molecular formula C10H8N2O8 B1233740 Bis(2,5-dioxopyrrolidin-1-yl) oxalate CAS No. 57296-03-4

Bis(2,5-dioxopyrrolidin-1-yl) oxalate

Numéro de catalogue: B1233740
Numéro CAS: 57296-03-4
Poids moléculaire: 284.18 g/mol
Clé InChI: OMAHFYGHUQSIEF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Bis(2,5-dioxopyrrolidin-1-yl) oxalate, also known as this compound, is a useful research compound. Its molecular formula is C10H8N2O8 and its molecular weight is 284.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) oxalate
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InChI

InChI=1S/C10H8N2O8/c13-5-1-2-6(14)11(5)19-9(17)10(18)20-12-7(15)3-4-8(12)16/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OMAHFYGHUQSIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H8N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50205907
Record name Disuccinimidyl oxalate
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Molecular Weight

284.18 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Disuccinimidyl oxalate
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CAS No.

57296-03-4
Record name Disuccinimidyl oxalate
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Record name Disuccinimidyl oxalate
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Record name Di(N-succinimidyl) oxalate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N'-Disuccinimidyl Oxalate (DSO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N'-Disuccinimidyl oxalate (DSO), a valuable homobifunctional crosslinking agent. This document details the primary synthesis pathways, experimental protocols, and characterization data to assist researchers in the preparation and application of this important reagent.

Introduction

N,N'-Disuccinimidyl oxalate (DSO) is a chemical reagent widely employed in bioconjugation and peptide synthesis. Its structure features two N-hydroxysuccinimide (NHS) esters flanking an oxalate core, making it an effective tool for covalently linking primary amine groups in proteins and other biomolecules. The resulting amide bonds are stable, allowing for the formation of well-defined bioconjugates. DSO is particularly useful for preparing active esters of N-protected amino acids and for the preparation of protected dipeptides in good yields.

Synthesis Pathways

The synthesis of N,N'-Disuccinimidyl oxalate can be achieved through several chemical routes. This guide details two primary pathways: one utilizing oxalyl chloride and the trimethylsilyl ester of N-hydroxysuccinimide, and a second, more classical approach, employing dicyclohexylcarbodiimide (DCC) as a coupling agent.

Pathway 1: From Trimethylsilyl Ester of N-Hydroxysuccinimide and Oxalyl Chloride

This method provides a high yield of N,N'-Disuccinimidyl oxalate and avoids the use of phosgene, a highly toxic precursor sometimes used in the synthesis of related compounds.[1] The reaction proceeds by the dropwise addition of oxalyl chloride to a cooled solution of the trimethylsilyl ester of N-hydroxysuccinimide in an anhydrous solvent.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product R1 Trimethylsilyl ester of N-hydroxysuccinimide P N,N'-Disuccinimidyl oxalate R1->P Acetonitrile R2 Oxalyl Chloride R2->P

Caption: Synthesis of DSO from its silyl ester and oxalyl chloride.

Pathway 2: From Oxalic Acid and N-Hydroxysuccinimide using DCC

This pathway represents a common and well-established method for the formation of active esters. Dicyclohexylcarbodiimide (DCC) acts as a dehydrating agent, facilitating the esterification of oxalic acid with N-hydroxysuccinimide. A key challenge with this method is the removal of the dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products R1 Oxalic Acid P1 N,N'-Disuccinimidyl oxalate R1->P1 Anhydrous Solvent R2 N-Hydroxysuccinimide R2->P1 R3 Dicyclohexylcarbodiimide (DCC) P2 Dicyclohexylurea (DCU) R3->P2

Caption: DSO synthesis via DCC coupling of oxalic acid and NHS.

Quantitative Data

The following table summarizes key quantitative data associated with the synthesis and properties of N,N'-Disuccinimidyl oxalate.

ParameterPathway 1General Properties
Reactants Trimethylsilyl ester of N-hydroxysuccinimide, Oxalyl chloride-
Solvent Acetonitrile-
Reaction Time 1.5 - 2 hours-
Yield 82%[1]-
Melting Point 240-242 °C[1]239 °C (dec.)[2]
Molecular Formula -C₁₀H₈N₂O₈[2]
Molecular Weight -284.18 g/mol [2]
Purity -Typically 85% or higher[2]

Experimental Protocols

Protocol for Pathway 1: From Trimethylsilyl Ester of N-Hydroxysuccinimide and Oxalyl Chloride

This protocol is adapted from the procedure described in patent SU1133272A1.[1]

Materials:

  • Trimethylsilyl ester of N-hydroxysuccinimide (0.234 moles)

  • Oxalyl chloride (0.117 moles)

  • Anhydrous acetonitrile (60 ml)

  • Phosphorus pentoxide

Procedure:

  • To a cooled solution of 44.3 g (0.234 moles) of the trimethylsilyl ester of N-hydroxysuccinimide in 50 ml of absolute acetonitrile, add dropwise 14.9 g (0.117 mol) of oxalyl chloride in 10 ml of acetonitrile.

  • After the addition of the oxalyl chloride solution is complete, allow the reaction mixture to stand at room temperature for 1.5 - 2 hours.

  • A white precipitate will form. Filter the precipitate and wash it on the filter with cold acetonitrile.

  • Dry the product in a vacuum desiccator over phosphorus pentoxide to a constant weight.

  • The expected yield is approximately 27.0 g (82%) of N,N'-Disuccinimidyl oxalate as a white powder.[1]

General Protocol for Pathway 2: From Oxalic Acid and N-Hydroxysuccinimide using DCC

This is a general procedure for the synthesis of active esters using DCC. Optimization may be required.

Materials:

  • Oxalic acid (1 equivalent)

  • N-Hydroxysuccinimide (2.2 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (2.2 equivalents)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Anhydrous ethyl acetate

Procedure:

  • Dissolve oxalic acid and N-hydroxysuccinimide in anhydrous THF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in the same anhydrous solvent dropwise to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • The formation of a white precipitate (dicyclohexylurea - DCU) will be observed.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate.

Characterization

The structure and purity of the synthesized N,N'-Disuccinimidyl oxalate can be confirmed by various analytical techniques.

  • Melting Point: The melting point should be determined and compared to the literature value (239-242 °C with decomposition).[1][2]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the succinimide carbonyl groups (around 1740 cm⁻¹) and the oxalate carbonyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A singlet corresponding to the four equivalent methylene protons of the two succinimide rings is expected.

    • ¹³C NMR: Resonances for the carbonyl carbons of the oxalate and succinimide groups, as well as the methylene carbons of the succinimide rings, should be observed.

Application: General Protocol for Protein Crosslinking

N,N'-Disuccinimidyl oxalate can be used to crosslink proteins by reacting with primary amines (e.g., lysine residues). The following is a general workflow for protein crosslinking.

Experimental Workflow:

G A Prepare Protein Solution in Amine-Free Buffer C Add DSO to Protein Solution (Molar Excess) A->C B Prepare Fresh DSO Stock Solution in DMSO B->C D Incubate at Room Temperature or 4°C C->D E Quench Reaction (e.g., with Tris or Glycine) D->E F Analyze Crosslinked Products (e.g., SDS-PAGE, Mass Spectrometry) E->F

Caption: General workflow for protein crosslinking with DSO.

Safety Information

  • N,N'-Disuccinimidyl oxalate is irritating to the eyes, respiratory system, and skin.

  • Oxalyl chloride is corrosive and toxic. It should be handled in a fume hood with appropriate personal protective equipment.

  • Dicyclohexylcarbodiimide (DCC) is a potent sensitizer and can cause allergic reactions.[1]

  • Always consult the Safety Data Sheet (SDS) for all reagents before use and handle them in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

References

An In-depth Technical Guide to the Mechanism of Action of Bis(2,5-dioxopyrrolidin-1-yl) oxalate in Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,5-dioxopyrrolidin-1-yl) oxalate, also known as N,N'-Disuccinimidyl oxalate (DSO), is a homobifunctional crosslinking agent widely utilized in the fields of proteomics, drug discovery, and bioconjugation. This technical guide provides a comprehensive overview of the mechanism of action of DSO, detailing its chemical properties, reactivity, and applications in covalently linking biomolecules. The document further presents quantitative data on the performance of N-hydroxysuccinimide (NHS) esters, offers detailed experimental protocols for their use, and includes visualizations of key chemical reactions and workflows to facilitate a deeper understanding of this powerful bioconjugation tool.

Introduction to this compound (DSO)

This compound is a small, amine-reactive crosslinker. Its structure consists of two N-hydroxysuccinimide (NHS) ester functional groups linked by a short oxalate spacer.[1][2][3] The NHS esters are highly reactive towards primary amines, which are abundantly present in biomolecules such as the N-terminus of proteins and the side chains of lysine residues.[4][5] This reactivity allows for the formation of stable amide bonds, effectively creating a covalent bridge between two molecules.[4][5]

The symmetrical nature of DSO, with two identical reactive groups, makes it a homobifunctional crosslinker, ideal for linking similar functional groups in either intramolecular (within the same molecule) or intermolecular (between different molecules) fashion. Its short spacer arm makes it particularly suitable for crosslinking molecules that are in close proximity.

Core Mechanism of Action: The Role of NHS Esters

The crosslinking activity of this compound is dictated by the chemistry of its N-hydroxysuccinimide ester groups. The reaction proceeds via a nucleophilic acyl substitution mechanism.

2.1. Reaction with Primary Amines

The primary targets for NHS esters are the primary amino groups (-NH₂) found on proteins and other biomolecules.[4][5] The reaction is a two-step process:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.

  • Formation of a Stable Amide Bond: This attack leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]

This reaction is highly efficient and results in a stable, covalent linkage between the target molecules.

2.2. Reaction Conditions

The efficiency of the crosslinking reaction is highly dependent on the reaction conditions, particularly the pH. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[6][7] Below this range, the primary amines are protonated (-NH₃⁺), reducing their nucleophilicity and slowing down the reaction rate. Above this pH range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces the overall crosslinking efficiency.

2.3. Hydrolysis: A Competing Reaction

In aqueous solutions, NHS esters are susceptible to hydrolysis, where the ester is cleaved by water to regenerate the original carboxylic acid and release N-hydroxysuccinimide. This is a competing reaction that can reduce the efficiency of the crosslinking process. The rate of hydrolysis is dependent on the pH and temperature, with higher pH and temperature leading to a faster rate of hydrolysis.

Quantitative Data Presentation

Table 1: Physicochemical Properties of this compound and Related Crosslinkers

PropertyThis compound (DSO)Disuccinimidyl succinate (DSS)Disuccinimidyl tartrate (DST)
Alternative Names N,N'-Disuccinimidyl oxalateDSSDST
Molecular Formula C₁₀H₈N₂O₈[1][2][3]C₁₂H₁₂N₂O₈[8][9]C₁₂H₁₂N₂O₁₀
Molecular Weight 284.18 g/mol [2][10][11]312.23 g/mol [8]344.23 g/mol
Spacer Arm Length Estimated to be very short, similar to DST11.4 Å[12]6.4 Å (0.64 nm)[13]

Table 2: Key Performance Indicators of Amine-Reactive Chemistries

FeatureNHS EstersIsothiocyanatesSulfonyl ChloridesCarbodiimides (EDC)
Reactive Group N-Hydroxysuccinimide esterIsothiocyanateSulfonyl chlorideCarbodiimide
Target Residue(s) Primary aminesPrimary aminesPrimary and secondary amines, thiols, phenolsCarboxyl groups (for activation to react with amines)
Resulting Bond AmideThioureaSulfonamideAmide (zero-length)
Optimal pH 7.2 - 8.5[6][7]9.0 - 10.0> 8.04.5 - 6.0 (activation); 7.2 - 7.5 (conjugation)
Bond Stability Very HighHighVery HighHigh
Hydrolytic Stability Moderate (prone to hydrolysis at higher pH)HighLow (highly reactive)Low (O-acylisourea intermediate is unstable)

Experimental Protocols

The following is a generalized protocol for protein-protein crosslinking using a homobifunctional NHS ester like this compound. This protocol is based on established methods for similar crosslinkers such as DSS and should be optimized for each specific application.[12][14]

4.1. Materials

  • Protein #1 and Protein #2 to be crosslinked

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES buffer), pH 7.2-8.0

  • This compound (DSO)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • SDS-PAGE reagents and equipment for analysis

  • Mass spectrometer (for identification of crosslinked peptides)

4.2. Procedure

  • Protein Preparation:

    • Prepare a solution of the target proteins in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL).

    • Ensure that the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the target proteins for reaction with the NHS ester.

  • Crosslinker Stock Solution Preparation:

    • Immediately before use, prepare a stock solution of DSO in anhydrous DMSO or DMF. The concentration will depend on the desired final concentration in the reaction mixture. It is crucial to use an anhydrous solvent as NHS esters are moisture-sensitive.

  • Crosslinking Reaction:

    • Add the calculated amount of the DSO stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.

    • The final concentration of the organic solvent in the reaction mixture should typically not exceed 10% to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add the quenching solution to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to ensure all unreacted DSO is quenched.

  • Analysis of Crosslinked Products:

    • The crosslinked protein sample is now ready for analysis.

    • Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to crosslinked proteins.

    • For detailed analysis of the crosslinked sites, the sample can be subjected to proteolytic digestion followed by mass spectrometry.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Crosslinking_Reaction_Mechanism cluster_reactants Reactants cluster_reaction Crosslinking Reaction cluster_products Products DSO This compound (DSO) Reaction_Step1 Nucleophilic Attack by Amine DSO->Reaction_Step1 Protein_A Protein A with Primary Amine (-NH2) Protein_A->Reaction_Step1 Protein_B Protein B with Primary Amine (-NH2) Protein_B->Reaction_Step1 Reaction_Step2 Amide Bond Formation Reaction_Step1->Reaction_Step2 Forms Tetrahedral Intermediate Crosslinked_Protein Crosslinked Protein A-B Reaction_Step2->Crosslinked_Protein NHS_Byproduct N-hydroxysuccinimide (Byproduct) Reaction_Step2->NHS_Byproduct

Caption: Mechanism of protein crosslinking by this compound (DSO).

Experimental_Workflow start Start protein_prep 1. Prepare Protein Solution (in amine-free buffer) start->protein_prep reaction 3. Mix Proteins and DSO (Incubate at RT or 4°C) protein_prep->reaction crosslinker_prep 2. Prepare DSO Stock Solution (in anhydrous DMSO/DMF) crosslinker_prep->reaction quench 4. Quench Reaction (with Tris or Glycine) reaction->quench analysis 5. Analyze Products quench->analysis sds_page SDS-PAGE analysis->sds_page mass_spec Mass Spectrometry analysis->mass_spec end End sds_page->end mass_spec->end

Caption: General experimental workflow for protein crosslinking using DSO.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. Its ability to efficiently crosslink primary amines through the formation of stable amide bonds makes it a reliable choice for studying protein-protein interactions, stabilizing protein complexes, and creating bioconjugates. Understanding the mechanism of action of DSO, the influence of reaction conditions, and the appropriate experimental protocols are crucial for its successful application. This technical guide provides the foundational knowledge and practical guidance necessary for the effective use of this versatile crosslinking agent. While specific quantitative data for DSO is limited, the information provided for the broader class of NHS esters offers a strong basis for experimental design and optimization.

References

The Core Principle of Dioxetane-Based Chemiluminescence: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the principles, applications, and methodologies surrounding Dioxetane-based Singlet Oxygen (DSO) chemiluminescent reagents. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanism of Chemically Initiated Electron Exchange Luminescence (CIEEL), offers a comparative analysis of common DSO reagents, and provides detailed experimental protocols for their application in key bioassays.

The Fundamental Principle: Chemically Initiated Electron Exchange Luminescence (CIEEL)

The light-emitting properties of DSO reagents, primarily 1,2-dioxetane derivatives, are governed by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism.[1][2] This process is a cornerstone of modern sensitive detection assays, offering high signal-to-noise ratios and eliminating the need for external light sources, thus minimizing autofluorescence and light scattering issues common in fluorescence-based methods.[3][4]

The CIEEL pathway can be summarized in the following key steps:

  • Enzymatic Triggering: The process is initiated by the enzymatic cleavage of a protecting group from the dioxetane molecule. For instance, alkaline phosphatase (AP) hydrolyzes a phosphate group from substrates like AMPPD, CSPD, or CDP-Star.[1] This deprotection results in the formation of an unstable, electron-rich phenolate intermediate.[1]

  • Intramolecular Electron Transfer: The unstable phenolate intermediate undergoes an intramolecular electron transfer to the peroxide bond of the dioxetane ring.

  • Dioxetane Ring Cleavage: This electron transfer induces the cleavage of the weak oxygen-oxygen bond in the dioxetane ring, leading to its decomposition.

  • Formation of an Excited State: The decomposition of the dioxetane ring generates two carbonyl compounds (e.g., an ester and adamantanone). One of these products is formed in an electronically excited state.

  • Light Emission: The electronically excited molecule relaxes to its ground state by emitting a photon of light. The wavelength of the emitted light is characteristic of the excited-state species.

This multi-step process results in a sustained "glow" of light, the duration and intensity of which are dependent on the specific dioxetane substrate and the enzymatic turnover rate.[5]

CIEEL_Pathway Dioxetane Protected Dioxetane (e.g., AMPPD) Intermediate Unstable Phenolate Intermediate Dioxetane->Intermediate Enzymatic Cleavage Enzyme Enzyme (e.g., Alkaline Phosphatase) ExcitedState Excited State Carbonyl Compound Intermediate->ExcitedState Intramolecular Electron Transfer & Ring Cleavage GroundState Ground State Carbonyl Compound ExcitedState->GroundState Relaxation Light Light Emission (Photon) ExcitedState->Light Products Reaction Products GroundState->Products

Caption: The Chemically Initiated Electron Exchange Luminescence (CIEEL) pathway.

Comparative Analysis of Common DSO Reagents

Several dioxetane-based substrates are commercially available, with AMPPD, CSPD, and CDP-Star being among the most widely used. These substrates are all activated by alkaline phosphatase but exhibit different performance characteristics.

ParameterAMPPD (Adamantyl-1,2-dioxetane phosphate)CSPD (Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate)CDP-Star (Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)-1-phenyl phosphate)
Detection Limit 125 pg (1.6 fmol) of human transferrin in Western blot.[6][7]Generally offers higher sensitivity than AMPPD.Generally offers the highest signal intensity and fastest kinetics.[8]
Signal Kinetics Reaches peak light emission in approximately 4 hours on a nylon membrane.[8]Reaches peak light emission in about 4 hours on a nylon membrane.[8]Reaches peak light emission in 1-2 hours on a membrane.[8]
Signal Duration Sustained glow that can last for hours.[7]Signal persists for at least 48 hours on nylon membranes.[9]Maximum light emission continues for up to 24 hours.[10]
Recommended Application Southern blots, Western blots, ELISAs.[11][12]Western blots, Southern blots, ELISAs.[13][14]Northern, Southern, and Western blotting.[10]
Ready-to-Use Concentration Typically 0.4 mM for Western blot.[7]0.25 mM for blotting assays.[8]0.25 mM ready-to-use aqueous solution.[10]

Detailed Experimental Protocols

The high sensitivity of DSO reagents makes them ideal for a variety of bioassays. Below are detailed protocols for their use in Western blotting, ELISA, and Southern blotting.

Chemiluminescent Western Blotting

This protocol provides a general workflow for detecting proteins immobilized on a membrane using a DSO reagent.

Western_Blot_Workflow cluster_0 Membrane Preparation cluster_1 Antibody Incubation cluster_2 Chemiluminescent Detection A Protein Transfer (e.g., from SDS-PAGE) B Blocking (e.g., 5% non-fat milk in TBST) A->B C Primary Antibody Incubation B->C D Wash Steps (e.g., TBST) C->D E Secondary Antibody-AP Conjugate Incubation D->E F Final Wash Steps E->F G Incubate with DSO Reagent (e.g., CSPD) F->G H Signal Acquisition (e.g., X-ray film or CCD camera) G->H

Caption: General workflow for a chemiluminescent Western blot.

Protocol:

  • Protein Transfer: Following SDS-PAGE, transfer proteins to a suitable membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an alkaline phosphatase (AP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST, followed by a final wash with Tris-buffered saline (TBS) to remove residual Tween-20.

  • Substrate Incubation: Equilibrate the membrane in the manufacturer's recommended assay buffer for 2-5 minutes. Drain the buffer and place the membrane on a clean, flat surface. Add the DSO reagent (e.g., CSPD, ready-to-use solution) to evenly cover the membrane surface. Incubate for 5 minutes at room temperature.

  • Signal Detection: Remove excess substrate by briefly touching the edge of the membrane to a paper towel. Place the membrane in a plastic sheet protector or between two sheets of clear plastic. Expose to X-ray film or a CCD imaging system. Exposure times can range from a few seconds to several minutes.

Chemiluminescent Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a sandwich ELISA for the quantification of an antigen using a DSO reagent.

ELISA_Workflow A Coat plate with Capture Antibody B Block non-specific binding sites A->B C Add Sample/Standard B->C D Wash C->D E Add Detection Antibody (Biotinylated) D->E F Wash E->F G Add Streptavidin-AP Conjugate F->G H Wash G->H I Add DSO Reagent (e.g., AMPPD) H->I J Measure Luminescence I->J

Caption: Workflow for a sandwich ELISA with chemiluminescent detection.

Protocol:

  • Coating: Coat a 96-well microplate with the capture antibody diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample/Standard Incubation: Wash the plate three times. Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate three times. Add streptavidin-alkaline phosphatase (Strep-AP) conjugate and incubate for 30 minutes at room temperature.

  • Final Washes: Wash the plate five times with wash buffer.

  • Substrate Addition: Add the DSO reagent working solution (e.g., AMPPD with an appropriate enhancer) to each well.

  • Signal Measurement: Immediately measure the chemiluminescent signal using a luminometer.

Chemiluminescent Southern Blotting

This protocol details the detection of specific DNA sequences on a membrane using a DSO reagent with a biotinylated probe.

Southern_Blot_Workflow A DNA Transfer to Membrane B UV Cross-linking A->B C Prehybridization B->C D Hybridization with Biotinylated Probe C->D E Stringency Washes D->E F Blocking E->F G Streptavidin-AP Incubation F->G H Washes G->H I Incubate with DSO Reagent (e.g., CDP-Star) H->I J Signal Detection I->J

Caption: Workflow for a Southern blot with chemiluminescent detection.

Protocol:

  • DNA Transfer: Transfer digested DNA from an agarose gel to a positively charged nylon membrane.

  • DNA Fixation: Cross-link the DNA to the membrane using a UV transilluminator.

  • Prehybridization: Prehybridize the membrane in a suitable hybridization buffer for at least 30 minutes at the appropriate temperature.

  • Hybridization: Replace the prehybridization buffer with fresh hybridization buffer containing the heat-denatured biotinylated DNA probe. Incubate overnight with gentle agitation.

  • Stringency Washes: Perform a series of stringency washes to remove non-specifically bound probe.

  • Blocking: Block the membrane with a suitable blocking solution for 30-60 minutes.

  • Streptavidin-AP Incubation: Incubate the membrane with a streptavidin-alkaline phosphatase (Strep-AP) conjugate for 30 minutes.

  • Washing: Wash the membrane to remove unbound conjugate.

  • Substrate Incubation: Equilibrate the membrane in the assay buffer and then incubate with the DSO reagent (e.g., CDP-Star) for 5 minutes.[10]

  • Signal Detection: Drain excess substrate and expose the membrane to X-ray film or a digital imaging system.[10]

Conclusion

DSO reagents, through the elegant and highly efficient CIEEL mechanism, have revolutionized sensitive biomolecule detection. Their high signal-to-noise ratio, sustained light output, and safety profile have made them indispensable tools in research and diagnostics. By understanding the core principles of DSO chemiluminescence and optimizing experimental protocols, researchers can fully leverage the power of this technology for their specific applications in drug discovery and life sciences.

References

A Technical Guide to Di(N-succinimidyl) oxalate: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(N-succinimidyl) oxalate (DSO), also known as bis(N-succinimidyl) oxalate, is a homobifunctional N-hydroxysuccinimide (NHS) ester. Its high reactivity and specific chemical properties make it a valuable reagent in various biochemical and pharmaceutical applications. This technical guide provides an in-depth overview of the physical and chemical properties of DSO, alongside detailed experimental protocols for its synthesis, and its use in chemiluminescence and protein crosslinking applications.

Core Physical and Chemical Properties

Di(N-succinimidyl) oxalate is a white to off-white solid. It is sensitive to moisture and should be stored under inert gas at 2-8°C.[1] It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The key physical and chemical properties of DSO are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₈N₂O₈[1][2][3]
Molecular Weight 284.18 g/mol [2][3]
Melting Point 239 °C (decomposes)[1][2]
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF
Storage Conditions 2-8°C under inert gas[1]

Synthesis of Di(N-succinimidyl) oxalate

The synthesis of Di(N-succinimidyl) oxalate is achieved through the reaction of N-hydroxysuccinimide with oxalyl chloride. A general laboratory-scale protocol is provided below.

Experimental Protocol: Synthesis of Di(N-succinimidyl) oxalate

Materials:

  • N-hydroxysuccinimide

  • Oxalyl chloride

  • Anhydrous acetonitrile

  • Magnetic stirrer

  • Dropping funnel

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-hydroxysuccinimide in anhydrous acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add a solution of oxalyl chloride in anhydrous acetonitrile dropwise to the cooled N-hydroxysuccinimide solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1.5 to 2 hours.

  • A white precipitate of Di(N-succinimidyl) oxalate will form.

  • Collect the precipitate by filtration.

  • Wash the precipitate with cold acetonitrile.

  • Dry the product in a vacuum oven over phosphorus pentoxide to a constant weight.

Applications in Chemiluminescence

Di(N-succinimidyl) oxalate is a key reagent in peroxyoxalate chemiluminescence reactions. This process involves the reaction of an oxalate ester with hydrogen peroxide in the presence of a fluorescent dye (fluorophore). The reaction proceeds through a high-energy intermediate, 1,2-dioxetanedione, which excites the fluorophore, leading to the emission of light.

Chemiluminescence Reaction Mechanism

The chemiluminescence process can be summarized in the following steps:

  • Reaction with Hydrogen Peroxide: Di(N-succinimidyl) oxalate reacts with hydrogen peroxide to form a peroxyoxalate intermediate.

  • Formation of 1,2-Dioxetanedione: This intermediate is unstable and rapidly transforms into the high-energy intermediate, 1,2-dioxetanedione.

  • Energy Transfer to Fluorophore: The 1,2-dioxetanedione molecule transfers its energy to a nearby fluorophore molecule, causing the fluorophore to enter an excited electronic state.

  • Light Emission: The excited fluorophore then decays back to its ground state, emitting a photon of light in the process. The color of the emitted light is dependent on the specific fluorophore used.

Chemiluminescence_Mechanism DSO Di(N-succinimidyl) oxalate Intermediate Peroxyoxalate Intermediate DSO->Intermediate + H₂O₂ H2O2 Hydrogen Peroxide H2O2->Intermediate Dioxetanedione 1,2-Dioxetanedione (High-Energy Intermediate) Intermediate->Dioxetanedione Fluorophore_excited Fluorophore* (Excited State) Dioxetanedione->Fluorophore_excited Energy Transfer CO2 2 CO₂ Dioxetanedione->CO2 Fluorophore_ground Fluorophore (Ground State) Fluorophore_ground->Fluorophore_excited Fluorophore_excited->Fluorophore_ground Relaxation Light Light Emission (Photon) Fluorophore_excited->Light Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Sample Prepare Protein Sample (in amine-free buffer, pH 7-9) Crosslinking Add DSO to Protein Sample (Incubate at RT or 4°C) Protein_Sample->Crosslinking DSO_Solution Prepare fresh DSO solution (in DMSO or DMF) DSO_Solution->Crosslinking Quenching Quench Reaction (e.g., with Tris or glycine) Crosslinking->Quenching Analysis Analyze Crosslinked Products (e.g., SDS-PAGE, Mass Spectrometry) Quenching->Analysis

References

An In-depth Technical Guide to Bis(2,5-dioxopyrrolidin-1-yl) oxalate (CAS Number: 57296-03-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2,5-dioxopyrrolidin-1-yl) oxalate, a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinking agent. It is designed to be a critical resource for researchers in drug development, proteomics, and other fields of biological science, offering detailed information on its synthesis, mechanism of action, and applications, along with practical experimental protocols.

Core Concepts and Properties

This compound, also known by synonyms such as Disuccinimidyl oxalate (DSO), Di(N-succinimidyl) oxalate, and N,N'-Disuccinimidyl oxalate, is a chemical reagent widely used for covalently linking molecules with primary amine groups.[1][2][3] Its structure features two N-hydroxysuccinimide esters connected by a short, rigid oxalate spacer. This configuration allows for the formation of stable amide bonds with primary amines, such as those on the N-terminus of proteins or the side chain of lysine residues.[4]

The primary application of this compound is as a crosslinking agent in bioconjugation and protein chemistry.[4] It is particularly useful for studying protein-protein interactions, preparing antibody-drug conjugates, and in peptide synthesis.[5] The rigid oxalate spacer provides a defined distance for crosslinking, making it a useful tool for structural biology.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
CAS Number 57296-03-4[1][2][3]
Molecular Formula C₁₀H₈N₂O₈[1][2][3]
Molecular Weight 284.18 g/mol [1][2][3]
Appearance White to off-white solid[4]
Melting Point 239 °C (with decomposition)
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[4]
Purity Typically >85%[3]

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of oxalyl chloride with N-hydroxysuccinimide (NHS). The following protocol is based on established methods for the formation of NHS esters from acid chlorides.

Experimental Protocol: Synthesis

Materials:

  • Oxalyl chloride

  • N-hydroxysuccinimide (NHS)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or pyridine

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-hydroxysuccinimide (2.2 equivalents) in anhydrous dichloromethane.

  • To this solution, add triethylamine (2.2 equivalents) and stir at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. A precipitate of triethylammonium chloride will form.

  • Filter the reaction mixture to remove the precipitate.

  • Wash the filtrate with cold, dilute hydrochloric acid, followed by water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white solid.

Characterization:

The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Mechanism of Action and Reaction Kinetics

The utility of this compound lies in the reactivity of its N-hydroxysuccinimide ester groups towards primary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism

The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide as a byproduct.

G cluster_reactants Reactants cluster_products Products DSO This compound Crosslinked Crosslinked Product (R-NH-CO-CO-NH-R') DSO->Crosslinked Reaction with Amine 1 NHS N-hydroxysuccinimide (Leaving Group) DSO->NHS Release Amine Primary Amine (R-NH₂)

Caption: Reaction of this compound with primary amines.

Factors Affecting Reaction Efficiency

The efficiency of the crosslinking reaction is influenced by several factors, with pH being the most critical.

  • pH: The reaction is highly pH-dependent. The optimal pH range is typically 8.3-8.5. At lower pH, the amine group is protonated and thus less nucleophilic, slowing the reaction. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the yield of the desired conjugate.

  • Concentration: Higher concentrations of the protein and the crosslinker favor the crosslinking reaction over hydrolysis.

  • Temperature: The reaction can be carried out at room temperature or on ice. Lower temperatures can help to minimize hydrolysis and non-specific reactions.

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester. Phosphate, borate, or carbonate buffers are suitable alternatives.

Table 2: Influence of pH on NHS Ester Reactions

pHAmine ReactivityNHS Ester Stability (Hydrolysis)Overall Reaction Efficiency
< 7.0Low (protonated amines)HighVery Low
7.0 - 8.0ModerateModerateModerate
8.3 - 8.5High (deprotonated amines)ModerateOptimal
> 9.0HighLow (rapid hydrolysis)Low

Applications and Experimental Protocols

This compound is a versatile tool for various applications in life science research and drug development.

Protein-Protein Interaction Studies

This crosslinker can be used to stabilize transient or weak protein-protein interactions, allowing for their identification and characterization. The short, rigid spacer arm makes it suitable for probing close-proximity interactions.

Experimental Protocol: Crosslinking of Interacting Proteins

  • Protein Preparation: Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 0.1-5 mg/mL.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound (10-25 mM) in anhydrous DMSO or DMF.

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to a final concentration of 0.25-2 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry. The formation of higher molecular weight bands indicates successful crosslinking.

G Start Prepare Protein Sample in Amine-Free Buffer Prepare_DSO Prepare DSO Stock (in DMSO/DMF) Start->Prepare_DSO Mix Add DSO to Protein Sample Start->Mix Prepare_DSO->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Analyze Analyze Products (SDS-PAGE, MS) Quench->Analyze G cluster_pathway EGFR Signaling Pathway cluster_crosslinking Crosslinking Application EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Recruits Crosslinked_Complex EGFR-Grb2 Covalent Complex EGFR->Crosslinked_Complex SOS SOS Grb2->SOS Binds Grb2->Crosslinked_Complex Ras Ras SOS->Ras Activates Downstream Downstream Signaling Ras->Downstream DSO This compound DSO->Crosslinked_Complex Stabilizes Interaction

References

N,N'-Disuccinimidyl Oxalate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N'-Disuccinimidyl oxalate (DSO) is a homobifunctional crosslinking agent widely utilized in bioconjugation, peptide synthesis, and proteomics research. Its rigid and compact structure makes it a valuable tool for creating stable covalent bonds between molecules, particularly proteins, over a short and defined distance. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of DSO, with a focus on experimental protocols and data interpretation relevant to drug development and scientific research.

Core Molecular and Physical Properties

N,N'-Disuccinimidyl oxalate is characterized by its central oxalate linker flanked by two N-hydroxysuccinimide (NHS) esters. The NHS esters are highly reactive towards primary amino groups, such as those found on the side chain of lysine residues and the N-terminus of proteins, forming stable amide bonds.

PropertyValueCitations
Molecular Formula C₁₀H₈N₂O₈[1][2]
Molecular Weight 284.18 g/mol [1][2]
CAS Number 57296-03-4[1]
Appearance White to off-white solid
Melting Point 239 °C (decomposition)[2]
Purity Typically ≥85%[1]

Synthesis of N,N'-Disuccinimidyl Oxalate

The synthesis of N,N'-Disuccinimidyl oxalate is achieved through the reaction of oxalyl chloride with N-hydroxysuccinimide. This reaction is typically performed in an anhydrous organic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of N,N'-Disuccinimidyl Oxalate

This protocol is based on the general principles of forming NHS esters from acid chlorides.

Materials:

  • Oxalyl chloride

  • N-hydroxysuccinimide (NHS)

  • Anhydrous triethylamine (Et₃N) or pyridine

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-hydroxysuccinimide (2.2 equivalents) in anhydrous dichloromethane.

  • Add anhydrous triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred mixture via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the precipitated triethylammonium chloride is removed by filtration.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield N,N'-Disuccinimidyl oxalate as a white solid.

Synthesis_of_DSO cluster_reactants Reactants cluster_process Reaction cluster_products Products & Byproducts Oxalyl_Chloride Oxalyl Chloride Reaction_Vessel Anhydrous DCM 0°C to RT Oxalyl_Chloride->Reaction_Vessel NHS N-Hydroxysuccinimide NHS->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel DSO N,N'-Disuccinimidyl Oxalate Reaction_Vessel->DSO Salt Triethylammonium Chloride Reaction_Vessel->Salt

Synthesis of N,N'-Disuccinimidyl Oxalate.

Applications in Research and Drug Development

DSO is a valuable tool for creating covalent linkages between molecules containing primary amines. Its primary applications are in protein crosslinking for structural studies and in the conjugation of molecules for therapeutic or diagnostic purposes.

Protein Crosslinking for Structural Analysis

Crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique to study protein-protein interactions and protein tertiary and quaternary structures. DSO, with its short and rigid spacer arm, provides precise distance constraints between linked amino acid residues.

Experimental Protocol: Protein Crosslinking with DSO

This protocol provides a general workflow for crosslinking a purified protein or protein complex.

Materials:

  • Purified protein sample in an amine-free buffer (e.g., HEPES, PBS)

  • N,N'-Disuccinimidyl oxalate (DSO)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • SDS-PAGE analysis equipment

  • Mass spectrometer for analysis

Procedure:

  • Protein Preparation: Prepare the protein sample at a suitable concentration (typically 0.1-2 mg/mL) in an amine-free buffer at a pH of 7.0-8.5.

  • DSO Stock Solution: Immediately before use, prepare a stock solution of DSO in anhydrous DMSO or DMF (e.g., 10-50 mM). DSO is moisture-sensitive.

  • Crosslinking Reaction: Add a calculated amount of the DSO stock solution to the protein solution to achieve a final molar excess of DSO to protein (e.g., 25:1 to 100:1). The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4 °C for 2 hours.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DSO.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. For detailed analysis of crosslinked sites, the sample can be subjected to proteolytic digestion followed by mass spectrometry (XL-MS).

Protein_Crosslinking_Workflow Protein_Sample Purified Protein in Amine-Free Buffer DSO_Addition Add DSO Stock Solution Protein_Sample->DSO_Addition Incubation Incubate (RT or 4°C) DSO_Addition->Incubation Quenching Quench with Tris or Glycine Incubation->Quenching Analysis Analysis Quenching->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE XL_MS XL-MS Analysis->XL_MS

General workflow for protein crosslinking with DSO.
Application in Antibody-Drug Conjugate (ADC) Development

While specific examples detailing the use of DSO in commercially available ADCs are not prevalent, its properties as a homobifunctional NHS-ester crosslinker make it a candidate for conjugating drugs to antibodies through lysine residues. This approach, however, often results in a heterogeneous mixture of ADC species. The general principle involves the reaction of the antibody's surface-exposed lysine residues with the NHS esters of DSO, which would be pre-conjugated to a drug molecule. More advanced strategies in ADC development often favor site-specific conjugation methods to achieve a uniform drug-to-antibody ratio (DAR).

Quantitative Data Summary

The efficiency of crosslinking reactions is dependent on several parameters. The following table summarizes key quantitative aspects to consider when designing experiments with DSO.

ParameterTypical Range/ValueNotes
DSO:Protein Molar Ratio 25:1 to 100:1Optimization is required for each protein system.
Protein Concentration 0.1 - 2 mg/mLHigher concentrations can favor intermolecular crosslinking.
Reaction pH 7.0 - 8.5NHS ester reactivity with amines is optimal in this range.
Reaction Time 30 - 120 minutesLonger times may be needed at lower temperatures.
Reaction Temperature 4 °C or Room Temperature (20-25 °C)Lower temperatures can help maintain protein stability.
Quencher Concentration 20 - 50 mMSufficient to neutralize all unreacted DSO.

Logical Relationships in Crosslinking Analysis

The interpretation of XL-MS data involves identifying peptides that have been covalently linked. This information can be used to deduce structural information about protein complexes.

XL_MS_Logic cluster_experiment Experimental cluster_data Data Analysis Crosslinked_Protein DSO-Crosslinked Protein Complex Digestion Proteolytic Digestion Crosslinked_Protein->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Peptide_ID Identify Crosslinked Peptide Pairs MS_Analysis->Peptide_ID Distance_Constraint Derive Distance Constraints Peptide_ID->Distance_Constraint Structural_Model Protein Structural Modeling Distance_Constraint->Structural_Model

Logical workflow for structural analysis using XL-MS.

References

The Homobifunctional Nature of DSO Crosslinkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Disuccinimidyl Octanedioate (DSO), a homobifunctional crosslinking agent, and its derivatives, which are pivotal tools in the study of protein-protein interactions and structural biology. The focus is on the practical application of these reagents in crosslinking mass spectrometry (XL-MS) workflows, providing detailed experimental protocols and quantitative data to aid in experimental design and data interpretation.

Core Concepts: Understanding Homobifunctional Crosslinkers

Homobifunctional crosslinkers are chemical reagents that possess two identical reactive groups, enabling them to covalently link two similar functional groups on proteins or other molecules.[1][2] Disuccinimidyl octanedioate (DSO), and its more commonly used and mass spectrometry-cleavable analog, Disuccinimidyl sulfoxide (DSSO), are prime examples of such reagents. They feature N-hydroxysuccinimide (NHS) esters at both ends of a spacer arm, which react efficiently with primary amines, primarily the ε-amino group of lysine residues and the N-termini of polypeptides, at a physiological pH range of 7-9.[3][4][5] This specificity makes them invaluable for mapping protein-protein interactions, defining the architecture of protein complexes, and providing distance constraints for structural modeling.

A key advancement in XL-MS has been the development of MS-cleavable crosslinkers like DSSO. The sulfoxide group within the DSSO spacer arm is labile and can be cleaved in the gas phase during tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID).[3][6] This fragmentation simplifies the identification of crosslinked peptides by generating characteristic reporter ions, significantly improving the confidence and accuracy of data analysis.[3][7]

Quantitative Data Presentation

For effective experimental design, a clear understanding of the physicochemical properties of the crosslinker is essential. The following tables summarize the key quantitative data for DSO (often referred to as DSS - Disuccinimidyl suberate), its MS-cleavable counterpart DSSO, and the related acidic residue-targeting crosslinker DHSO.

Table 1: Physicochemical Properties of Homobifunctional Crosslinkers

FeatureDSS (Disuccinimidyl suberate)DSSO (Disuccinimidyl sulfoxide)DHSO (Dihydrazide sulfoxide)
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterHydrazide
Target Residue(s) Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Acidic residues (Aspartic acid, Glutamic acid)
Spacer Arm Length 11.4 Å10.1 Å[8], 10.3 Å[2]12.4 Å[9][10]
Molecular Weight 368.34 g/mol [11]388.35 g/mol [3]222.27 g/mol [9][12]
MS-Cleavable NoYes (Sulfoxide bond)Yes (Sulfoxide bond)
Membrane Permeability Permeable[4][11]Permeable[13]Information not readily available

Table 2: Mass Modifications in XL-MS using DSSO

Type of ModificationMass Shift (amu)Chemical Formula of Adduct
Inter- or Intra-peptide Crosslink 158.0038C₆H₆O₃S
Monolink (Hydrolyzed) 176.0143C₆H₈O₄S
Monolink (Ammonia Quench) 175.0303Not specified
Monolink (Tris Quench) 279.0777Not specified
Alkene Moiety (after CID) 54C₃H₂O
Sulfenic Acid Moiety (after CID) 104C₃H₄O₂S
Thiol Moiety (after CID) 86C₃H₂SO

Data sourced from Thermo Fisher Scientific Product Information Sheet.[3] and Kao et al., 2010.[2]

Experimental Protocols

The successful application of DSO crosslinkers in XL-MS hinges on meticulously executed experimental protocols. Below are detailed methodologies for both in vitro and in-cell crosslinking using DSSO.

In Vitro Crosslinking of Purified Proteins or Protein Complexes

This protocol is designed for crosslinking proteins in a controlled solution environment.

Materials:

  • Purified protein or protein complex (0.5-2.0 mg/mL)

  • Amine-free buffer (e.g., 20 mM HEPES, pH 7.5-8.0; PBS)[3][14]

  • DSSO crosslinker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5-8.0 or 1 M Ammonium Bicarbonate)[3][6]

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., Trypsin)

Procedure:

  • Sample Preparation: Dissolve the purified protein sample in an appropriate amine-free buffer to the desired concentration.[3]

  • Crosslinker Preparation: Immediately before use, prepare a 50 mM stock solution of DSSO by dissolving 1 mg of DSSO in 51.5 µL of anhydrous DMSO or DMF.[3]

  • Crosslinking Reaction: Add the DSSO stock solution to the protein sample to achieve a final concentration that results in a 20- to 100-fold molar excess of the crosslinker over the protein.[3] The optimal concentration should be determined empirically for each system.[14]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[14] For some applications, incubation for 45 minutes at 25°C in a thermomixer with gentle vortexing every 15 minutes is recommended.[15]

  • Quenching: Terminate the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM.[3][14] Incubate for 15-30 minutes at room temperature.[14][15]

  • Reduction and Alkylation: Reduce the protein sample with a final concentration of 8 mM DTT and incubate at 37°C for 45 minutes. Subsequently, alkylate the sample with 20 mM iodoacetamide in the dark for 30 minutes.[16]

  • Proteolytic Digestion: Digest the crosslinked proteins with trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.[16]

  • Sample Cleanup and LC-MS/MS Analysis: Desalt the peptide mixture using a C18 solid-phase extraction method and proceed with LC-MS/MS analysis.

In-Cell Crosslinking

This protocol enables the capture of protein-protein interactions within a cellular context.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • DSSO crosslinker

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate)[6]

  • Cell lysis buffer

  • Standard proteomics sample preparation reagents

Procedure:

  • Cell Harvesting and Washing: Harvest cultured cells and wash them twice with ice-cold PBS to remove any amine-containing media components.[14]

  • Crosslinking Reaction: Resuspend the cell pellet in PBS at a concentration of approximately 25 x 10⁶ cells/mL.[14] Add a freshly prepared solution of DSSO in DMSO to the cell suspension to a final concentration of 1-5 mM.[14]

  • Incubation: Incubate the cells for 30-60 minutes at room temperature with gentle rotation.[14] Alternatively, for some cell types, incubation for 1 hour at 4°C can be performed.[6]

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.[14]

  • Cell Lysis: Pellet the cells by centrifugation and proceed with your established cell lysis protocol.

  • Protein Digestion and Analysis: The resulting protein lysate can then be processed for proteomic analysis as described in the in vitro protocol (steps 6-8).

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of the DSO/DSSO crosslinking workflow and its applications.

Chemical Structure and Reactivity of DSSO

Caption: Chemical structure of DSSO and its reaction with primary amines on proteins.

Experimental Workflow for XL-MS using DSSO

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Mass Spectrometry and Data Analysis start Protein Complex (in vitro or in vivo) crosslinking Add DSSO Crosslinker start->crosslinking quench Quench Reaction (e.g., Tris or NH4HCO3) crosslinking->quench reduction Reduction (DTT) quench->reduction alkylation Alkylation (IAA) reduction->alkylation digestion Proteolytic Digestion (e.g., Trypsin) alkylation->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis (Identify Crosslinked Peptides) lc_ms->data_analysis structural_modeling Structural Modeling & Interaction Mapping data_analysis->structural_modeling

Caption: A typical experimental workflow for crosslinking mass spectrometry (XL-MS).

Logical Flow of Ubiquitin Chain Linkage Analysis using DSSO

Ubiquitin_Signaling_Analysis cluster_experiment Experimental Steps cluster_data Data Interpretation cluster_insights Structural Insights ub_sample Prepare Ubiquitin Chains (e.g., di-Ub, poly-Ub) dsso_crosslink Crosslink with DSSO ub_sample->dsso_crosslink ms_analysis LC-MS/MS Analysis dsso_crosslink->ms_analysis interlink Identify Inter-Ubiquitin Crosslinks ms_analysis->interlink intralink Identify Intra-Ubiquitin Crosslinks ms_analysis->intralink linkage_site Determine Ubiquitin Linkage Sites (e.g., K48, K63) interlink->linkage_site conformation Elucidate Conformational Arrangement of Ub Chains intralink->conformation ubd_interaction Map Ubiquitin-Binding Domain (UBD) Interactions linkage_site->ubd_interaction conformation->ubd_interaction

Caption: Logical workflow for studying ubiquitin signaling using DSSO-based XL-MS.

References

Methodological & Application

Application Notes: N,N'-Disuccinimidyl Oxalate (DSO) for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small-molecule payload.[1] The linker connecting these two components is a critical determinant of the ADC's overall efficacy, stability, and therapeutic window.[2][3] N,N'-Disuccinimidyl oxalate (DSO) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinking reagent used to create non-cleavable linkers in ADCs. This type of linker forms a highly stable amide bond, ensuring the payload remains attached to the antibody until the entire ADC is internalized and degraded within the lysosome of a target cancer cell.[4]

Mechanism of Action of DSO Conjugation

DSO reacts with primary amine groups, such as the ε-amine of lysine residues present on the surface of a monoclonal antibody. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the NHS ester, displacing the N-hydroxysuccinimide leaving group. This results in the formation of a stable amide bond. The remaining NHS ester on the other side of the oxalate molecule is pre-reacted with an amine-containing payload or a payload-linker construct prior to conjugation with the antibody. This creates a non-cleavable linkage, as the resulting amide bonds are resistant to hydrolysis in the bloodstream.[]

The ultimate release of the cytotoxic drug occurs after the ADC binds to its target antigen on a cancer cell and is internalized.[1] The ADC is trafficked to the lysosome, where the acidic environment and potent proteases completely degrade the antibody, releasing the payload-linker-amino acid adduct, which can then exert its cytotoxic effect.[4]

Advantages of DSO and Non-Cleavable Linkers

  • High Plasma Stability: The primary advantage of non-cleavable linkers like those formed by DSO is their exceptional stability in systemic circulation.[4] This minimizes the premature release of the cytotoxic payload, reducing off-target toxicity and widening the therapeutic window.[6]

  • Defined Mechanism of Release: Drug release is dependent on the complete lysosomal degradation of the antibody, providing a well-defined and predictable release mechanism.[4]

  • Favorable Safety Profile: Due to their high stability, non-cleavable linkers often exhibit a more favorable safety profile compared to some cleavable linkers that may be susceptible to non-specific cleavage in the bloodstream.[6]

Key Considerations for DSO-Mediated Conjugation

  • Heterogeneity: Conjugation via lysine residues results in a heterogeneous mixture of ADC species with a distribution of Drug-to-Antibody Ratios (DARs) and different conjugation sites.[7] This heterogeneity can impact the ADC's overall properties and requires thorough characterization.[8]

  • Payload Potency: Since the payload is released as an amino acid adduct, it must retain high potency in this modified form.

  • Reaction Conditions: The efficiency of the NHS ester reaction is highly pH-dependent. A pH range of 8.0-9.0 is typically optimal to ensure the primary amine of lysine is deprotonated and sufficiently nucleophilic.[] Careful control of stoichiometry, temperature, and incubation time is required to achieve the desired average DAR.

Data Presentation

Quantitative data is essential for evaluating the performance of an ADC. The following tables summarize representative data for ADCs developed with non-cleavable linkers and highlight key characterization parameters.

Table 1: Representative Drug-to-Antibody Ratios (DAR) and Aggregate Content This table illustrates typical results from the characterization of a lysine-conjugated ADC, showing the distribution of drug-loaded species and the percentage of high-molecular-weight species (aggregates).

ADC SpeciesMethodTypical ResultReference
DAR 0HIC-HPLC5-15%[9][10]
DAR 2HIC-HPLC15-25%[9][10]
DAR 4HIC-HPLC25-35%[9][10]
DAR 6HIC-HPLC15-25%[9][10]
DAR 8HIC-HPLC5-15%[9][10]
Average DAR HIC-HPLC 3.5 - 4.5 [11]
Aggregate % SEC-HPLC < 5% [12][13]

Table 2: Comparative Stability of ADC Linkers in Human Plasma This table compares the stability of non-cleavable linkers to common cleavable linker types when incubated in human plasma at 37°C.

Linker TypeLinker ChemistryTime Point% Payload ReleasedReference
Non-Cleavable Amide (e.g., via DSO) 7 days < 2% [4]
Protease-CleavableValine-Citrulline7 days~5-10%[14][15]
pH-SensitiveHydrazone24 hours> 80%[12]
Reductively-CleavableDisulfide7 days~15-30%[15]

Table 3: In Vitro Cytotoxicity of Representative ADCs This table shows typical half-maximal inhibitory concentration (IC50) values for ADCs with cleavable and non-cleavable linkers against antigen-positive and antigen-negative cell lines. The payload used is Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor.[]

ADC ConstructCell LineIC50 (nM)Reference
ADC (Non-Cleavable Linker)Antigen-Positive0.5 - 5.0[6]
ADC (Non-Cleavable Linker)Antigen-Negative> 1000[17]
ADC (Cleavable Linker)Antigen-Positive0.1 - 1.0[18]
ADC (Cleavable Linker)Antigen-Negative> 1000[17]
Free MMAE PayloadAntigen-Positive~0.35[19]

Visualizations

cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_products Products Antibody Antibody with Lysine Residue (Ab-Lys-NH2) Reaction Nucleophilic Acyl Substitution (pH 8.0-9.0) Antibody->Reaction DSO_Payload DSO-Payload Construct DSO_Payload->Reaction ADC ADC with Stable Amide Bond (Ab-Lys-NH-CO-CO-Payload) Reaction->ADC Forms NHS N-Hydroxysuccinimide (Byproduct) Reaction->NHS Releases

Caption: Chemical reaction of DSO with an antibody's lysine residue.

start Start Materials: - Monoclonal Antibody - Amine-Reactive Payload conjugation Protocol 1: DSO Conjugation - Adjust pH to 8.0-9.0 - Add DSO-Payload to Antibody - Incubate (e.g., 2-4h, RT) start->conjugation quench Quench Reaction (e.g., add Tris or Lysine) conjugation->quench purification Protocol 2: ADC Purification - Size Exclusion Chromatography (SEC) or Protein A Chromatography quench->purification characterization Protocol 3: ADC Characterization purification->characterization dar_analysis DAR Analysis (HIC-HPLC) characterization->dar_analysis Determine aggregate_analysis Aggregate Analysis (SEC-HPLC) characterization->aggregate_analysis Quantify end Final Characterized ADC dar_analysis->end aggregate_analysis->end

Caption: Experimental workflow for ADC synthesis and characterization.

cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm ADC 1. ADC Binding (ADC binds to surface antigen) Internalization 2. Internalization (Endocytosis) ADC->Internalization Lysosome 3. Lysosomal Trafficking (ADC trafficked to lysosome) Internalization->Lysosome Degradation 4. Antibody Degradation (Proteases degrade mAb) Lysosome->Degradation Release 5. Payload Release (Payload-Linker-Lys adduct released) Degradation->Release Disruption 6. Tubulin Polymerization Disruption Release->Disruption Inhibits Tubulin Microtubules Tubulin->Disruption Apoptosis 7. Cell Cycle Arrest & Apoptosis Disruption->Apoptosis Leads to

Caption: Mechanism of action for a non-cleavable ADC with a tubulin inhibitor.

Experimental Protocols

Protocol 1: Antibody-Payload Conjugation Using DSO

This protocol describes a general method for conjugating an amine-reactive payload-linker construct to lysine residues on a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb): e.g., 1-10 mg/mL in Phosphate-Buffered Saline (PBS), pH 7.4.

  • DSO-Payload Construct: Dissolved in a compatible organic solvent like DMSO at a known concentration (e.g., 10 mM).

  • Conjugation Buffer: 100 mM Sodium Borate, pH 8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting columns (e.g., Sephadex G-25).

Procedure:

  • Antibody Preparation: Exchange the antibody buffer to the Conjugation Buffer using a desalting column. Adjust the final antibody concentration to 2-5 mg/mL.

  • Payload Addition: Calculate the required volume of the DSO-Payload stock solution to achieve a desired molar excess (e.g., 5-15 fold molar excess over the antibody).

  • Conjugation Reaction: Add the calculated volume of DSO-Payload to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle agitation.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

Protocol 2: Purification of the Antibody-Drug Conjugate

This protocol uses Size Exclusion Chromatography (SEC) to separate the ADC from unconjugated payload and reaction byproducts.

Materials:

  • Crude ADC reaction mixture from Protocol 1.

  • SEC Column suitable for protein separation (e.g., Superdex 200 or equivalent).

  • SEC Mobile Phase: PBS, pH 7.4.

  • HPLC system with a UV detector.

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC Mobile Phase.

  • Sample Injection: Inject the crude ADC reaction mixture onto the column.

  • Elution: Elute the column with the SEC Mobile Phase at a pre-determined flow rate.

  • Fraction Collection: Monitor the elution profile at 280 nm. The first major peak corresponds to the high-molecular-weight ADC. Collect the fractions corresponding to this peak.[20]

  • Concentration: Pool the collected fractions and concentrate the purified ADC using an appropriate centrifugal filter device.

  • Final Formulation: Exchange the buffer to a suitable storage buffer (e.g., PBS) and determine the final protein concentration.

Protocol 3: Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated hydrophobic payloads.[13][21]

Materials:

  • Purified ADC from Protocol 2.

  • HIC Column (e.g., Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

  • HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.

  • Analysis: Inject the sample onto the HIC column. Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.[13]

  • Data Analysis: Monitor the chromatogram at 280 nm. Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DARs (DAR 2, DAR 4, etc.).[11] Integrate the area of each peak. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100[][23]

B. Analysis of Aggregation by SEC-HPLC

SEC is used to quantify the amount of high-molecular-weight aggregates in the final ADC product.[13]

Materials & Method:

  • Use the same SEC column and mobile phase as in Protocol 2.

  • Inject a known amount of the final purified ADC.

  • Monitor the chromatogram at 280 nm. The main peak represents the monomeric ADC. Any earlier eluting peaks represent aggregates.

  • Calculate the percentage of aggregation by dividing the area of the aggregate peak(s) by the total area of all peaks.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic potential of the ADC on cancer cell lines.[6][17]

Materials:

  • Antigen-positive (target) and antigen-negative (non-target) cancer cell lines.

  • Complete cell culture medium.

  • Purified ADC, free payload, and a control antibody.

  • 96-well cell culture plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, free payload, and control antibody. Add the diluted compounds to the cells and incubate for 72-96 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

References

Application Notes and Protocols: The Use of D-Luciferin-O-Sulfate (DSO) in Advanced Chemiluminescence-Based Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of D-Luciferin-O-sulfate (DSO) in highly sensitive chemiluminescence-based immunoassays. This technology offers a novel approach for the quantitative detection of analytes by employing a sulfatase-luciferase coupled enzymatic system, providing an alternative to traditional horseradish peroxidase (HRP) and alkaline phosphatase (AP) based assays.

Introduction

Chemiluminescent immunoassays are a cornerstone of modern bioanalysis, offering exceptional sensitivity and a wide dynamic range for the detection of a variety of analytes, from disease biomarkers to therapeutic drugs. Traditional systems rely on enzymes like HRP and AP to catalyze the emission of light from substrates such as luminol or 1,2-dioxetanes. This document introduces an innovative chemiluminescent system based on the sequential enzymatic activity of sulfatase and luciferase.

The core of this technology is the use of D-Luciferin-O-sulfate (DSO), a non-luminescent prodrug of D-luciferin. In this system, an antibody is conjugated to sulfatase. In the presence of the target analyte, the sulfatase-antibody conjugate is recruited to the solid phase. The addition of DSO leads to its enzymatic hydrolysis by sulfatase, releasing D-luciferin. Subsequently, in the presence of luciferase, ATP, and oxygen, D-luciferin undergoes a chemiluminescent reaction, producing a quantifiable light signal. This two-step enzymatic cascade offers a unique signal amplification strategy.

A recently developed universal sulfatase-based chemiluminescence system has demonstrated the potential of this approach, exhibiting long emission wavelengths, a high signal-to-noise ratio, and no requirement for external oxidizing agents[1].

Principle of the Assay

The DSO-based chemiluminescent immunoassay is founded on a coupled enzymatic reaction that translates the presence of a target analyte into a light signal. The key steps are as follows:

  • Immune Reaction: A standard sandwich or competitive immunoassay format is employed. In a sandwich assay, a capture antibody immobilized on a solid surface binds the target analyte. A second, detection antibody conjugated to the enzyme sulfatase then binds to a different epitope on the analyte.

  • Enzymatic Conversion of Prodrug: The substrate, D-Luciferin-O-sulfate (DSO), is introduced. The sulfatase enzyme, now localized to the immune complex, catalyzes the hydrolysis of the sulfate group from DSO. This reaction yields D-luciferin.

  • Chemiluminescent Reaction: A detection reagent containing firefly luciferase, ATP, and molecular oxygen is added. The newly generated D-luciferin acts as a substrate for luciferase, which catalyzes its oxidative decarboxylation. This reaction produces an electronically excited oxyluciferin molecule that, upon relaxation to its ground state, emits a photon of light.

  • Signal Detection: The emitted light is measured using a luminometer. The intensity of the light signal is directly proportional to the amount of sulfatase present, which in turn is proportional to the concentration of the target analyte in the sample.

This method provides a highly sensitive detection system due to the enzymatic amplification at two stages: the conversion of DSO by sulfatase and the rapid, light-producing turnover of luciferin by luciferase.

Signaling Pathway

The signaling cascade involves a two-step enzymatic process that ultimately leads to the emission of light.

G cluster_step1 Step 1: Sulfatase-mediated Conversion cluster_step2 Step 2: Luciferase-mediated Chemiluminescence DSO D-Luciferin-O-sulfate (DSO) (Non-luminescent) Luciferin D-Luciferin (Luminescent Substrate) DSO->Luciferin Hydrolysis Sulfate Sulfate (SO₄²⁻) Oxyluciferin_excited Excited Oxyluciferin* Luciferin->Oxyluciferin_excited Oxidation Sulfatase Sulfatase Sulfatase->DSO Luciferase Luciferase Luciferase->Luciferin ATP ATP ATP->Luciferin O2 O₂ O2->Luciferin Oxyluciferin_ground Ground State Oxyluciferin Oxyluciferin_excited->Oxyluciferin_ground Relaxation Oxyluciferin_excited->Oxyluciferin_ground Light Light Emission (Photon) Oxyluciferin_ground->Light

Caption: Signaling pathway of the DSO-based chemiluminescent assay.

Data Presentation

The following table summarizes the quantitative performance of a sulfatase-based chemiluminescent immunoassay for the detection of Alpha-Fetoprotein (AFP), as adapted from a study utilizing a similar sulfatase-activated substrate[1]. These values demonstrate the high sensitivity and broad dynamic range achievable with this technology.

ParameterValueNotes
AnalyteAlpha-Fetoprotein (AFP)A key biomarker for hepatocellular carcinoma.
Assay FormatSandwich ELISAUtilizes a capture antibody and a sulfatase-conjugated detection antibody.
Limit of Detection (LOD) 0.1 ng/mL Calculated as the concentration corresponding to the mean signal of the blank plus three times its standard deviation. This indicates high sensitivity.
Dynamic Range 0.1 - 100 ng/mL The range of concentrations over which the assay provides a reliable and proportional response.
Signal-to-Noise Ratio HighThe system exhibits a high signal-to-noise ratio due to the low background of the uncatalyzed substrate and the dual enzymatic amplification[1].
Emission WavelengthNear-Infrared (NIR)The specific substrate used in the reference study (QM-CF) resulted in NIR emission, which is advantageous for reducing autofluorescence from biological samples[1]. The emission from D-luciferin is typically in the yellow-green spectrum (~560 nm).

Experimental Protocols

This protocol is adapted from the methodology described for a sulfatase-based immunoassay[1] and is presented here for a general sandwich ELISA format using DSO.

Materials:

  • 96-well white opaque microplates

  • Capture Antibody (specific to the analyte of interest)

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., PBST with 5% Bovine Serum Albumin, BSA)

  • Analyte Standard and Samples

  • Detection Antibody conjugated to Sulfatase

  • D-Luciferin-O-sulfate (DSO) substrate solution

  • Luciferase Detection Reagent (containing Luciferase, ATP, and necessary co-factors in an appropriate buffer)

  • Luminometer

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted capture antibody to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Analyte Incubation:

    • Prepare serial dilutions of the analyte standard in Blocking Buffer.

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate five times with Wash Buffer.

  • Detection Antibody Incubation:

    • Dilute the sulfatase-conjugated detection antibody to its optimal concentration in Blocking Buffer.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with Wash Buffer.

  • Chemiluminescent Reaction and Detection:

    • Prepare the DSO substrate solution according to the manufacturer's instructions.

    • Add 100 µL of the DSO solution to each well and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for the conversion of DSO to luciferin.

    • Prepare the Luciferase Detection Reagent.

    • Add 50 µL of the Luciferase Detection Reagent to each well.

    • Immediately measure the chemiluminescent signal using a luminometer.

This protocol outlines the procedure for performing a Western blot using a sulfatase-conjugated secondary antibody and DSO for detection.

Materials:

  • Standard Western blot equipment (electrophoresis unit, transfer system)

  • PVDF or nitrocellulose membrane

  • Transfer Buffer

  • Wash Buffer (e.g., TBST)

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibody (specific to the target protein)

  • Secondary Antibody conjugated to Sulfatase

  • D-Luciferin-O-sulfate (DSO) substrate solution

  • Luciferase Detection Reagent

  • Chemiluminescence imaging system (e.g., CCD camera-based imager)

Procedure:

  • Protein Separation and Transfer:

    • Separate protein samples by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

  • Blocking:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to the recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with Wash Buffer.

  • Secondary Antibody Incubation:

    • Dilute the sulfatase-conjugated secondary antibody in Blocking Buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with Wash Buffer.

  • Chemiluminescent Detection:

    • Place the membrane on a clean, flat surface.

    • Prepare the DSO substrate solution and apply it evenly to cover the membrane. Incubate for 5-10 minutes at room temperature.

    • Drain the excess DSO solution.

    • Prepare the Luciferase Detection Reagent and apply it evenly to the membrane.

    • Immediately image the membrane using a chemiluminescence imager. Acquire the signal for an appropriate duration, adjusting the exposure time as needed to obtain an optimal signal without saturation.

This protocol provides a general guideline for conjugating sulfatase to an antibody using a crosslinker such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Materials:

  • Antibody (to be conjugated)

  • Sulfatase enzyme

  • SMCC crosslinker

  • Activation Buffer (e.g., PBS, pH 7.2-7.5)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Reducing agent (e.g., DTT or TCEP) for sulfatase modification (if needed)

  • Desalting columns

Procedure:

  • Antibody Activation with SMCC:

    • Dissolve the antibody in Activation Buffer at a concentration of 1-5 mg/mL.

    • Dissolve SMCC in a water-miscible organic solvent (e.g., DMSO) at a 10-20 fold molar excess to the antibody.

    • Add the SMCC solution to the antibody solution and react for 1-2 hours at room temperature.

    • Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.

  • Preparation of Sulfatase:

    • If the sulfatase does not have free sulfhydryl groups, it may need to be modified to introduce them. This can be achieved by reacting the enzyme with a reagent like Traut's reagent (2-iminothiolane) or by gentle reduction of existing disulfide bonds with a reducing agent like DTT, followed by purification on a desalting column.

  • Conjugation Reaction:

    • Combine the SMCC-activated antibody with the sulfhydryl-containing sulfatase in an appropriate molar ratio (e.g., 1:1 to 1:3 antibody to enzyme).

    • React for 2 hours at room temperature or overnight at 4°C.

  • Purification and Storage of the Conjugate:

    • Purify the antibody-sulfatase conjugate from unconjugated enzyme and antibody using size-exclusion chromatography (SEC).

    • Analyze the fractions by SDS-PAGE to confirm conjugation.

    • Pool the fractions containing the conjugate, add a stabilizer like BSA if necessary, and store at 4°C or -20°C.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a sulfatase-based chemiluminescent sandwich ELISA.

ELISA_Workflow start Start coat 1. Coat plate with capture antibody start->coat wash1 2. Wash coat->wash1 block 3. Block with BSA wash1->block wash2 4. Wash block->wash2 sample 5. Add sample/standard (containing analyte) wash2->sample wash3 6. Wash sample->wash3 detect_ab 7. Add sulfatase-conjugated detection antibody wash3->detect_ab wash4 8. Wash detect_ab->wash4 dso 9. Add DSO substrate wash4->dso luciferase 10. Add luciferase detection reagent dso->luciferase read 11. Measure chemiluminescence luciferase->read end End read->end

Caption: Workflow for a sulfatase-based chemiluminescent ELISA.

References

A Comprehensive Guide to the Application of Di(N-succinimidyl) Oxalate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Di(N-succinimidyl) oxalate (DNSO) as a coupling reagent in peptide synthesis. It is intended to serve as a practical guide for laboratory personnel engaged in the chemical synthesis of peptides for research, therapeutic, and diagnostic purposes.

Overview of Di(N-succinimidyl) Oxalate (DNSO)

Di(N-succinimidyl) oxalate, also referred to as N,N'-Disuccinimidyl oxalate (DSO), is a chemical reagent employed for the activation of carboxylic acids. In the context of peptide synthesis, its primary function is to convert N-protected amino acids into their highly reactive N-oxysuccinimide esters. These activated esters readily undergo nucleophilic attack by the free amino group of a growing peptide chain, resulting in the formation of a stable peptide bond. DNSO presents an alternative to more commonly utilized coupling reagents.

Mechanism of Action

The utility of DNSO in peptide synthesis is centered on a two-step reaction pathway:

  • Activation of the N-Protected Amino Acid: In the presence of a suitable base, DNSO reacts with the carboxylic acid moiety of an N-protected amino acid. This reaction yields the corresponding N-oxysuccinimide active ester, with N-hydroxysuccinimide (NHS) and carbon dioxide as byproducts.

  • Peptide Bond Formation: The newly formed active ester is then introduced to the N-terminal amine of the peptide chain, which can be either attached to a solid support or in solution. The amine attacks the electrophilic carbonyl carbon of the activated ester, forging the peptide bond and releasing NHS.

Illustrative Performance Data

While comprehensive, direct comparative studies detailing the quantitative performance of DNSO are not extensively available in peer-reviewed literature, the following tables provide illustrative data. This information is intended to offer a general expectation of performance relative to other common coupling reagents.

Table 1: Hypothetical Comparison of Coupling Reagent Performance in the Synthesis of a Model Hexapeptide (H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂) on Solid Support

Coupling ReagentCrude Peptide Purity (%)Racemization (%)
DNSO 80 - 902 - 5
HATU90 - 98< 1
HBTU85 - 951 - 3
DCC/HOBt75 - 853 - 7

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental outcomes will be contingent on the specific peptide sequence, reaction conditions, and purification methodologies employed.

Table 2: Hypothetical Yields for the Solution-Phase Synthesis of a Protected Dipeptide (Z-Ala-Gly-OEt) Utilizing DNSO

Reaction StepProductKey Starting MaterialsKey ReagentsSolventIllustrative Yield (%)
1. ActivationZ-Ala-OSuZ-Ala-OHDNSO, PyridineDMF85 - 95
2. CouplingZ-Ala-Gly-OEtZ-Ala-OSu, H-Gly-OEt-DMF90 - 98
Overall Z-Ala-Gly-OEt Z-Ala-OH, H-Gly-OEt DNSO, Pyridine DMF 76 - 93

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with DNSO Activation (Fmoc-Based Strategy)

This protocol details a single coupling cycle in a manual SPPS workflow.

Required Materials:

  • Fmoc-protected amino acid

  • Di(N-succinimidyl) oxalate (DNSO)

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Appropriate solid support (e.g., Rink Amide resin for C-terminal amides) with the initial amino acid loaded

  • Reaction vessel for solid-phase synthesis

  • Mechanical shaker or nitrogen bubbler for agitation

Step-by-Step Procedure:

  • Resin Preparation: The peptide-resin should be swelled in DMF for a minimum of 30 minutes within the reaction vessel to ensure optimal reaction kinetics.

  • Fmoc-Group Removal (Deprotection):

    • Drain the swelling solvent.

    • Treat the resin with a 20% solution of piperidine in DMF and agitate for 5-20 minutes.

    • Drain the deprotection solution.

    • Repeat the piperidine treatment for an additional 5-20 minutes to ensure complete deprotection.

    • Thoroughly wash the resin with DMF (at least 5 cycles) to eliminate residual piperidine.

  • Amino Acid Activation (Pre-activation Step):

    • In a separate vessel, dissolve the Fmoc-amino acid (3 to 5 molar equivalents relative to the resin's substitution level) in DMF.

    • Add the base, either pyridine or DIPEA (3 to 5 molar equivalents).

    • Introduce DNSO (1.5 to 2.5 molar equivalents).

    • Allow the mixture to react at ambient temperature for 15 to 30 minutes to generate the N-oxysuccinimide ester.

  • Coupling to the Resin:

    • Transfer the pre-activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the slurry for 1 to 4 hours at room temperature.

    • The completeness of the coupling reaction should be monitored using a qualitative method, such as the Kaiser test. A positive result indicates the presence of unreacted primary amines, necessitating extended reaction time or a second coupling.

  • Post-Coupling Wash:

    • Drain the reaction solution.

    • Wash the peptide-resin extensively with DMF (3 to 5 times), followed by DCM (3 to 5 times) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To permanently block any unreacted N-terminal amines and prevent the formation of deletion sequences, the resin can be treated with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF.

  • Initiation of the Next Cycle: The process from step 2 is repeated for the subsequent amino acid in the target peptide sequence.

  • Cleavage and Final Deprotection: Upon completion of the final coupling and subsequent N-terminal Fmoc removal, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed by treatment with a suitable cleavage cocktail (e.g., a mixture of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water).

Protocol 2: Solution-Phase Synthesis of a Protected Dipeptide with DNSO

This protocol provides a general method for the synthesis of a dipeptide in the solution phase.

Required Materials:

  • N-terminally protected amino acid (e.g., Z-Alanine)

  • C-terminally protected amino acid hydrochloride (e.g., Glycine ethyl ester hydrochloride)

  • Di(N-succinimidyl) oxalate (DNSO)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or an alternative suitable aprotic solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Standard chemical synthesis glassware

Step-by-Step Procedure:

  • Activation of the N-Protected Amino Acid:

    • In a round-bottom flask, dissolve the N-protected amino acid (1 molar equivalent) in anhydrous DMF.

    • Add the base, pyridine or TEA (3 molar equivalents).

    • Incrementally add DNSO (1.5 molar equivalents) to the stirred solution.

    • Continue stirring at ambient temperature for 1 to 2 hours.

  • Preparation of the Amino Component:

    • In a separate flask, dissolve the amino acid ester hydrochloride (1 molar equivalent) in DMF.

    • Add TEA (1 molar equivalent) to liberate the free amine and stir for approximately 15 minutes.

  • Peptide Bond Formation:

    • Combine the solutions from steps 1 and 2.

    • Stir the reaction mixture at room temperature for 4 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Work-up and Product Isolation:

    • Upon completion, the reaction mixture is quenched by pouring it into cold water. The product is then extracted into ethyl acetate (repeated 3 times).

    • The combined organic extracts are washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

    • The organic phase is dried over anhydrous sodium sulfate or magnesium sulfate.

    • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude protected dipeptide.

    • The final product is purified by either recrystallization or silica gel column chromatography.

Visual Representations of Key Processes

Chemical Reaction Pathway

G cluster_activation Step 1: Activation of Amino Acid cluster_coupling Step 2: Peptide Bond Formation AA_COOH N-Protected Amino Acid (R-COOH) Active_Ester N-oxysuccinimide Ester (R-CO-OSu) AA_COOH->Active_Ester + DNSO + Base DNSO Di(N-succinimidyl) oxalate (DNSO) Base Base (e.g., Pyridine) Byproducts_1 NHS + CO2 Active_Ester->Byproducts_1 releases Dipeptide Elongated Peptide (R-CO-NH-Peptide) Active_Ester->Dipeptide + H2N-Peptide Peptide_NH2 Growing Peptide Chain (H2N-Peptide) Byproducts_2 NHS Dipeptide->Byproducts_2 releases

Caption: General reaction mechanism for peptide synthesis using DNSO.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

G Start Start: Resin Swelling Deprotection Fmoc-Deprotection (20% Piperidine/DMF) Start->Deprotection Wash_1 Wash (DMF) Deprotection->Wash_1 Activation Amino Acid Activation (DNSO + Base in DMF) Wash_1->Activation Coupling Coupling to Resin Activation->Coupling Wash_2 Wash (DMF/DCM) Coupling->Wash_2 Check Kaiser Test Wash_2->Check Check->Coupling Positive (Recouple) Repeat Repeat Cycle for Next Amino Acid Check->Repeat Negative Cleavage Final Cleavage and Deprotection Check->Cleavage Final Cycle Complete Repeat->Deprotection End End: Purified Peptide Cleavage->End

Caption: A typical workflow for a single cycle of SPPS using DNSO.

Categorization of Peptide Coupling Reagents

G cluster_carbodiimides Carbodiimides cluster_onium Onium Salts cluster_active_esters Active Ester Forming Reagents Coupling_Reagents Peptide Coupling Reagents Carbodiimides Carbodiimides Coupling_Reagents->Carbodiimides Onium Salts Onium Salts Coupling_Reagents->Onium Salts Active Ester Forming Reagents Active Ester Forming Reagents Coupling_Reagents->Active Ester Forming Reagents DCC DCC DIC DIC EDC EDC HATU HATU (Aminium) HBTU HBTU (Aminium) PyBOP PyBOP (Phosphonium) DNSO DNSO DSC DSC

Caption: Logical relationship of different classes of peptide activators.

Application Notes and Protocols: Bis(2,5-dioxopyrrolidin-1-yl) Oxalate in Flow Injection Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,5-dioxopyrrolidin-1-yl) oxalate, also known as N,N'-Disuccinimidyl oxalate (DSO), is a key reagent in chemiluminescence-based analytical methods. Its application in flow injection analysis (FIA) offers a highly sensitive and rapid platform for the quantification of a variety of analytes. This is particularly relevant in pharmaceutical and biomedical research where high-throughput screening and the analysis of low-concentration compounds are paramount.

The underlying principle of its use in FIA is the peroxyoxalate chemiluminescence (POCL) reaction. In this process, DSO reacts with an oxidizing agent, typically hydrogen peroxide, to form a high-energy intermediate. This intermediate then excites a fluorescent analyte (fluorophore), which upon returning to its ground state, emits light. The intensity of the emitted light is directly proportional to the concentration of the analyte, allowing for precise quantification. This method is advantageous due to its high sensitivity, wide dynamic range, and the simplicity of the required instrumentation.

This document provides detailed application notes and experimental protocols for the use of this compound in flow injection analysis, with a focus on the determination of fluorescently labeled primary amines and amino acids, which are common moieties in drug molecules and biological compounds.

Principle of Peroxyoxalate Chemiluminescence (POCL)

The peroxyoxalate chemiluminescence reaction is a multi-step process that leads to the emission of light. The general mechanism is as follows:

  • Reaction with Oxidant: this compound reacts with hydrogen peroxide (H₂O₂) in the presence of a catalyst (often a base like imidazole) to form a highly unstable, high-energy intermediate, presumed to be 1,2-dioxetanedione.

  • Energy Transfer to a Fluorophore: This high-energy intermediate is not luminescent itself. Instead, it transfers its energy to a fluorescent molecule (the analyte or a fluorescent tag attached to the analyte).

  • Light Emission: The excited fluorophore then relaxes to its ground state, emitting a photon of light. The wavelength of the emitted light is characteristic of the fluorophore.

The intensity of the chemiluminescence is proportional to the concentration of the limiting reagent, which in an analytical setting is the fluorescent analyte.

POCL_Mechanism Peroxyoxalate Chemiluminescence (POCL) Mechanism DSO This compound (DSO) Intermediate High-Energy Intermediate (e.g., 1,2-Dioxetanedione) DSO->Intermediate + H₂O₂ H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Intermediate ExcitedFluorophore Excited Fluorophore* Intermediate->ExcitedFluorophore + Fluorophore Fluorophore Fluorophore (Analyte) Fluorophore->ExcitedFluorophore GroundState Ground State Fluorophore ExcitedFluorophore->GroundState Emission Light Light (hν) GroundState->Light FIA_Workflow FIA Workflow for POCL Detection Carrier Carrier Stream (Solvent) Pump Peristaltic Pump Carrier->Pump DSO_Reagent DSO Reagent DSO_Reagent->Pump H2O2_Reagent H₂O₂/Catalyst Reagent H2O2_Reagent->Pump InjectionValve Injection Valve (Sample Input) Pump->InjectionValve MixingCoil Mixing Coil Pump->MixingCoil Reagents InjectionValve->MixingCoil Sample + Carrier Detector Chemiluminescence Detector (PMT) MixingCoil->Detector DataAcquisition Data Acquisition System Detector->DataAcquisition Waste Waste Detector->Waste

Application Notes and Protocols for Labeling Primary Amines with N,N'-Disuccinimidyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Disuccinimidyl oxalate (DSO) is a homobifunctional crosslinking agent used for covalently linking molecules containing primary amines. DSO features N-hydroxysuccinimide (NHS) esters at both ends of a short oxalate spacer. These NHS esters react efficiently with primary amino groups (-NH₂) in a pH range of 7.0-9.0 to form stable amide bonds.[1] This reactivity makes DSO a valuable tool for various applications in life science research and drug development, including protein-protein interaction studies, antibody-drug conjugation, and surface modification of biomaterials. The short, rigid oxalate spacer makes DSO particularly suitable for capturing proximal interactions.

The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. Due to the presence of two reactive groups, DSO can be used to link two different amine-containing molecules or to crosslink subunits within a protein complex.

Key Applications

  • Protein Crosslinking: Stabilizing protein-protein interactions for identification and characterization.[2]

  • Peptide Synthesis: Used as a coupling reagent.[3]

  • Bioconjugation: Linking proteins, peptides, or other biomolecules to surfaces, beads, or drug molecules.

  • Immunoassay Development: Conjugating antibodies to enzymes or fluorescent labels.

Experimental Protocols

Materials and Reagents
  • N,N'-Disuccinimidyl oxalate (DSO)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein or other amine-containing molecule to be labeled

  • Reaction Buffer: Amine-free buffer with a pH of 7.0-9.0 (e.g., Phosphate Buffered Saline (PBS), HEPES, or sodium bicarbonate buffer).[4][5] Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the labeling reaction.[4][6]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[7][8]

  • Purification System: Desalting column (e.g., Sephadex G-25), dialysis cassettes, or HPLC system for removing excess crosslinker and byproducts.[7][9]

General Protocol for Protein Labeling with DSO

This protocol provides a general guideline for labeling a protein with DSO. Optimization of parameters such as the molar ratio of DSO to protein, reaction time, and temperature is crucial for successful conjugation.[10]

  • Preparation of Protein Solution:

    • Dissolve the protein in the chosen reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).[5][11]

    • Ensure the protein solution is free from any amine-containing contaminants by dialysis or buffer exchange if necessary.[6]

  • Preparation of DSO Stock Solution:

    • Allow the vial of DSO to equilibrate to room temperature before opening to prevent moisture condensation, as DSO is moisture-sensitive.[7]

    • Immediately before use, prepare a stock solution of DSO in anhydrous DMSO or DMF (e.g., 10-50 mM).[4][7] For example, to make a 25 mM stock solution of a similar crosslinker, dissolve 2 mg in 216 µL of DMSO.[1]

  • Labeling Reaction:

    • Add the desired molar excess of the DSO stock solution to the protein solution while gently vortexing or stirring.[9] A starting molar coupling ratio (MCR) of 10:1 to 40:1 (DSO:protein) is recommended for initial experiments.[10][12]

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours on ice.[1][7] Protect from light if working with light-sensitive molecules.[5]

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 1 M Tris-HCl, pH 7.5).[1][7]

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted DSO is quenched.[5][7]

  • Purification of the Labeled Protein:

    • Remove excess, unreacted DSO and the NHS byproduct by desalting, dialysis, or another suitable purification method.[7][10] This step is critical for the stability of the conjugate and for accurate downstream analysis.

Data Presentation: Quantitative Parameters for Labeling

The optimal conditions for labeling with DSO will vary depending on the specific protein and the desired degree of labeling. The following table summarizes key parameters that should be optimized.

ParameterRecommended RangeNotes
Molar Coupling Ratio (DSO:Protein) 10:1 to 40:1A higher ratio may be needed for dilute protein solutions.[10][12]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency but may also lead to aggregation.[5][10]
Reaction pH 7.0 - 9.0The reaction is more efficient at slightly alkaline pH.[1][7]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used to slow the reaction and minimize protein degradation.[7]
Reaction Time 30 minutes - 4 hoursLonger incubation times may be required at lower temperatures.[1][7]
Quenching Reagent Concentration 20 - 200 mMTris or glycine are commonly used to quench the reaction.[7][8]

Visualizations

Reaction Mechanism of DSO with a Primary Amine

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products Primary_Amine Primary Amine (R-NH₂) Nucleophilic_Attack Nucleophilic Attack Primary_Amine->Nucleophilic_Attack DSO N,N'-Disuccinimidyl Oxalate (DSO) DSO->Nucleophilic_Attack Amide_Bond Stable Amide Bond (R-NH-CO-) Nucleophilic_Attack->Amide_Bond NHS_Byproduct N-Hydroxysuccinimide (NHS) Nucleophilic_Attack->NHS_Byproduct G Start Start Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 7-9) Start->Prepare_Protein Prepare_DSO 2. Prepare DSO Stock Solution (Anhydrous DMSO/DMF) Prepare_Protein->Prepare_DSO Labeling 3. Labeling Reaction (Mix Protein and DSO) Prepare_DSO->Labeling Quench 4. Quench Reaction (Add Tris or Glycine) Labeling->Quench Purify 5. Purify Labeled Protein (Desalting/Dialysis) Quench->Purify Analyze 6. Analysis (e.g., SDS-PAGE, Mass Spec) Purify->Analyze End End Analyze->End

References

Chemiluminescence detection of hydrogen peroxide using DSO

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Chemiluminescence Detection of Hydrogen Peroxide using Dimethyl Sulfoxide (DMSO)

Introduction

Hydrogen peroxide (H₂O₂) is a significant reactive oxygen species (ROS) involved in a multitude of biological, environmental, and industrial processes.[1][2] Its detection and quantification are crucial for applications ranging from clinical diagnostics and pharmaceutical research to food safety and environmental monitoring.[1][2] Chemiluminescence-based assays offer a highly sensitive, rapid, and often cost-effective method for H₂O₂ determination.[3][4]

This application note details a protocol for the chemiluminescent detection of hydrogen peroxide utilizing a luminol-based system in the presence of Dimethyl Sulfoxide (DMSO). DMSO serves as a solvent that can enhance the light emission from the luminol reaction.[5][6][7] The protocol is designed for researchers, scientists, and drug development professionals requiring a robust and sensitive method for H₂O₂ quantification.[8]

Principle of Detection

The detection of hydrogen peroxide in this assay is based on the luminol chemiluminescence reaction. In an alkaline environment, luminol is oxidized by hydrogen peroxide, a process that can be catalyzed by various substances such as metal ions or peroxidases.[9] This oxidation reaction produces an unstable intermediate, 3-aminophthalate, in an electronically excited state. As this intermediate decays to its ground state, it emits light, typically in the blue region of the spectrum (around 425 nm). The intensity of the emitted light is proportional to the concentration of hydrogen peroxide, allowing for its quantification.[3][9]

Dimethyl sulfoxide (DMSO) is employed as a solvent in this system.[5][6][7][10] It is capable of dissolving both polar and nonpolar compounds and is miscible with water and cell culture media.[5] In some instances, DMSO can also participate in the reaction, potentially influencing the generation of radicals and enhancing the chemiluminescent signal.

Materials and Reagents

  • Luminol (3-aminophthalhydrazide)

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂), 30% stock solution

  • Catalyst (e.g., Potassium Ferricyanide, Horseradish Peroxidase (HRP), or a source of metal ions like Copper Sulfate)

  • Deionized water

  • pH meter

  • Luminometer or a microplate reader with chemiluminescence detection capabilities

  • Standard laboratory glassware and consumables (e.g., microplates, pipettes)

Experimental Protocols

Reagent Preparation

4.1.1. Luminol Stock Solution (10 mM)

  • Weigh out 17.72 mg of luminol.

  • Dissolve the luminol in 10 mL of DMSO.

  • Store the stock solution in a dark, airtight container at 4°C.

4.1.2. Sodium Hydroxide Solution (1 M)

  • Carefully dissolve 4.0 g of NaOH pellets in 100 mL of deionized water.

  • Allow the solution to cool to room temperature.

  • Store in a tightly capped polyethylene bottle.

4.1.3. Hydrogen Peroxide Working Standards

  • Prepare a 1 M stock solution of H₂O₂ by diluting the 30% stock solution. The exact concentration of the commercial stock should be verified by titration.

  • Perform serial dilutions of the 1 M H₂O₂ stock solution with deionized water to prepare a series of working standards with concentrations ranging from micromolar (µM) to millimolar (mM), depending on the expected sample concentrations.

4.1.4. Catalyst Solution

  • For Potassium Ferricyanide: Prepare a 10 mM stock solution by dissolving 32.92 mg in 10 mL of deionized water.

  • For Horseradish Peroxidase (HRP): Prepare a 1 mg/mL stock solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

Assay Procedure
  • Turn on the luminometer to allow the detector to stabilize.

  • In a 96-well white opaque microplate, add the following reagents in the specified order:

    • 50 µL of the hydrogen peroxide standard or sample. .

    • 50 µL of the catalyst solution.

    • 50 µL of the 1 M NaOH solution.

  • Initiate the chemiluminescence reading immediately after adding 50 µL of the luminol stock solution to each well.

  • Measure the chemiluminescence intensity (in Relative Light Units, RLU) over a period of 1 to 5 minutes. The peak intensity or the integrated signal over a specific time interval can be used for quantification.

  • Run each standard and sample in triplicate to ensure accuracy.

Data Presentation

The following table summarizes typical performance characteristics of luminol-based chemiluminescence assays for hydrogen peroxide detection as reported in the literature. Note that the specific performance will depend on the exact experimental conditions, including the catalyst used and instrument settings.

ParameterValueReference
Linear Range 0.5 - 12 mM[3]
4 - 1000 nM[6]
Limit of Detection (LOD) 0.308 mM[3]
2.4 nM[6]
Wavelength of Max Emission ~425 nm[3]

Visualizations

Signaling Pathway

cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Emission H2O2 Hydrogen Peroxide (H₂O₂) Oxidation Oxidation of Luminol H2O2->Oxidation Luminol Luminol Luminol->Oxidation Catalyst Catalyst (e.g., Fe³⁺, HRP) Catalyst->Oxidation OH_minus Alkaline Environment (OH⁻) OH_minus->Oxidation Excited_Intermediate Excited State 3-Aminophthalate* Oxidation->Excited_Intermediate Ground_State Ground State 3-Aminophthalate Excited_Intermediate->Ground_State Relaxation Light Light Emission (~425 nm) Excited_Intermediate->Light Photon Emission

Caption: Signaling pathway for luminol-based chemiluminescence detection of H₂O₂.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents: - Luminol in DMSO - NaOH Solution - H₂O₂ Standards - Catalyst Solution Dispense_H2O2 Dispense H₂O₂ (Standard or Sample) into Microplate Reagent_Prep->Dispense_H2O2 Dispense_Catalyst Add Catalyst Solution Dispense_H2O2->Dispense_Catalyst Dispense_NaOH Add NaOH Solution Dispense_Catalyst->Dispense_NaOH Add_Luminol Initiate Reaction: Add Luminol in DMSO Dispense_NaOH->Add_Luminol Measure_CL Measure Chemiluminescence (RLU) with Luminometer Add_Luminol->Measure_CL Data_Analysis Analyze Data: - Plot Calibration Curve - Determine Sample Concentration Measure_CL->Data_Analysis

Caption: Experimental workflow for H₂O₂ detection using the chemiluminescence assay.

Applications in Drug Development

Cell-based assays are integral to modern drug discovery and development, providing a biologically relevant context to assess drug efficacy and mechanism of action.[4] The detection of H₂O₂ is particularly important in this field due to its role as a signaling molecule and a marker of oxidative stress, which is implicated in numerous diseases. This chemiluminescence assay can be adapted for:

  • High-Throughput Screening (HTS): The simplicity and speed of the assay make it suitable for screening large compound libraries to identify molecules that modulate H₂O₂ production or scavenging in cellular models.

  • Mechanism of Action Studies: Elucidating how a drug candidate affects cellular redox signaling pathways.

  • Toxicity Screening: Assessing the potential of drug candidates to induce oxidative stress by measuring changes in cellular H₂O₂ levels.

Troubleshooting

IssuePossible CauseSolution
No or low signal - Reagent degradation (especially H₂O₂)- Prepare fresh reagents. Verify H₂O₂ concentration.
- Incorrect pH- Check the pH of the final reaction mixture; it should be alkaline.
- Inactive catalyst- Use a fresh batch of catalyst.
High background signal - Autoxidation of luminol- Prepare luminol solution fresh. Minimize exposure to light.
- Contaminated reagents or water- Use high-purity water and analytical grade reagents.
Poor reproducibility - Inconsistent pipetting- Use calibrated pipettes and consistent technique.
- Timing variations- Use an automated injector if available, or be consistent with manual addition and reading times.

Conclusion

The chemiluminescence detection of hydrogen peroxide using a luminol-DMSO system provides a sensitive, rapid, and versatile method for researchers in various scientific disciplines. The detailed protocol and guidelines presented in this application note offer a solid foundation for the successful implementation of this assay in a laboratory setting, particularly for applications in drug discovery and development where the assessment of oxidative stress is critical.

References

Application Notes and Protocols for the Use of Bis(2,5-dioxopyrrolidin-1-yl) oxalate in Creating Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing Bis(2,5-dioxopyrrolidin-1-yl) oxalate, also known as N,N'-Disuccinimidyl oxalate (DSO), in the synthesis of biodegradable polyoxalates. These polymers are of significant interest for biomedical applications, including drug delivery and tissue engineering, due to their biocompatibility and tunable degradation kinetics.

Application Notes

1.1 Principle of Polymerization

This compound is a highly reactive derivative of oxalic acid. The N-hydroxysuccinimide (NHS) ester groups are excellent leaving groups, making DSO a powerful activating agent for polymerization. The synthesis of polyoxalates using DSO proceeds via a step-growth polycondensation reaction with diol monomers. In this reaction, the hydroxyl groups of the diol nucleophilically attack the activated carbonyl carbons of DSO, leading to the formation of an ester linkage and the release of N-hydroxysuccinimide as a byproduct. This method allows for polymerization under mild conditions, avoiding the harsh catalysts or high temperatures that can be detrimental to sensitive applications.

1.2 Advantages of Using this compound

  • High Reactivity: The NHS-activated oxalate enables rapid polymerization under mild conditions.

  • Biocompatible Byproducts: The polymerization releases N-hydroxysuccinimide, which is water-soluble and can be easily removed. The polymer itself degrades into biocompatible products: the constituent diol and oxalic acid.[1][2][3]

  • Tunable Properties: The physicochemical properties of the resulting polyoxalate, such as its degradation rate, crystallinity, and mechanical strength, can be readily controlled by selecting different diol monomers.[1][2]

1.3 Properties and Applications of Polyoxalates

Polyoxalates are aliphatic polyesters known for their rapid hydrolytic degradation compared to other common biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(caprolactone) (PCL).[1][2] This characteristic makes them particularly suitable for applications requiring fast drug release or temporary mechanical support.

  • Drug Delivery: The hydrophobic nature of many polyoxalates allows them to be formulated into nanoparticles or microparticles, which are ideal for encapsulating therapeutic agents and targeting specific sites, such as macrophages in inflammatory diseases.[1][2][3] These particles have demonstrated excellent cytotoxicity profiles and facilitate rapid drug release.[1][2][3]

  • Tissue Engineering: Their biodegradability and the ability to tailor their mechanical properties make polyoxalates potential candidates for creating temporary scaffolds that support tissue regeneration and then degrade as new tissue is formed.

1.4 Biodegradation Mechanism

Polyoxalates degrade primarily through hydrolysis of the ester bonds in their backbone. This process breaks the polymer down into its original monomeric components: oxalic acid and the corresponding diol.[1][3] Both of these degradation products are generally considered biocompatible and can be metabolized or cleared by the body.[1][2][3] The rate of degradation can be influenced by the hydrophobicity of the diol used in the polymer chain.

Data Presentation

The following tables summarize quantitative data for representative polyoxalates synthesized from biorenewable diols via oxalate metathesis polymerization, which produces polymers with similar structures to those expected from DSO-based synthesis.

Table 1: Physicochemical Properties of Representative Polyoxalates

Diol Monomer Polymer Yield (%) Weight Average Molecular Weight (Mw, g/mol ) Polydispersity Index (PDI)
1,10-Decanediol 83 67,600 2.1
Resorcinol bis(hydroxyethyl)ether (RBHE) 56 18,700 1.8
Hydroquinone bis(hydroxyethyl)ether (HBHE) 88 21,400 1.9

Data sourced from a study on Oxalate Metathesis Polymerization.[4]

Table 2: Thermal Properties of Representative Polyoxalates

Polymer Glass Transition Temperature (Tg, °C) Melting Temperature (Tm, °C)
Poly(decylene oxalate) Not Discernable 79
Poly(RBHE oxalate) 34 156
Poly(HBHE oxalate) 45 190

Data sourced from a study on Oxalate Metathesis Polymerization.[4]

Experimental Protocols

Protocol 1: Synthesis of a Polyoxalate using this compound and a Diol

This protocol describes a general procedure for the synthesis of a polyoxalate via solution polymerization.

Materials:

  • This compound (DSO)

  • A selected diol (e.g., 1,6-hexanediol, 1,10-decanediol)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

  • Precipitation solvent (e.g., cold methanol or diethyl ether)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Schlenk line or nitrogen/argon balloon

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Drying: Thoroughly dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas.

  • Reactant Preparation: In the two-neck round-bottom flask, dissolve the selected diol (1 equivalent) in the anhydrous solvent under an inert atmosphere.

  • In a separate, dry vial, dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Polymerization: Slowly add the DSO solution to the stirred diol solution at room temperature using a syringe.

  • Allow the reaction to proceed at room temperature for 24-48 hours under an inert atmosphere. The progress can be monitored by observing the increase in viscosity of the solution.

  • Polymer Precipitation: After the reaction is complete, pour the viscous polymer solution into a beaker containing a rapidly stirred, cold non-solvent (e.g., methanol). The polymer will precipitate as a solid.

  • Purification: Decant the solvent and wash the precipitated polymer several times with fresh, cold non-solvent to remove unreacted monomers and the N-hydroxysuccinimide byproduct.

  • Isolation: Collect the purified polymer by filtration.

  • Drying: Dry the polymer under vacuum at a temperature below its glass transition temperature until a constant weight is achieved.

Protocol 2: Characterization of the Synthesized Polyoxalate

1. Structural Characterization (FTIR and ¹H NMR Spectroscopy):

  • FTIR Spectroscopy: Confirm the formation of ester linkages by the presence of a strong carbonyl (C=O) stretching peak around 1740-1760 cm⁻¹. Verify the disappearance of the broad O-H peak from the diol monomer.

  • ¹H NMR Spectroscopy: Confirm the polymer structure by integrating the proton signals corresponding to the diol backbone and the absence of signals from the NHS leaving group.

2. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • Determine the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI) of the polymer using GPC with a suitable solvent (e.g., THF, Chloroform) and calibration standards (e.g., polystyrene).

3. Thermal Properties Analysis (DSC and TGA):

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. This provides insight into its amorphous or crystalline nature.

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by determining its decomposition temperature.

4. In Vitro Degradation Study:

  • Prepare polymer films or microspheres of a known weight.

  • Incubate the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.

  • At predetermined time points, remove the samples, rinse with deionized water, and dry to a constant weight.

  • Monitor degradation by measuring mass loss, changes in molecular weight (via GPC), and changes in surface morphology (via Scanning Electron Microscopy - SEM).

Mandatory Visualizations

Polymerization_Reaction Polymerization of a Diol with DSO DSO This compound (DSO) Polyoxalate Polyoxalate [-O-R-O-CO-CO-] DSO->Polyoxalate + Diol Diol Monomer (HO-R-OH) Diol->Polyoxalate NHS N-hydroxysuccinimide (Byproduct) Polyoxalate->NHS releases

Caption: Reaction scheme for polyoxalate synthesis.

Experimental_Workflow Experimental Workflow for Polymer Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Reactants 1. Dissolve DSO and Diol Polymerization 2. Mix and React Reactants->Polymerization Precipitation 3. Precipitate Polymer Polymerization->Precipitation Purification 4. Wash and Filter Precipitation->Purification Drying 5. Dry under Vacuum Purification->Drying Structure FTIR / NMR Drying->Structure MW GPC Drying->MW Thermal DSC / TGA Drying->Thermal Degradation In Vitro Study Drying->Degradation

Caption: Workflow for synthesis and characterization.

Drug_Delivery_Concept Drug Delivery Application Concept Polymer Polyoxalate Nanoparticle Drug-Loaded Nanoparticle Polymer->Nanoparticle Drug Therapeutic Agent Drug->Nanoparticle Release Drug Release Nanoparticle->Release Controlled Degradation Polymer Degradation Nanoparticle->Degradation Hydrolysis

Caption: Drug-loaded nanoparticle concept.

References

Application Notes and Protocols: Di(N-succinimidyl) oxalate (DNSO) in Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Di(N-succinimidyl) oxalate (DNSO) as a crosslinking agent in tissue engineering. This document details the chemical mechanism, offers generalized protocols for creating and characterizing crosslinked biopolymer scaffolds, and presents comparative data to guide experimental design.

Introduction to Di(N-succinimidyl) oxalate (DNSO)

Di(N-succinimidyl) oxalate (DNSO) is a homobifunctional crosslinking agent. It contains two N-hydroxysuccinimide (NHS) esters connected by an oxalate spacer.[1] The NHS esters are highly reactive towards primary amine groups (-NH2) found in proteins and other biopolymers, forming stable amide bonds.[2][3] This reactivity makes DNSO a valuable tool for crosslinking biological macromolecules to create hydrogels and scaffolds for tissue engineering applications. The crosslinking process enhances the mechanical strength, stability, and degradation characteristics of biopolymer-based materials, making them more suitable for supporting cell growth and tissue regeneration.[4][5]

Crosslinking Mechanism

DNSO crosslinks proteins and other amine-containing polymers through a nucleophilic substitution reaction. The primary amine groups, present on amino acid residues like lysine in proteins such as collagen and gelatin, attack the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. Due to its two reactive ends, a single DNSO molecule can react with two different polymer chains, or two sites on the same chain, creating a crosslinked network.[2][6]

cluster_reactants Reactants cluster_products Products Biopolymer1 Biopolymer Chain 1 (with -NH2 group) CrosslinkedBiopolymers Crosslinked Biopolymers (Stable Amide Bonds) Biopolymer1->CrosslinkedBiopolymers reacts with DNSO Di(N-succinimidyl) oxalate (NHS-OOC-COO-NHS) DNSO->CrosslinkedBiopolymers crosslinks Biopolymer2 Biopolymer Chain 2 (with -NH2 group) Biopolymer2->CrosslinkedBiopolymers reacts with NHS1 N-hydroxysuccinimide (Byproduct) CrosslinkedBiopolymers->NHS1 NHS2 N-hydroxysuccinimide (Byproduct) CrosslinkedBiopolymers->NHS2

Caption: DNSO crosslinking mechanism with biopolymer chains.

Applications in Tissue Engineering

DNSO can be utilized to fabricate a variety of scaffolds for tissue engineering, including:

  • Injectable Hydrogels: For minimally invasive delivery of cells and therapeutic agents.

  • Porous Sponges: To support cell infiltration and tissue ingrowth.

  • Films and Membranes: For applications such as wound dressings and barrier functions.

Commonly used biopolymers for DNSO crosslinking include collagen, gelatin, and chitosan, all ofwhich possess primary amine groups available for reaction.

Experimental Protocols

The following are generalized protocols for the preparation and characterization of DNSO-crosslinked scaffolds. Specific parameters such as biopolymer concentration, DNSO concentration, and reaction time should be optimized for each specific application.

Protocol 1: Preparation of a DNSO-Crosslinked Collagen Hydrogel

This protocol is adapted from general methods for crosslinking collagen with amine-reactive agents.[7][8][9]

Materials:

  • Collagen Type I solution (e.g., from rat tail or bovine tendon)

  • Di(N-succinimidyl) oxalate (DNSO)

  • Acellular phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent for DNSO

  • Sterile, amine-free buffer (e.g., HEPES or MOPS)

  • Cell culture medium

  • Desired cells for encapsulation

Procedure:

  • Collagen Preparation:

    • On ice, neutralize the acidic collagen solution to a pH of 7.2-7.4 using a sterile, cold neutralization buffer (e.g., a solution containing NaOH and PBS). The solution should be kept cold to prevent premature gelation.

  • DNSO Solution Preparation:

    • Immediately before use, dissolve DNSO in a minimal amount of a suitable solvent like DMSO to the desired stock concentration.

  • Crosslinking Reaction:

    • Add the DNSO solution to the neutralized collagen solution. The final concentration of DNSO should be determined based on the desired degree of crosslinking. Mix gently but thoroughly.

    • If encapsulating cells, resuspend the cell pellet in the collagen-DNSO mixture at this stage.

  • Hydrogel Formation:

    • Dispense the mixture into the desired mold or culture vessel.

    • Incubate at 37°C for a sufficient time (e.g., 30-60 minutes) to allow for both thermal gelation of the collagen and chemical crosslinking by DNSO. Reaction times can be optimized based on the desired properties.[2]

  • Washing:

    • After gelation, wash the hydrogel extensively with PBS or cell culture medium to remove any unreacted DNSO and the N-hydroxysuccinimide byproduct. This step is crucial for ensuring biocompatibility.

Protocol 2: Quantification of Amine Group Modification

This protocol allows for the determination of the degree of crosslinking by quantifying the reduction in free primary amine groups. The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay is a common method for this purpose.[10]

Materials:

  • Crosslinked and non-crosslinked (control) scaffold samples

  • TNBSA reagent

  • Sodium bicarbonate buffer (e.g., 0.1 M, pH 8.5)

  • Sodium dodecyl sulfate (SDS) solution

  • Hydrochloric acid (HCl)

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Lyophilize and weigh small pieces of both the crosslinked and non-crosslinked scaffolds.

    • Prepare a standard curve using a known concentration of an amine-containing molecule (e.g., glycine).

  • Reaction:

    • Add the scaffold samples and standards to separate tubes containing the sodium bicarbonate buffer.

    • Add the TNBSA reagent to each tube and incubate in the dark at 37°C for 2 hours.

  • Measurement:

    • Stop the reaction by adding SDS and HCl.

    • Measure the absorbance of the solution at 335 nm using a spectrophotometer.

  • Calculation:

    • Determine the concentration of free amine groups in the samples using the standard curve.

    • The degree of crosslinking can be calculated as the percentage decrease in free amine groups in the crosslinked scaffold compared to the non-crosslinked control.

Protocol 3: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][11][12][13][14]

Materials:

  • Cell-laden scaffolds in a multi-well plate

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • DMSO or other suitable solvent to dissolve formazan crystals

  • Plate reader

Procedure:

  • Incubation:

    • Culture the cell-laden scaffolds for the desired time points (e.g., 1, 3, and 7 days).

  • MTT Addition:

    • Add MTT solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells. Cell viability can be expressed as a percentage relative to a control group.

Quantitative Data (Comparative)

Specific quantitative data for DNSO-crosslinked hydrogels in tissue engineering applications is not widely available in the literature. The following tables provide a summary of mechanical properties and cell viability for hydrogels crosslinked with other common amine-reactive agents (EDC/NHS) and natural crosslinkers (Genipin) to serve as a comparative reference. It is anticipated that the properties of DNSO-crosslinked scaffolds would fall within a similar range, depending on the specific biopolymer and crosslinking conditions used.

Table 1: Comparative Mechanical Properties of Crosslinked Hydrogels

BiopolymerCrosslinkerCompressive Modulus (kPa)Tensile Strength (MPa)Reference(s)
CollagenEDC/NHS~7 (increase from uncrosslinked)-[4]
Gelatin/AlginateGlutaraldehyde (0.25-2.5%)--[15]
Oxidized-alginate/N-succinyl-chitosanCovalent3 - 5-[16][17]
Poly(aldehyde guluronate)Adipic dihydrazide82 - 880-[18]
ChitosanGenipin-~50[19]
ChitosanGlutaraldehyde-~45[19]

Note: The mechanical properties are highly dependent on the biopolymer concentration, crosslinker concentration, and crosslinking conditions.

Table 2: Comparative Cell Viability in Crosslinked Scaffolds

Scaffold MaterialCrosslinkerCell TypeAssayViability (%)Reference(s)
Chitosan/GelatinSodium triphosphate / Calcium triphosphateHuman KeratinocytesMTT>80% after 72h[14]
ChitosanGenipinMG63 osteoblast-like cellsMTT>90% at 0.15 mg/mL[1]
Chitosan-basedGenipinL929 fibroblastsAdhesion~16% (lower than physical crosslinking)[20]
CollagenEDC/NHSChondrocytes-Non-toxic[4]

Note: Cell viability is influenced by the crosslinker concentration, washing efficiency to remove byproducts, and the specific cell type.

Workflow and Visualization

The following diagram illustrates a general workflow for the fabrication and characterization of a DNSO-crosslinked tissue engineering scaffold.

cluster_fabrication Scaffold Fabrication cluster_characterization Scaffold Characterization BiopolymerPrep Biopolymer Preparation (e.g., Collagen Neutralization) Mixing Mixing and Crosslinking BiopolymerPrep->Mixing DNSOPrep DNSO Solution Preparation DNSOPrep->Mixing Gelation Hydrogel Gelation (37°C) Mixing->Gelation Washing Washing and Purification Gelation->Washing Mechanical Mechanical Testing (Compressive/Tensile) Washing->Mechanical Swelling Swelling Ratio Washing->Swelling Degradation In Vitro Degradation Washing->Degradation CellViability Cell Viability (e.g., MTT Assay) Washing->CellViability Biocompatibility In Vivo Biocompatibility Washing->Biocompatibility

Caption: General workflow for DNSO-crosslinked scaffolds.

Conclusion

Di(N-succinimidyl) oxalate is a promising crosslinking agent for tissue engineering applications due to its high reactivity with primary amines, enabling the formation of stable, crosslinked biopolymer networks. While specific quantitative data for DNSO-crosslinked scaffolds is limited, the provided protocols and comparative data for other crosslinkers offer a solid foundation for researchers to develop and characterize novel biomaterials. Careful optimization of crosslinking conditions and thorough purification are critical to achieving scaffolds with the desired mechanical properties and biocompatibility for successful tissue regeneration.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis(2,5-dioxopyrrolidin-1-yl) Oxalate Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis(2,5-dioxopyrrolidin-1-yl) oxalate, a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their crosslinking experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a crosslinking agent that contains two N-hydroxysuccinimide (NHS) esters. These NHS esters react with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2] The oxalate group acts as a spacer between the two reactive ends.

Q2: What are the optimal pH conditions for the crosslinking reaction?

The optimal pH range for NHS ester crosslinking reactions is typically between 7.2 and 8.5.[1][3] Below pH 7.0, the primary amines are protonated and less nucleophilic, which reduces the reaction rate.[3] Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction with the primary amine.[3][4]

Q3: What buffers are compatible with this compound?

It is crucial to use buffers that do not contain primary amines, as they will compete with the target molecule for reaction with the NHS ester.[1][3] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers.[1][5][6] Buffers containing Tris or glycine should be avoided for the reaction itself but can be used to quench the reaction.[1][5]

Q4: How should I prepare and store this compound?

This compound is sensitive to moisture. It should be stored at -20°C with a desiccant.[5] For use, it is recommended to prepare a fresh stock solution in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before the experiment.[6][7] Aqueous solutions of NHS esters are not stable and should be used immediately.[7]

Q5: How do I quench the crosslinking reaction?

The reaction can be stopped by adding a quenching buffer that contains primary amines. A common choice is Tris or glycine at a final concentration of 20-50 mM.[6][8] Incubate for about 15 minutes at room temperature to ensure all unreacted crosslinker is neutralized.[6][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Crosslinking Efficiency Hydrolyzed Crosslinker: The NHS ester has been inactivated by moisture.Always use fresh, high-quality crosslinker. Prepare stock solutions in anhydrous solvent immediately before use.
Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine).Use a recommended amine-free buffer such as PBS, HEPES, or borate.[1][5]
Suboptimal pH: The reaction pH is too low or too high.Ensure the reaction pH is within the optimal range of 7.2-8.5.[1][3]
Dilute Protein Solution: The concentration of primary amines is too low, favoring hydrolysis of the crosslinker.Increase the protein concentration if possible.[3]
Insufficient Molar Excess of Crosslinker: The amount of crosslinker is not enough to achieve the desired level of crosslinking.Optimize the molar ratio of crosslinker to protein. A 20- to 50-fold molar excess is a common starting point.[3][6]
Protein Precipitation After Adding Crosslinker High Degree of Crosslinking: Excessive crosslinking can lead to the formation of large, insoluble aggregates.Reduce the molar excess of the crosslinker, shorten the reaction time, or perform the reaction at a lower temperature (e.g., 4°C).[3]
Solvent Effects: The organic solvent used to dissolve the crosslinker is causing the protein to precipitate.Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).[3]
Non-Specific Crosslinking Reaction Time is Too Long: Extended reaction times can lead to unintended crosslinking events.Optimize the reaction time. A typical incubation is 30-60 minutes at room temperature or 2 hours at 4°C.[8]
High Crosslinker Concentration: A large excess of the crosslinker can increase the likelihood of non-specific reactions.Titrate the crosslinker concentration to find the lowest effective amount.

Data Presentation

Table 1: Recommended Reaction Parameters for this compound Crosslinking

ParameterRecommended RangeNotes
pH 7.2 - 8.5Higher pH increases the rate of both the reaction and hydrolysis.[1][3]
Temperature 4°C to Room TemperatureRoom temperature allows for a faster reaction, while 4°C provides better control and can minimize protein degradation.[8]
Reaction Time 30 - 60 minutes (RT) or 2 hours (4°C)Longer incubation times can lead to increased hydrolysis of the crosslinker.[8]
Crosslinker:Protein Molar Ratio 10:1 to 50:1This needs to be empirically determined for each specific application.[8]
Protein Concentration 1 - 5 mg/mLHigher concentrations can favor intermolecular crosslinking.[8]
Quenching Agent Concentration 20 - 50 mMEnsures complete termination of the reaction.[6][8]

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking in Solution
  • Protein Preparation: Dissolve the protein(s) in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.0 to a final concentration of 1-5 mg/mL.[8]

  • Crosslinker Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-50 mM stock solution.[2]

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve the desired final molar excess (a 20- to 50-fold molar excess is a good starting point).[6][8]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[6][8] Incubate for 15 minutes at room temperature.[6][8]

  • Analysis: The crosslinked products can now be analyzed by methods such as SDS-PAGE, western blotting, or mass spectrometry.

Protocol 2: Optimizing the Molar Ratio of Crosslinker to Protein
  • Set up Multiple Reactions: Prepare several identical protein samples as described in Protocol 1.

  • Vary Crosslinker Concentration: Add different molar excesses of the this compound stock solution to each protein sample. For example, set up reactions with 10:1, 20:1, 50:1, and 100:1 molar ratios of crosslinker to protein.

  • Incubate and Quench: Incubate and quench all reactions under the same conditions as described in Protocol 1.

  • Analyze Results: Analyze the results of each reaction using SDS-PAGE. The optimal molar ratio will be the one that yields the desired level of crosslinking without causing significant protein precipitation or aggregation.

Visualizations

G cluster_0 Reaction Workflow A Prepare Protein Solution in Amine-Free Buffer (pH 7.2 - 8.5) C Add Crosslinker to Protein Solution (Optimize Molar Ratio) A->C B Prepare Fresh Crosslinker Stock Solution (e.g., in DMSO) B->C D Incubate (e.g., 30-60 min at RT or 2h at 4°C) C->D E Quench Reaction (Add Tris or Glycine) D->E F Analyze Crosslinked Products (e.g., SDS-PAGE, MS) E->F G cluster_1 Chemical Reaction Protein Protein with Primary Amine (-NH2) Intermediate Reactive Intermediate Protein->Intermediate Nucleophilic Attack Crosslinker This compound (NHS-O-CO-CO-O-NHS) Crosslinker->Intermediate Product Crosslinked Protein (Stable Amide Bond) Intermediate->Product Byproduct N-Hydroxysuccinimide (NHS) Intermediate->Byproduct Released G cluster_2 Troubleshooting Logic Start Low Crosslinking Efficiency? CheckBuffer Buffer Amine-Free? Start->CheckBuffer CheckpH pH 7.2 - 8.5? CheckBuffer->CheckpH Yes Success Problem Solved CheckBuffer->Success No (Change Buffer) CheckRatio Molar Ratio Optimized? CheckpH->CheckRatio Yes CheckpH->Success No (Adjust pH) CheckConcentration Protein Concentration Sufficient? CheckRatio->CheckConcentration Yes CheckRatio->Success No (Optimize Ratio) CheckConcentration->Success No (Increase Conc.) CheckConcentration->Success Yes (Consider other factors)

References

Troubleshooting low yield in N,N'-Disuccinimidyl oxalate conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N,N'-Disuccinimidyl oxalate (DSO) for bioconjugation reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during DSO conjugation, offering potential causes and solutions in a direct question-and-answer format.

Section A: Low or No Conjugation Yield

Q1: I am seeing very low or no yield of my desired conjugate. What are the primary factors I should investigate?

Several factors can contribute to poor conjugation efficiency. The most common culprits are the hydrolysis of the DSO reagent, suboptimal reaction buffer conditions, and issues with the concentration of your reactants. A systematic evaluation of these parameters is the best approach to identify the problem.

Q2: How can I determine if my DSO reagent has hydrolyzed?

N,N'-Disuccinimidyl oxalate is highly susceptible to hydrolysis. Proper storage and handling are critical.[1]

  • Storage: DSO should be stored at -20°C in a desiccated environment to prevent moisture contamination.[1] Before opening, the vial should be allowed to equilibrate to room temperature to avoid condensation.

  • Reagent Preparation: Stock solutions of DSO in anhydrous organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) should be prepared immediately before use.[1][2] Do not store DSO in solution, especially in aqueous buffers.[3]

A simple qualitative test can be performed to check the activity of the NHS ester by intentionally hydrolyzing it with a base and measuring the increase in absorbance at 260 nm due to the release of N-hydroxysuccinimide (NHS).[3]

Q3: My reaction buffer is phosphate-buffered saline (PBS) at pH 7.4. Is this optimal?

While PBS is a common biological buffer, the pH is critical for efficient NHS ester conjugation. The reaction of NHS esters with primary amines is most efficient at a pH between 7 and 9.[1] The optimal pH range is typically between 8.0 and 8.5, which provides a good balance between the reactivity of the primary amines and the rate of NHS ester hydrolysis.[4][5] At a lower pH, the primary amines are protonated and less nucleophilic, while at a higher pH, the rate of hydrolysis of the NHS ester increases significantly.[1][5]

Q4: I am using a Tris-based buffer and observing no product formation. Why is this happening?

Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[1] The primary amines in the buffer will compete with the primary amines on your target molecule, leading to a significant reduction or complete inhibition of your desired conjugation reaction.[3] Always use amine-free buffers such as phosphate, bicarbonate, or HEPES buffers.[1][6]

Q5: What is the recommended molar excess of DSO to my protein?

The optimal molar ratio of DSO to your protein depends on the concentration of your protein and the number of available primary amines. A 20- to 50-fold molar excess of the crosslinker over the protein is a common starting point.[2] However, for some applications, particularly in cross-linking for mass spectrometry, a higher molar excess of up to 300-fold may be necessary to achieve sufficient cross-linking.[1] It is often necessary to perform a titration to determine the optimal molar excess for your specific protein and application.[1]

Q6: Can a dilute protein solution lead to low conjugation yield?

Yes, a dilute protein solution can significantly favor the hydrolysis of DSO over the desired conjugation reaction.[1] In a dilute solution, the concentration of water molecules is much higher than the concentration of primary amines on your protein. Increasing the protein concentration can improve the reaction efficiency.[1]

Section B: Protein Precipitation and Aggregation

Q7: My protein precipitates after I add the DSO solution. What can I do to prevent this?

Protein precipitation upon addition of the crosslinker can occur for a few reasons:

  • High Degree of Cross-linking: Excessive cross-linking can lead to the formation of large, insoluble aggregates.[1] To mitigate this, try reducing the molar excess of DSO or shortening the reaction time.[1]

  • Organic Solvent Concentration: DSO is often dissolved in an organic solvent like DMSO or DMF.[2] Adding a large volume of this stock solution to your aqueous protein solution can cause the protein to precipitate. Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%.[1]

  • Protein Solubility: The conjugation process itself can alter the solubility of your protein. If you continue to experience precipitation, you may need to optimize the buffer conditions, for example, by including mild detergents or adjusting the ionic strength.

Section C: Side Reactions and Non-Specific Labeling

Q8: Besides primary amines, can DSO react with other amino acid residues?

While NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic groups such as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine.[7] However, the resulting esters and thioesters are generally less stable than the amide bond formed with primary amines and can be hydrolyzed.[7] Reactions with these other residues are more likely to occur at higher pH values.

Q9: How can I minimize non-specific cross-linking?

To reduce unwanted intermolecular cross-linking and promote intramolecular cross-linking or conjugation to a specific partner, it is important to maintain the protein concentration in the micromolar range during the reaction.[1] Additionally, optimizing the molar excess of DSO and the reaction time can help control the extent of cross-linking.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for planning your DSO conjugation experiments.

Table 1: Recommended Reaction Conditions for DSO Conjugation

ParameterRecommended RangeOptimalNotes
pH 7.0 - 9.08.0 - 8.5The reaction rate increases with pH, but so does the rate of DSO hydrolysis. A pH of 8.0-8.5 offers a good compromise.[1][4][5]
Temperature 4°C - 25°CRoom TemperatureLower temperatures can be used to slow down both the reaction and hydrolysis, which may be beneficial for unstable proteins, but will require longer incubation times.[6]
Reaction Time 30 minutes - 2 hours1 hourThe optimal time depends on the specific reactants and desired degree of conjugation.[1][6]
Molar Excess of DSO 20- to 300-foldApplication-dependentA titration is recommended to determine the optimal ratio for your specific application.[1][2]
Protein Concentration 1 - 10 mg/mL> 2 mg/mLHigher protein concentrations favor the conjugation reaction over hydrolysis.[6]

Table 2: Recommended Buffers for DSO Conjugation

BufferRecommended ConcentrationpH Range
Sodium Phosphate50 - 100 mM7.0 - 8.0
Sodium Bicarbonate100 mM8.0 - 9.0
HEPES20 - 100 mM7.0 - 8.0
Borate50 mM8.0 - 9.0

Note: Always ensure that your chosen buffer is free of primary amines.[1]

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Conjugation using DSO

This protocol provides a general framework for cross-linking two proteins. Optimization may be required for your specific system.

Materials:

  • Protein A and Protein B to be conjugated

  • N,N'-Disuccinimidyl oxalate (DSO)

  • Anhydrous DMSO or DMF

  • Amine-free conjugation buffer (e.g., 100 mM sodium phosphate, pH 8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Protein Preparation:

    • Ensure both protein solutions are in the amine-free conjugation buffer. If they are in a buffer containing primary amines, dialyze them extensively against the conjugation buffer.

    • Adjust the concentration of the protein solutions to 1-5 mg/mL.

  • DSO Stock Solution Preparation:

    • Allow the vial of DSO to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of DSO in anhydrous DMSO or DMF to create a 10-50 mM stock solution. For example, to make a 50 mM solution, dissolve 1 mg of DSO (MW: 284.18 g/mol ) in 70.4 µL of DMSO.[1]

  • Conjugation Reaction:

    • Combine Protein A and Protein B in the desired molar ratio in a reaction tube.

    • Add the calculated amount of the DSO stock solution to the protein mixture to achieve the desired molar excess (e.g., 50-fold). Add the DSO solution slowly while gently vortexing.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[1][6]

    • Incubate for an additional 15-30 minutes at room temperature to quench any unreacted DSO.

  • Purification of the Conjugate:

    • Remove unreacted cross-linker and separate the conjugated protein from unconjugated proteins using a size-exclusion chromatography column.

Protocol 2: Qualitative Assessment of DSO Activity

This protocol allows for a simple check of the reactivity of your DSO reagent.

Materials:

  • N,N'-Disuccinimidyl oxalate (DSO)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, pH 8.0)

  • 0.5 M NaOH

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Prepare DSO Solution: Dissolve 1-2 mg of DSO in 2 mL of the amine-free buffer.[3]

  • Prepare Control: Prepare a control cuvette containing only the amine-free buffer.

  • Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the initial absorbance (A_initial) of the DSO solution.[3]

  • Induce Hydrolysis: To 1 mL of the DSO solution, add 100 µL of 0.5 M NaOH and mix.[3]

  • Final Absorbance Reading: Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm. Record this as the final absorbance (A_final).[3]

  • Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the DSO reagent is active, as the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which absorbs strongly at 260 nm.[3]

Visualizations

DSO_Conjugation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post 3. Post-Reaction p1 Prepare Amine-Free Buffer (pH 8.0-8.5) p2 Prepare Protein Solution (1-10 mg/mL) p1->p2 r1 Add DSO Stock to Protein Solution p2->r1 p3 Prepare Fresh DSO Stock in Anhydrous DMSO p3->r1 r2 Incubate (RT, 1h) r1->r2 q1 Quench with Amine-Containing Buffer r2->q1 pu1 Purify Conjugate (e.g., SEC) q1->pu1 a1 Analyze Conjugate pu1->a1

Caption: Experimental workflow for a typical N,N'-Disuccinimidyl oxalate (DSO) conjugation reaction.

DSO_Reaction_Mechanism Protein Protein-NH₂ DSO DSO (N,N'-Disuccinimidyl oxalate) Protein->DSO Nucleophilic Attack Intermediate Tetrahedral Intermediate DSO->Intermediate Conjugate Protein-NH-CO-CO-NH-Protein (Stable Amide Bonds) Intermediate->Conjugate NHS 2 x N-Hydroxysuccinimide Intermediate->NHS Leaving Group

Caption: Reaction mechanism of DSO with primary amines on a protein, forming stable amide bonds.

Troubleshooting_Tree q_node q_node s_node s_node start Low/No Yield q1 Is DSO reagent fresh and stored properly? start->q1 s1 Prepare fresh DSO in anhydrous solvent. Perform activity test. q1->s1 No q2 Is the buffer amine-free and pH 8.0-8.5? q1->q2 Yes s1->q1 s2 Use amine-free buffer (e.g., Phosphate, HEPES) and adjust pH. q2->s2 No q3 Is protein concentration adequate (>1 mg/mL)? q2->q3 Yes s2->q2 s3 Increase protein concentration. q3->s3 No q4 Is molar excess of DSO optimal? q3->q4 Yes s3->q3 s4 Perform a DSO titration experiment. q4->s4 No end Successful Conjugation q4->end Yes s4->q4

Caption: A troubleshooting decision tree for low yield in DSO conjugation reactions.

References

Common issues with Di(N-succinimidyl) oxalate stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Di(N-succinimidyl) oxalate (DNSO). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability, storage, and use of this homobifunctional crosslinking agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Di(N-succinimidyl) oxalate (DNSO) degradation?

A1: The primary cause of DNSO degradation is hydrolysis. The N-hydroxysuccinimide (NHS) esters are highly susceptible to reaction with water, which cleaves the ester bond and renders the crosslinker inactive for amine conjugation. This hydrolysis is significantly accelerated in aqueous solutions and at higher pH values.[1][2]

Q2: How should I properly store Di(N-succinimidyl) oxalate (DNSO) to ensure its stability?

A2: To ensure the stability of DNSO, it should be stored in a cool, dry environment. For long-term storage, it is recommended to keep the solid compound at -20°C in a desiccated container.[3] It is also advisable to aliquot the powder into smaller, single-use quantities to avoid repeated exposure to atmospheric moisture. When using a vial of DNSO, always allow it to equilibrate to room temperature before opening to prevent condensation from forming inside.[3]

Q3: Can I store Di(N-succinimidyl) oxalate (DNSO) in a solvent?

A3: While it is best to prepare DNSO solutions fresh for each experiment, short-term storage is possible under specific conditions. If you need to prepare a stock solution, dissolve the DNSO in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4] This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]

Q4: What is the optimal pH for performing crosslinking reactions with Di(N-succinimidyl) oxalate (DNSO)?

A4: The optimal pH for crosslinking reactions with DNSO is typically between 7 and 9.[4] Within this range, the primary amine groups on proteins are sufficiently deprotonated to be reactive, while the rate of DNSO hydrolysis is still manageable. At pH levels above 9, the hydrolysis of the NHS ester becomes very rapid, significantly reducing the efficiency of the crosslinking reaction.[1][2]

Q5: What buffers are compatible with Di(N-succinimidyl) oxalate (DNSO) reactions?

A5: It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecules for reaction with DNSO. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers.[4] Buffers containing Tris or glycine are incompatible and should be avoided during the conjugation step, although they can be used to quench the reaction.[4]

Troubleshooting Guides

Issue 1: Low or No Crosslinking Efficiency

Symptom: Your SDS-PAGE or Western blot analysis shows no evidence of higher molecular weight crosslinked products.

Possible Cause Solution
Hydrolysis of DNSO Prepare fresh DNSO solution in anhydrous DMSO or DMF immediately before use. Ensure all buffers and reagents are free of contaminating moisture.
Incompatible Buffer Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). Switch to a recommended buffer like PBS, HEPES, or borate.[4]
Incorrect pH Verify that the pH of your reaction buffer is between 7 and 9. Adjust if necessary.[4]
Insufficient DNSO Concentration The concentration of DNSO may be too low relative to the target protein. Empirically optimize the molar excess of DNSO to your protein.
Inaccessible Amine Groups The primary amine groups (lysine residues, N-terminus) on your target protein may be sterically hindered or buried within the protein's structure. Consider using a crosslinker with a different spacer arm length or one that targets a different functional group.[5]
Low Protein Concentration The efficiency of bimolecular crosslinking is dependent on the concentration of the reactants. If possible, increase the concentration of your protein sample. Competing hydrolysis of DNSO is more pronounced at low protein concentrations.[4]
Issue 2: Protein Precipitation During Reaction

Symptom: Your protein sample becomes cloudy or forms a visible precipitate after the addition of DNSO.

Possible Cause Solution
High DNSO Concentration A high concentration of the organic solvent (DMSO or DMF) used to dissolve DNSO can cause some proteins to precipitate. Try to use a more concentrated stock of DNSO to minimize the volume of organic solvent added to your aqueous reaction.
Change in Solubility Upon Crosslinking The formation of large crosslinked complexes can sometimes lead to a decrease in solubility. Try performing the reaction at a lower protein concentration or in the presence of mild, non-interfering detergents.
pH Shift The reaction of DNSO with amines can lead to a slight decrease in the pH of the reaction mixture. Ensure your buffer has sufficient buffering capacity to maintain a stable pH.

Data Presentation

Table 1: Recommended Storage Conditions for Di(N-succinimidyl) oxalate (DNSO)
Form Storage Temperature Duration Notes
Solid-20°CLong-term (months to years)Store in a desiccated, airtight container. Aliquot to avoid repeated moisture exposure.[3]
Solid4°CShort-term (weeks)Must be kept in a desiccated environment.
In Anhydrous DMSO/DMF-20°CShort-term (days to a week)Aliquot into single-use volumes to prevent degradation from freeze-thaw cycles and moisture.[3]
In Anhydrous DMSO/DMF-80°CMid-term (weeks to months)Provides better long-term stability for the dissolved reagent compared to -20°C.[3]
Table 2: pH-Dependent Hydrolysis of NHS Esters
pH Approximate Half-life
7.04-5 hours[6]
8.01 hour[6]
8.610 minutes[6]
9.0< 10 minutes[1][2]

Note: These are general values for NHS esters and the exact half-life of DNSO may vary.

Experimental Protocols

Protocol 1: General Procedure for Protein Crosslinking with DNSO
  • Prepare Protein Sample: Dissolve the protein(s) to be crosslinked in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.0.

  • Prepare DNSO Solution: Immediately before use, dissolve DNSO in anhydrous DMSO to prepare a 10-25 mM stock solution.[4]

  • Crosslinking Reaction: Add the DNSO stock solution to the protein sample to achieve the desired final concentration. The optimal molar ratio of DNSO to protein should be determined empirically, but a starting point is often a 20- to 50-fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.

  • Quench Reaction: Stop the crosslinking reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl or 1 M glycine, to a final concentration of 20-50 mM.[4] Incubate for an additional 15 minutes at room temperature.

  • Analysis: Analyze the reaction products by SDS-PAGE, Western blotting, or mass spectrometry to confirm crosslinking.

Protocol 2: Purity Assessment of DNSO by HPLC (General Method)

This protocol provides a general guideline. Specific parameters may need to be optimized for your system.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: A linear gradient from a low percentage of Solvent B to a high percentage of Solvent B over a set time (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: Typically 1 mL/min.

  • Detection: Monitor the absorbance at a wavelength where the succinimidyl group absorbs, such as 260 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of DNSO in a suitable anhydrous solvent (e.g., acetonitrile) to a known concentration.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Analysis: The purity of the DNSO can be determined by integrating the area of the main peak and any impurity peaks in the resulting chromatogram.

Mandatory Visualizations

DNSO_Hydrolysis_Pathway DNSO Di(N-succinimidyl) oxalate (DNSO) Intermediate Mono-N-succinimidyl Oxalate DNSO->Intermediate + H₂O - NHS OxalicAcid Oxalic Acid Intermediate->OxalicAcid + H₂O - NHS NHS N-hydroxysuccinimide (NHS)

Caption: Hydrolysis pathway of Di(N-succinimidyl) oxalate (DNSO).

Troubleshooting_Workflow Start Low/No Crosslinking Check_DNSO Is DNSO solution fresh? Start->Check_DNSO Check_Buffer Is buffer amine-free? Check_DNSO->Check_Buffer Yes Prepare_Fresh Prepare fresh DNSO in anhydrous solvent Check_DNSO->Prepare_Fresh No Check_pH Is pH 7-9? Check_Buffer->Check_pH Yes Change_Buffer Use PBS, HEPES, or Borate buffer Check_Buffer->Change_Buffer No Check_Concentration Is DNSO concentration sufficient? Check_pH->Check_Concentration Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Increase_Conc Increase molar excess of DNSO Check_Concentration->Increase_Conc No Success Successful Crosslinking Check_Concentration->Success Yes Prepare_Fresh->Check_Buffer Change_Buffer->Check_pH Adjust_pH->Check_Concentration Increase_Conc->Success Optimized Failure Consider alternative crosslinker Increase_Conc->Failure Still fails

Caption: Troubleshooting workflow for failed DNSO crosslinking reactions.

Storage_Stability_Relationship Storage_Conditions Storage Conditions Temperature Temperature Storage_Conditions->Temperature Moisture Moisture Storage_Conditions->Moisture Solvent Solvent Storage_Conditions->Solvent DNSO_Stability DNSO Stability Temperature->DNSO_Stability Low temp increases stability Moisture->DNSO_Stability Presence decreases stability (Hydrolysis) Solvent->DNSO_Stability Anhydrous & amine-free maintains stability

Caption: Relationship between storage conditions and DNSO stability.

References

How to prevent hydrolysis of Bis(2,5-dioxopyrrolidin-1-yl) oxalate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis(2,5-dioxopyrrolidin-1-yl) oxalate

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent by providing in-depth guidance on preventing its hydrolysis in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as N,N'-Disuccinimidyl oxalate (DSO), is a homobifunctional crosslinking agent. It contains two N-hydroxysuccinimide (NHS) esters that readily react with primary amines (-NH2) on biomolecules, such as the side chains of lysine residues in proteins, to form stable amide bonds.[1][2] Its primary application is in bioconjugation, including protein crosslinking, antibody-drug conjugation, and surface modification.

Q2: What is hydrolysis and why is it a concern for this compound?

Hydrolysis is the chemical breakdown of a compound due to reaction with water.[3] For this compound, the NHS ester groups are susceptible to hydrolysis, which cleaves the ester bond and renders the reagent inactive and unable to react with its target primary amines.[3][4] This competing hydrolysis reaction can significantly reduce the efficiency of your conjugation experiment.[2]

Q3: What are the key factors that influence the rate of hydrolysis?

The stability of this compound in an aqueous solution is primarily affected by:

  • pH: This is the most critical factor. The rate of hydrolysis increases significantly at higher pH (alkaline conditions).[3][5]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[5]

  • Buffer Composition: The presence of nucleophiles, especially primary amines, in the buffer will compete with the desired reaction.[6][7]

Q4: What is the optimal pH range for working with this compound?

The optimal pH for conjugation reactions with NHS esters is a balance between maximizing the nucleophilicity of the target amine and minimizing hydrolysis of the ester.[2] This range is typically between pH 7.2 and 8.5.[2][6][7] A pH of 8.3-8.5 is often considered optimal for many applications.[1][8]

Q5: Which buffers should I use for my experiments?

It is crucial to use amine-free buffers. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Borate buffer[6]

  • Carbonate-bicarbonate buffer[6]

  • HEPES buffer[7]

Q6: Are there any buffers I should avoid?

Yes. You must avoid buffers that contain primary amines, as they will react with the this compound.[6][7] Commonly used buffers to avoid include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

These buffers can, however, be used to quench the reaction once it is complete.[7]

Q7: How should I prepare and store stock solutions of this compound?

This compound is susceptible to hydrolysis and should be stored in a desiccated environment at -20°C.[4][6] To prepare a stock solution, dissolve the reagent in a dry, aprotic, and water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[5][9][10] It is recommended to prepare fresh solutions for each experiment. If storage of the stock solution is necessary, it can be stored at -20°C for a limited time, though fresh preparations are always preferable.[6][10]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Conjugation Efficiency Hydrolysis of this compound: The reagent was inactivated by water before it could react with the target molecule.- Ensure the reagent is stored properly under desiccated conditions. - Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[7] - Minimize the time the reagent is in an aqueous solution before the addition of the target molecule.
Incorrect Buffer pH: The pH of the reaction buffer is too high, leading to rapid hydrolysis, or too low, resulting in protonated and unreactive amines.- Verify the pH of your reaction buffer using a calibrated pH meter. - Adjust the pH to the optimal range of 7.2-8.5.[2]
Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule.- Use a recommended amine-free buffer such as PBS, Borate, or Carbonate.[6]
Precipitation of Protein/Biomolecule During Reaction Suboptimal Buffer Conditions: The pH or ionic strength of the buffer is affecting the stability of your biomolecule.- Screen different buffer conditions to find one that maintains the solubility of your biomolecule.[7]
High Molar Excess of Reagent: A high concentration of the crosslinker can sometimes lead to protein aggregation.- Reduce the molar excess of this compound in the reaction.[7]

Data Presentation

The stability of NHS esters like those in this compound is often described by their half-life (t½), which is the time it takes for 50% of the ester to hydrolyze. The following tables provide a summary of the half-life of a typical NHS ester under various conditions.

Table 1: Effect of pH on the Half-life of a Typical NHS Ester

pHTemperature (°C)Half-life
7.025Several hours[4]
8.025~ 1 hour
8.525~ 30 minutes
9.025Minutes[4][11]

Table 2: Effect of Temperature on the Half-life of a Typical NHS Ester at pH 7.0

Temperature (°C)pHHalf-life
07.04-5 hours[2]
47.0~ 4 hours
25 (Room Temp)7.0~ 2-3 hours

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation using this compound

This protocol provides a general workflow for crosslinking primary amine-containing biomolecules.

  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).

  • Biomolecule Preparation: Dissolve the biomolecule to be modified in the reaction buffer to a final concentration of 1-10 mg/mL.[7]

  • Reagent Preparation (Immediate Use): Just before starting the reaction, dissolve this compound in anhydrous DMSO or DMF to a 10-20 mM concentration.[9][10]

  • Reaction: Add the desired molar excess (typically 5-20 fold) of the dissolved this compound to the biomolecule solution.[7]

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to overnight.[7] The optimal time will depend on the specific reactants.

  • Quenching (Optional but Recommended): Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[7] Incubate for an additional 15-30 minutes.

  • Purification: Remove excess reagent and byproducts by dialysis, gel filtration, or another suitable chromatographic technique.

Protocol 2: Monitoring NHS Ester Hydrolysis by UV-Vis Spectrophotometry

This protocol allows for the indirect measurement of hydrolysis by detecting the release of N-hydroxysuccinimide (NHS).

  • Reagent Preparation: Dissolve 1-2 mg of this compound in 2 mL of an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.4).[11] If not soluble, first dissolve in a small amount of DMSO and then add the buffer.[11]

  • Control Preparation: Prepare a control sample with only the buffer (and DMSO if used).[11]

  • Initial Absorbance: Immediately measure the absorbance of the reagent solution at 260 nm, using the control to zero the spectrophotometer.[11]

  • Incubation: Incubate the reagent solution at a specific temperature (e.g., room temperature).

  • Time-Point Measurements: At various time intervals, measure the absorbance at 260 nm. An increase in absorbance indicates the release of NHS and thus, hydrolysis of the ester.[4]

Visualizations

Hydrolysis_vs_Aminolysis Reagent This compound (Active Ester) Hydrolysis Hydrolysis (Competing Reaction) Reagent->Hydrolysis High pH, High Temp Aminolysis Aminolysis (Desired Reaction) Reagent->Aminolysis Optimal pH (7.2-8.5) H2O Water (H₂O) H2O->Hydrolysis Amine Primary Amine (R-NH₂) (Target Molecule) Amine->Aminolysis Inactive Inactive Product (Hydrolyzed Ester) Hydrolysis->Inactive Conjugate Stable Amide Bond (Conjugated Product) Aminolysis->Conjugate

Caption: Competing reactions of this compound in aqueous solution.

Experimental_Workflow start Start prep_buffer 1. Prepare Amine-Free Buffer (pH 7.2-8.5) start->prep_buffer prep_biomolecule 2. Prepare Biomolecule Solution prep_buffer->prep_biomolecule reaction 4. Add Reagent to Biomolecule and Incubate prep_biomolecule->reaction prep_reagent 3. Prepare Fresh Reagent Stock in Anhydrous DMSO/DMF prep_reagent->reaction quench 5. Quench Reaction (e.g., with Tris) reaction->quench purify 6. Purify Conjugate quench->purify end End purify->end

Caption: Recommended workflow for bioconjugation with this compound.

References

Technical Support Center: N,N'-Disuccinimidyl Oxalate (DSO) Chemiluminescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the quantum yield of N,N'-Disuccinimidyl oxalate (DSO) chemiluminescence.

Frequently Asked Questions (FAQs)

Q1: What is N,N'-Disuccinimidyl oxalate (DSO) chemiluminescence?

A1: N,N'-Disuccinimidyl oxalate (DSO) chemiluminescence is a form of peroxyoxalate chemiluminescence, a chemical reaction that produces light. The reaction involves the oxidation of an oxalate ester, in this case, DSO, by hydrogen peroxide. This creates a high-energy intermediate, 1,2-dioxetanedione, which then excites a fluorescent molecule (fluorophore), causing it to emit light.[1][2] This process is known for its high efficiency and is the basis for applications like glow sticks.[1][2]

Q2: What is quantum yield in chemiluminescence and why is it important?

A2: The quantum yield (Φ) in chemiluminescence is a measure of the reaction's efficiency in converting chemical energy into light. It is defined as the ratio of the number of photons emitted to the number of molecules reacted. A higher quantum yield signifies a more efficient reaction, resulting in brighter light emission. This is a critical factor in analytical applications where high sensitivity is required to detect minute quantities of a substance.

Q3: What are the essential components of a DSO chemiluminescence reaction?

A3: The core components for a DSO chemiluminescence reaction are:

  • N,N'-Disuccinimidyl oxalate (DSO): The oxalate ester that serves as the fuel for the reaction.

  • Hydrogen Peroxide (H₂O₂): The oxidant that reacts with the DSO.

  • Fluorophore (Activator/Sensitizer): A fluorescent molecule that receives energy from the reaction intermediate and emits light. The choice of fluorophore determines the color of the emitted light.[3]

  • Catalyst: A substance that increases the rate and efficiency of the reaction. Imidazole is a commonly used and highly effective catalyst.[4][5]

  • Solvent: An appropriate solvent to dissolve all the reactants. The choice of solvent can significantly impact the reaction.

Q4: Which factors can influence the quantum yield of the DSO reaction?

A4: Several factors can significantly impact the quantum yield:

  • Catalyst: The type and concentration of the catalyst are crucial. Imidazole, for instance, has been shown to greatly enhance the chemiluminescence yield and kinetics compared to other amine bases.[4]

  • Solvent: The solvent's polarity and viscosity can affect reaction rates and the stability of intermediates.

  • pH: The pH of the reaction medium can influence the rate of decomposition of hydrogen peroxide and the activity of the catalyst.

  • Fluorophore: The fluorescence quantum yield of the chosen fluorophore is a key determinant of the overall light output.[6]

  • Reactant Concentrations: The concentrations of DSO, hydrogen peroxide, and the fluorophore must be optimized for maximum light emission.

Q5: What are some environmentally safer alternatives to traditional oxalate esters?

A5: Traditional aryl oxalates like TCPO and DNPO produce toxic phenolic byproducts.[7][8] Greener alternatives have been developed, such as divanillyl oxalate (DVO), which decomposes into the non-toxic and biodegradable compound vanillin.[2][7] Another option is derived from methyl salicylate (DMO).

Troubleshooting Guide

This guide addresses common issues encountered during DSO chemiluminescence experiments.

Problem: Low or No Chemiluminescence Signal

Potential Cause Recommended Solution
Degraded Reagents DSO and hydrogen peroxide can degrade over time. Prepare fresh solutions, especially the hydrogen peroxide solution. Store DSO in a cool, dark, and dry place.
Incorrect pH The optimal pH for many peroxyoxalate reactions is slightly basic. Check and adjust the pH of your reaction mixture. For instance, some catecholamine detection systems using imidazole catalysis operate optimally at pH 9.0.[9]
Inefficient or Absent Catalyst Ensure a suitable catalyst, such as imidazole, is used at an optimal concentration. The catalytic effect of imidazole is known to be significantly greater than what would be predicted based on its basicity alone.[4]
Inappropriate Solvent The reaction is sensitive to the solvent environment. Ensure your solvent system is compatible with all reactants and facilitates the chemiluminescence reaction. Some systems work well in organic solvents like dimethyl phthalate or ethyl acetate, while others are designed for aqueous media.[10][11]
Low Fluorophore Concentration or Efficiency Verify the concentration of your fluorophore. Use a fluorophore with a high fluorescence quantum yield that is compatible with the energy produced by the reaction.

Problem: High Background Signal

Potential Cause Recommended Solution
Contaminated Reagents or Glassware Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean to avoid introducing interfering substances.
Autofluorescence The sample matrix or cuvette may be autofluorescent. Run a blank experiment without the DSO or hydrogen peroxide to measure the background signal.
Light Leaks Ensure the measurement is performed in a light-tight luminometer or dark box to prevent external light from interfering with the reading.

Problem: Poor Reproducibility

Potential Cause Recommended Solution
Inconsistent Reagent Concentrations Use calibrated pipettes and precise measurement techniques to ensure consistent concentrations of all reactants in each experiment.
Temperature Fluctuations The reaction rate is temperature-dependent. Perform experiments in a temperature-controlled environment to ensure consistency.
Timing Errors in Measurement The chemiluminescence signal changes over time. Use an automated injection system for precise timing of reagent addition and measurement initiation.
Inadequate Mixing Ensure rapid and thorough mixing of the reactants upon initiation of the reaction to achieve a uniform reaction rate.

Quantitative Data Summary

Table 1: Effect of Catalyst on Peroxyoxalate Chemiluminescence

CatalystRelative Effect on Yield and KineticsReference
Imidazole Greatest effect compared to other amine bases[4]
Sodium Salicylate Effective catalyst for peroxyoxalate systems in aqueous mixtures[10]

Table 2: Kinetic Rate Constants for Imidazole-Catalyzed TCPO Chemiluminescence

Reaction StepRate ConstantValueReference
Imidazole attack on TCPO (bimolecular)k₁₍₂₎1.4 ± 0.1 dm³ mol⁻¹ s⁻¹[5]
Imidazole attack on TCPO (trimolecular)k₁₍₃₎(9.78 ± 0.08) x 10² dm⁶ mol⁻² s⁻¹[5]
Imidazole-catalyzed peroxide attack on imidazolidek₂₍₃₎(1.86 ± 0.06) x 10⁴ dm⁶ mol⁻² s⁻¹[5]
Cyclization of peracid intermediatek₃~0.2 s⁻¹ (at [IMI]= 1.0 mmol dm⁻³)[5]

Experimental Protocols

Protocol 1: General Procedure for Measuring DSO Chemiluminescence

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each specific application.

1. Reagent Preparation:

  • DSO Stock Solution: Prepare a stock solution of DSO in a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
  • Hydrogen Peroxide Solution: Prepare a dilute solution of hydrogen peroxide in the chosen solvent or buffer.
  • Fluorophore Solution: Dissolve the selected fluorophore in the same solvent as the DSO.
  • Catalyst Solution: Prepare a stock solution of imidazole or another suitable catalyst.

2. Reaction Setup:

  • In a luminometer tube or cuvette, combine the fluorophore solution and the catalyst solution.
  • Place the tube in the luminometer.
  • Inject the DSO solution into the tube.
  • Immediately after, inject the hydrogen peroxide solution to initiate the reaction.

3. Data Acquisition:

  • Begin measuring the chemiluminescence intensity immediately after the injection of hydrogen peroxide.
  • Record the light emission over time to obtain a kinetic profile of the reaction. The integral of this curve is proportional to the total light yield.

Protocol 2: Determination of Chemiluminescence Quantum Yield

The quantum yield (Φ_CL) is determined relative to a known standard.

1. Light Standard: A common method involves using the luminol-peroxidase system as a light standard.

2. Measurement:

  • Measure the total light emission from the DSO reaction under optimized conditions.
  • Measure the total light emission from the standard reaction under its known conditions.

3. Calculation: The quantum yield can be calculated using the following equation: Φ_CL(sample) = Φ_CL(standard) * (Total Photons_sample / Moles_sample) / (Total Photons_standard / Moles_standard)

Visualizations

DSO_Chemiluminescence_Pathway cluster_reactants Reactants cluster_excitation Energy Transfer (CIEEL) DSO DSO (N,N'-Disuccinimidyl oxalate) Intermediate Key Intermediate (1,2-Dioxetanedione) DSO->Intermediate Reaction H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Intermediate Reaction Catalyst Catalyst (e.g., Imidazole) Catalyst->Intermediate Reaction Fluorophore_G Fluorophore (Ground State) Intermediate->Fluorophore_G Energy Transfer CO2 2 CO₂ Intermediate->CO2 Decomposition Fluorophore_E Fluorophore* (Excited State) Fluorophore_E->Fluorophore_G Emission Light Light (hν) Fluorophore_E->Light

Caption: DSO Chemiluminescence Reaction Pathway.

Optimization_Workflow Start Start: Define Assay Goal ReagentPrep Prepare Fresh Stock Solutions (DSO, H₂O₂, Fluorophore, Catalyst) Start->ReagentPrep ScreenCatalyst Screen Catalysts (e.g., Imidazole vs. Salicylate) ReagentPrep->ScreenCatalyst OptimizeConc Optimize Reactant Concentrations (Titrate DSO, H₂O₂, Catalyst) ScreenCatalyst->OptimizeConc Select Best Catalyst CheckSolvent Evaluate Solvent Effects (Polarity, Aqueous vs. Organic) OptimizeConc->CheckSolvent FinalizeProtocol Finalize Optimized Protocol CheckSolvent->FinalizeProtocol Select Best Solvent End End: High Quantum Yield Assay FinalizeProtocol->End

Caption: Experimental Workflow for Optimizing Quantum Yield.

Troubleshooting_Logic Problem Problem: Low Signal CheckReagents Are Reagents Fresh? Problem->CheckReagents PrepFresh Prepare Fresh Solutions CheckReagents->PrepFresh No CheckCatalyst Is Catalyst Present & Optimal? CheckReagents->CheckCatalyst Yes PrepFresh->CheckCatalyst AddOptimizeCatalyst Add/Optimize Catalyst CheckCatalyst->AddOptimizeCatalyst No CheckpH Is pH Correct? CheckCatalyst->CheckpH Yes AddOptimizeCatalyst->CheckpH AdjustpH Adjust pH CheckpH->AdjustpH No CheckInstrument Is Instrument Setup Correct? CheckpH->CheckInstrument Yes AdjustpH->CheckInstrument CalibrateInstrument Calibrate/Check Settings CheckInstrument->CalibrateInstrument No Success Problem Resolved CheckInstrument->Success Yes CalibrateInstrument->Success

Caption: Troubleshooting Logic Flow for Low Signal Issues.

References

Technical Support Center: Purification of DSO-Crosslinked Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of protein conjugates crosslinked with Disuccinimidyl sulfoxide (DSO).

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are the main challenges in purifying DSO-crosslinked protein conjugates?

A1: The primary challenges in purifying DSO-crosslinked protein conjugates include:

  • Heterogeneity of the sample: The crosslinking reaction can result in a mixture of non-crosslinked monomers, intramolecularly crosslinked proteins, and intermolecularly crosslinked protein conjugates of various stoichiometries.

  • Increased propensity for aggregation: Crosslinking can sometimes induce conformational changes or expose hydrophobic patches, leading to aggregation of the protein conjugates.[1]

  • Altered chromatographic behavior: The covalent linkage of proteins can change the overall size, shape, and surface charge of the complex, affecting its interaction with chromatography resins.

  • Low abundance of the desired conjugate: The desired crosslinked conjugate may be a minor species in the reaction mixture, making its isolation challenging.[2]

Q2: What is a typical purification workflow for DSO-crosslinked protein conjugates?

A2: A common multi-step purification workflow is often employed to isolate the desired crosslinked conjugates with high purity. This typically involves a combination of chromatographic techniques that separate proteins based on different physical and chemical properties. A standard workflow might include:

  • Affinity Chromatography (AC): If one of the protein partners has an affinity tag (e.g., His-tag, GST-tag), this is an excellent first step for initial capture and enrichment of the tagged protein and its crosslinked partners.[3][4]

  • Size Exclusion Chromatography (SEC): This is a crucial step to separate the larger crosslinked conjugates from non-crosslinked monomers, smaller protein fragments, and excess crosslinker. It is often used as a polishing step.[5][6]

  • Ion-Exchange Chromatography (IEX): IEX can be used to separate different crosslinked species based on subtle differences in their net surface charge. This can be effective in separating desired conjugates from other crosslinked species or non-crosslinked proteins that may have co-eluted in previous steps.[7][8]

Crosslinking Reaction and Quenching

Q3: How do I quench the DSO crosslinking reaction before purification?

A3: To stop the crosslinking reaction, it is essential to add a quenching agent that reacts with the unreacted NHS esters of the DSO. Common quenching agents include primary amine-containing buffers such as Tris or glycine.[9] A final concentration of 20-50 mM Tris or glycine is typically added to the reaction mixture and incubated for a short period (e.g., 15-30 minutes) to ensure complete quenching.[10]

Q4: My protein of interest is no longer detectable by Western blot after crosslinking with a related crosslinker, DSP. What could be the issue?

A4: This can be a common issue with crosslinking. Here are a few potential reasons and solutions:

  • Epitope masking: The crosslinker may have reacted with lysine residues within the epitope recognized by your antibody, preventing it from binding. You could try using a different primary antibody that recognizes a different epitope.

  • Formation of high-molecular-weight complexes: The crosslinked complexes may be too large to enter the resolving gel or may not transfer efficiently to the membrane. Try running a lower percentage acrylamide gel and optimizing your transfer conditions for large proteins.

  • Incomplete reversal of the crosslink (for cleavable crosslinkers): If you are using a cleavable crosslinker like DSP and your sample preparation for SDS-PAGE does not include a reducing agent, the crosslinks will remain intact. Ensure your sample buffer contains a sufficient concentration of a reducing agent like DTT or β-mercaptoethanol and that you heat the sample sufficiently to break the disulfide bond in the DSP spacer arm.[11]

Troubleshooting Guides

Low Yield of Purified Crosslinked Conjugate
ProblemPossible CauseSuggested Solution
Low recovery of the target conjugate after Affinity Chromatography The affinity tag is inaccessible after crosslinking.* Consider moving the affinity tag to the other protein partner or to a different terminus (N- or C-terminus).* Optimize the crosslinking reaction to use a lower molar excess of DSO to reduce the chances of modifying residues near the tag.
The interaction between the tagged protein and its partner is disrupted by the purification buffer.* Ensure the wash buffers are not too stringent (e.g., high salt or detergent concentrations) that they disrupt the native protein-protein interaction if the crosslinking efficiency was low.* Perform the purification at a lower temperature (e.g., 4°C) to increase the stability of the complex.[1]
Low yield after Size Exclusion Chromatography The crosslinked conjugate is aggregating and precipitating on the column.* Optimize the buffer composition by screening different pH values, salt concentrations (e.g., 150-500 mM NaCl), and additives (e.g., glycerol, arginine) to improve solubility.[12]* Decrease the protein concentration of the sample loaded onto the column.
The conjugate is adsorbing to the SEC resin.* Increase the ionic strength of the mobile phase (e.g., up to 500 mM NaCl) to minimize non-specific ionic interactions with the resin.[13]* If hydrophobic interactions are suspected, consider adding a non-ionic detergent at a low concentration.
Poor recovery after Ion-Exchange Chromatography The crosslinked conjugate does not bind to the column.* Ensure the buffer pH is appropriate to impart the desired net charge on the conjugate. For anion exchange, the pH should be above the pI of the complex, and for cation exchange, it should be below the pI.* Check that the ionic strength of the sample and the binding buffer is low enough to allow for binding.
The conjugate binds too tightly to the column and does not elute.* Increase the steepness of the salt gradient or the maximum salt concentration in the elution buffer.* Consider changing the pH of the elution buffer to neutralize the charge on the protein conjugate.
Poor Purity of the Final Crosslinked Conjugate
ProblemPossible CauseSuggested Solution
Contamination with non-crosslinked proteins Inefficient separation of crosslinked and non-crosslinked species.* Optimize the SEC step by using a column with a suitable fractionation range for the expected size of your conjugate and by running at a lower flow rate to improve resolution.* Add an IEX step to the purification workflow. The crosslinked conjugate may have a different pI than the individual non-crosslinked proteins, allowing for their separation.
Presence of multiple crosslinked species (e.g., dimers, trimers, etc.) The crosslinking reaction is producing a wide range of products.* Optimize the molar ratio of DSO to protein in the crosslinking reaction to favor the formation of the desired conjugate.* Improve the resolution of the SEC step by using a longer column or a resin with a smaller particle size.
Co-elution of aggregated protein Aggregates are of a similar size to the desired conjugate.* Attempt to remove aggregates by IEX, as they may have different charge properties.* Optimize the crosslinking and purification buffers to minimize aggregation by including additives like arginine or glycerol.[12]

Data Presentation

Table 1: Example Purification Table for a DSO-Crosslinked Protein Conjugate

Purification StepTotal Protein (mg)Target Conjugate (mg)*Purity (%)**Step Yield (%)Overall Yield (%)
Crude Lysate 1005.05-100
Affinity Chromatography Eluate 104.0408080
Size Exclusion Chromatography (Pool) 3.02.58362.550
Ion-Exchange Chromatography (Pool) 1.81.7946834

*Determined by a specific assay for the conjugate (e.g., ELISA, densitometry of a specific band on a non-reducing SDS-PAGE). **Determined by densitometry of the target conjugate band relative to total protein in the lane on an SDS-PAGE gel.

Experimental Protocols

Protocol 1: In Vitro Crosslinking with DSO

This protocol is a starting point and should be optimized for your specific protein system.

  • Protein Preparation:

    • Prepare your purified proteins in an amine-free buffer (e.g., PBS or HEPES) at a suitable pH for the reaction (typically pH 7.2-8.0).

    • The concentration of the proteins should be optimized to favor intermolecular crosslinking over intramolecular crosslinking.

  • DSO Preparation:

    • Immediately before use, dissolve DSO in a dry, aprotic solvent such as DMSO to prepare a stock solution (e.g., 25 mM).

  • Crosslinking Reaction:

    • Add the DSO stock solution to the protein mixture to achieve the desired molar excess of crosslinker over protein (e.g., 25-fold to 100-fold molar excess).

    • Incubate the reaction at room temperature for 30 minutes to 2 hours, or on ice for 2-4 hours.

  • Quenching:

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Purification:

    • The quenched reaction mixture can now be prepared for the first purification step. This may involve buffer exchange into the appropriate binding buffer for affinity or ion-exchange chromatography.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)
  • Column and System Preparation:

    • Equilibrate the SEC column (e.g., a Superdex 200 or Superose 6 column, depending on the expected size of the conjugate) with at least two column volumes of the chosen SEC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).[13]

  • Sample Preparation:

    • Concentrate the sample from the previous step if necessary.

    • Centrifuge the sample at high speed (e.g., >14,000 x g) for 10-15 minutes to remove any precipitated protein.

  • Chromatography:

    • Inject the clarified sample onto the equilibrated column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.

    • Elute the proteins isocratically with the SEC buffer at a flow rate appropriate for the column.

    • Monitor the elution of proteins by UV absorbance at 280 nm.

  • Fraction Analysis:

    • Collect fractions across the elution profile.

    • Analyze the fractions by non-reducing SDS-PAGE to identify the fractions containing the desired crosslinked conjugate.

    • Pool the fractions with the highest purity of the target conjugate.

Protocol 3: Purification by Ion-Exchange Chromatography (IEX)
  • Column and Buffer Selection:

    • Choose an anion-exchange (e.g., Q-sepharose) or cation-exchange (e.g., SP-sepharose) resin based on the predicted isoelectric point (pI) of your crosslinked conjugate.

    • Prepare a low-salt binding buffer and a high-salt elution buffer at a pH that ensures the conjugate will bind to the resin.

  • Column Equilibration:

    • Equilibrate the IEX column with 5-10 column volumes of the binding buffer.

  • Sample Loading:

    • Buffer exchange the protein sample into the binding buffer.

    • Load the sample onto the equilibrated column.

  • Washing and Elution:

    • Wash the column with the binding buffer until the UV absorbance at 280 nm returns to baseline.

    • Elute the bound proteins using a linear gradient of the elution buffer (e.g., 0-100% over 20 column volumes).

  • Fraction Analysis:

    • Collect fractions throughout the gradient elution.

    • Analyze the fractions by non-reducing SDS-PAGE to identify those containing the purified crosslinked conjugate.

    • Pool the relevant fractions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Protein A Protein A DSO Crosslinking DSO Crosslinking Protein A->DSO Crosslinking Protein B Protein B Protein B->DSO Crosslinking Quenching Quenching DSO Crosslinking->Quenching Affinity Chromatography Affinity Chromatography Quenching->Affinity Chromatography Step 1: Capture Size Exclusion Chromatography Size Exclusion Chromatography Affinity Chromatography->Size Exclusion Chromatography Step 2: Sizing Ion-Exchange Chromatography Ion-Exchange Chromatography Size Exclusion Chromatography->Ion-Exchange Chromatography Step 3: Polishing SDS-PAGE Analysis SDS-PAGE Analysis Ion-Exchange Chromatography->SDS-PAGE Analysis Mass Spectrometry Mass Spectrometry Ion-Exchange Chromatography->Mass Spectrometry

Caption: A typical experimental workflow for the purification and analysis of DSO-crosslinked protein conjugates.

troubleshooting_low_yield Low Yield of\nCrosslinked Conjugate Low Yield of Crosslinked Conjugate Problem Identification Problem Identification Low Yield of\nCrosslinked Conjugate->Problem Identification Aggregation/Precipitation Aggregation/Precipitation Problem Identification->Aggregation/Precipitation Is the sample cloudy? Is there high backpressure? Poor Binding to Resin Poor Binding to Resin Problem Identification->Poor Binding to Resin Is the conjugate in the flow-through? Inefficient Elution Inefficient Elution Problem Identification->Inefficient Elution Is the conjugate still on the column after elution? Optimize Buffers Optimize Buffers Aggregation/Precipitation->Optimize Buffers Additives (Arginine, Glycerol) pH, Salt Concentration Modify Chromatography\nParameters Modify Chromatography Parameters Poor Binding to Resin->Modify Chromatography\nParameters Adjust pH and Salt for IEX and AC Re-evaluate Crosslinking\nReaction Re-evaluate Crosslinking Reaction Poor Binding to Resin->Re-evaluate Crosslinking\nReaction Is the tag masked? Inefficient Elution->Modify Chromatography\nParameters Steeper Gradient (IEX) Stronger Eluent (AC)

Caption: A logical troubleshooting guide for addressing low yield during the purification of crosslinked proteins.

References

Avoiding non-specific binding with N,N'-Disuccinimidyl oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Disuccinimidyl Oxalate (DSO). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding common issues encountered during bioconjugation experiments, with a specific focus on preventing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is N,N'-Disuccinimidyl Oxalate (DSO) and how does it work?

A1: N,N'-Disuccinimidyl Oxalate (DSO) is a homobifunctional crosslinking agent. It contains two N-hydroxysuccinimide (NHS) esters that react specifically with primary amines (-NH2) to form stable amide bonds.[1][2] Primary amines are found on the N-terminus of proteins and on the side chain of lysine residues.[2] The reaction is most efficient at a pH between 7 and 9.[1][3]

Q2: What are the primary causes of non-specific binding when using DSO?

A2: Non-specific binding is the undesirable adhesion of the DSO crosslinker or the resulting conjugate to surfaces or molecules other than the intended target.[4] This can lead to high background signals and false-positive results. The main causes include:

  • Hydrophobic Interactions: Molecules can non-specifically adhere to surfaces due to hydrophobicity.[4][5]

  • Electrostatic Interactions: If the NHS ester of DSO hydrolyzes, it forms a carboxyl group which can lead to non-specific binding through electrostatic interactions.[4] The overall charge of the target protein can also contribute to this.[6]

  • Excess Crosslinker: Using too much DSO can lead to increased non-specific binding.[4]

  • Conjugate Aggregation: Over-modification of a protein with DSO can alter its properties, potentially causing aggregation. These aggregates are a significant source of non-specific binding.[4]

  • Suboptimal Buffer Conditions: Incorrect pH or ionic strength of the buffer can promote non-specific interactions.[4][6]

  • Inadequate Quenching: Failure to effectively stop the crosslinking reaction can lead to continued, non-specific reactions.[1]

  • Insufficient Washing: Inadequate washing steps may not remove all unbound or non-specifically bound molecules.[4][5]

Q3: Why is the pH of the reaction buffer so important?

A3: The pH of the reaction buffer is critical for several reasons. The reaction of NHS esters with primary amines is strongly pH-dependent.[3] At a low pH, the primary amines are protonated, which prevents the reaction from occurring.[3] At a pH higher than the optimal range (typically 8.3-8.5), the hydrolysis of the NHS ester increases significantly, reducing the efficiency of the crosslinking and creating negatively charged carboxyl groups that can contribute to non-specific binding.[3][4]

Q4: What type of buffer should I use for the crosslinking reaction?

A4: It is crucial to use an amine-free buffer, as buffers containing primary amines (e.g., Tris) will compete with your target molecule for reaction with the DSO.[1] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or borate buffers, adjusted to a pH between 7 and 9.[1]

Q5: How can I remove excess, unreacted DSO after the conjugation reaction?

A5: It is essential to remove any unreacted DSO to prevent it from interfering with subsequent steps in your assay.[4] This can be achieved through methods such as dialysis or using desalting columns.[4] Additionally, quenching the reaction with an excess of a primary amine-containing compound like Tris or ammonium bicarbonate is a critical step.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal Non-specific binding of the crosslinker or conjugate. 1. Optimize DSO Concentration: Perform a titration to find the lowest effective concentration of DSO.[4] 2. Adjust Buffer Conditions: Increase the ionic strength of your buffers by adding NaCl to reduce electrostatic interactions.[4][6] Optimize the pH to be within the 7-9 range.[1] 3. Improve Washing Steps: Increase the number and duration of wash cycles. Consider adding a non-ionic surfactant like 0.05% Tween-20 to the wash buffer.[4] 4. Use a Blocking Agent: Incubate with a blocking agent like Bovine Serum Albumin (BSA) to block non-specific binding sites.[5][7]
Low or No Signal Inefficient crosslinking reaction. 1. Check Buffer Composition: Ensure your buffer is amine-free (e.g., no Tris).[1] 2. Verify DSO Integrity: Prepare DSO stock solutions fresh, as the NHS-ester moiety readily hydrolyzes.[1] 3. Confirm Protein Concentration: Ensure your protein concentration is accurate. Concentrated protein solutions favor the crosslinking reaction over hydrolysis.[1] 4. Optimize Reaction Time and Temperature: While reactions are often performed at room temperature for an hour, optimization may be necessary for your specific proteins.
Precipitation/Aggregation of Conjugate Over-modification of the protein. 1. Reduce Molar Excess of DSO: Lower the molar ratio of DSO to your protein.[4] 2. Purify the Conjugate: Use size-exclusion chromatography (SEC) to remove aggregates after the crosslinking reaction.[4] 3. Centrifuge Before Use: Spin down the conjugate solution to pellet any large aggregates before use in downstream applications.[4]

Experimental Protocols

General Protocol for Crosslinking with DSO

This protocol provides a general guideline. Optimization for your specific application is recommended.

  • Prepare Protein Sample: Dissolve your protein in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5.

  • Prepare DSO Stock Solution: Immediately before use, dissolve DSO in a dry, water-miscible organic solvent such as Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[1][3]

  • Crosslinking Reaction: Add the desired molar excess of the DSO stock solution to your protein sample. It may be necessary to perform a titration to determine the optimal molar excess.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or ammonium bicarbonate, to a final concentration of 20-50 mM.[1] Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagents: Remove excess DSO and quenching buffer by dialysis or gel filtration (desalting column).

Quantitative Data Summary
Parameter Recommended Range/Value Rationale Reference
Reaction pH 7.0 - 9.0 (Optimal: 8.3 - 8.5)Balances amine reactivity and NHS-ester hydrolysis.[1][3]
Buffer Type Amine-free (e.g., PBS, HEPES, Borate)Prevents competition with the target molecule.[1]
DSO Molar Excess 5- to 100-fold over proteinApplication-dependent; requires optimization.[1][5]
Quenching Agent Tris, Glycine, Ammonium BicarbonateReacts with and inactivates excess DSO.[1]
Quenching Concentration 20 - 50 mM (final)Ensures complete quenching of the reaction.[1]

Visualizations

DSO Crosslinking and Hydrolysis Pathway cluster_reaction Reaction Pathways DSO N,N'-Disuccinimidyl Oxalate (DSO) (Amine-Reactive NHS Esters) Crosslinked_Protein Stable Crosslinked Protein (Amide Bond) DSO->Crosslinked_Protein Desired Reaction (pH 7.0-8.5) Hydrolyzed_DSO Hydrolyzed DSO (Inactive Carboxylate) DSO->Hydrolyzed_DSO Competing Hydrolysis Protein Protein with Primary Amines (Lysine, N-terminus) Protein->Crosslinked_Protein H2O H₂O (pH > 8.5 increases rate)

Caption: DSO Reaction Pathways

Troubleshooting Non-Specific Binding Start High Background Signal? Check_Concentration Optimize DSO Concentration? (Perform Titration) Start->Check_Concentration Yes Check_Buffer Adjust Buffer Conditions? (pH, Ionic Strength) Check_Concentration->Check_Buffer No Resolved Problem Resolved Check_Concentration->Resolved Yes Check_Washing Improve Washing Steps? (More washes, add surfactant) Check_Buffer->Check_Washing No Check_Buffer->Resolved Yes Use_Blocking Use Blocking Agent? (e.g., BSA) Check_Washing->Use_Blocking No Check_Washing->Resolved Yes Use_Blocking->Resolved Yes Unresolved Problem Persists (Contact Technical Support) Use_Blocking->Unresolved No

Caption: Non-Specific Binding Workflow

Factors Influencing Binding Specificity cluster_factors Experimental Parameters Specificity Binding Specificity Concentration DSO Concentration Concentration->Specificity affects pH Buffer pH pH->Specificity affects Ionic_Strength Ionic Strength Ionic_Strength->Specificity affects Washing Washing Protocol Washing->Specificity affects Blocking Blocking Step Blocking->Specificity affects

Caption: Factors Affecting Specificity

References

Best practices for handling and disposal of Di(N-succinimidyl) oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the handling and disposal of Di(N-succinimidyl) oxalate (DNSO), along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Di(N-succinimidyl) oxalate (DNSO) and what is its primary application?

A1: Di(N-succinimidyl) oxalate (CAS 57296-03-4), also known as DSO, is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinking agent.[1] Its primary application is in bioconjugation, specifically for covalently linking molecules containing primary amines, such as proteins and peptides. The NHS esters react with primary amino groups (-NH₂) found on lysine residues and the N-terminus of proteins to form stable amide bonds.

Q2: What are the key storage and handling requirements for DNSO?

A2: DNSO is sensitive to moisture and should be stored in a cool, dry environment. For long-term stability, it is recommended to store it at -20°C under a desiccated, inert atmosphere (e.g., argon or nitrogen).[2] Before use, the container should be allowed to equilibrate to room temperature to prevent condensation.[2]

Q3: What personal protective equipment (PPE) should be worn when handling DNSO?

A3: When handling DNSO, appropriate personal protective equipment should be worn, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[3] If there is a risk of generating dust, a dust mask is also recommended.

Q4: How should I prepare a stock solution of DNSO?

A4: DNSO is insoluble in water. Stock solutions should be prepared fresh in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4]

Q5: How do I quench a reaction containing DNSO?

A5: To stop the crosslinking reaction, a quenching agent containing a primary amine can be added. Common quenching agents include Tris or glycine solutions at a final concentration of 20-50 mM.[4][5] The quenching reaction should be allowed to proceed for at least 15 minutes at room temperature.[4]

Q6: How should I dispose of waste containing DNSO?

A6: Unused DNSO and solutions containing DNSO should be treated as hazardous waste. A recommended procedure is to first inactivate the DNSO by hydrolysis. This can be achieved by adding a sufficient amount of a basic solution (e.g., 1M sodium hydroxide) to the waste and allowing it to stir for several hours. This process will hydrolyze the NHS ester groups. The resulting solution, containing N-hydroxysuccinimide and sodium oxalate, should then be neutralized and disposed of according to local and institutional regulations for chemical waste. Do not dispose of DNSO or its waste down the drain.[6]

Troubleshooting Guide

Issue 1: Low or no crosslinking efficiency.

  • Potential Cause: The DNSO may have hydrolyzed due to exposure to moisture.

    • Solution: Ensure DNSO is stored properly and that stock solutions are prepared fresh in anhydrous solvent. Allow the DNSO container to warm to room temperature before opening to prevent condensation.[2]

  • Potential Cause: The reaction buffer may contain primary amines (e.g., Tris, glycine).

    • Solution: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer at a pH between 7 and 9.[7]

  • Potential Cause: The concentration of the protein is too low.

    • Solution: Increase the protein concentration. For dilute protein solutions, a higher molar excess of DNSO may be required.[5]

Issue 2: Protein precipitation upon addition of DNSO.

  • Potential Cause: The concentration of the organic solvent (DMSO or DMF) used to dissolve the DNSO is too high in the final reaction mixture.

    • Solution: Keep the final concentration of the organic solvent below 10% of the total reaction volume.[7]

  • Potential Cause: Excessive crosslinking leading to large, insoluble aggregates.

    • Solution: Reduce the molar excess of DNSO or decrease the reaction time.

Issue 3: Inconsistent results between experiments.

  • Potential Cause: Variable activity of the DNSO due to gradual hydrolysis.

    • Solution: Aliquot the solid DNSO upon receipt to minimize repeated opening of the main container. Use a fresh aliquot for each experiment.

  • Potential Cause: Inconsistent reaction times or temperatures.

    • Solution: Standardize the incubation time and temperature for all crosslinking reactions.

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₀H₈N₂O₈
Molecular Weight 284.18 g/mol
CAS Number 57296-03-4
Appearance White to off-white solid
Melting Point 239 °C (decomposes)
Storage Temperature -20°C
Solubility Insoluble in water; soluble in DMSO and DMF
Recommended Reaction pH 7.0 - 9.0
Quenching Agents Tris or Glycine (20-50 mM final concentration)

Experimental Protocol: Protein Crosslinking with DNSO

This protocol is a general guideline for crosslinking proteins using DNSO and may require optimization for specific applications.

Materials:

  • Di(N-succinimidyl) oxalate (DNSO)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Protein sample in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare DNSO Stock Solution: Immediately before use, dissolve DNSO in anhydrous DMSO or DMF to a concentration of 10-25 mM.[8]

  • Reaction Setup:

    • For protein concentrations > 5 mg/mL, add a 10-fold molar excess of the DNSO stock solution to the protein sample.[5]

    • For protein concentrations < 5 mg/mL, add a 20- to 50-fold molar excess of the DNSO stock solution.[5]

    • Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for an additional 15 minutes at room temperature.[4]

  • Removal of Excess Reagent: Remove unreacted and quenched DNSO by desalting or dialysis.

Visualizations

DNSO_Handling_Disposal_Workflow cluster_handling Handling DNSO cluster_experiment Experimental Use cluster_disposal Disposal start Start: Obtain DNSO storage Store at -20°C under inert gas start->storage ppe Wear appropriate PPE: Lab coat, gloves, goggles storage->ppe weigh Weigh DNSO in fume hood ppe->weigh dissolve Dissolve in anhydrous DMSO or DMF weigh->dissolve reaction Add DNSO solution to protein sample dissolve->reaction incubate Incubate at RT or 4°C reaction->incubate quench Quench reaction with Tris or Glycine incubate->quench waste_collection Collect unreacted DNSO and quenched solution quench->waste_collection hydrolysis Inactivate by hydrolysis (add 1M NaOH) waste_collection->hydrolysis neutralize Neutralize the solution hydrolysis->neutralize dispose Dispose as hazardous chemical waste neutralize->dispose end End dispose->end

Caption: Workflow for the safe handling and disposal of Di(N-succinimidyl) oxalate.

DNSO_Reaction_Pathway cluster_reactants Reactants cluster_reaction Crosslinking Reaction cluster_products Products dnso Di(N-succinimidyl) oxalate (DNSO) reaction Nucleophilic Acyl Substitution dnso->reaction protein Protein with primary amines (-NH2) protein->reaction crosslinked_protein Crosslinked Protein (Stable Amide Bond) reaction->crosslinked_protein nhs N-hydroxysuccinimide (Byproduct) reaction->nhs

Caption: Reaction pathway of DNSO with primary amines on a protein.

References

Validation & Comparative

A Head-to-Head Comparison of Bis(2,5-dioxopyrrolidin-1-yl) oxalate and Other NHS Ester Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in the development of antibody-drug conjugates (ADCs), protein interaction studies, and various bioconjugation applications. N-hydroxysuccinimide (NHS) esters are a widely utilized class of amine-reactive crosslinkers that form stable amide bonds with primary amines on biomolecules. This guide provides an objective comparison of Bis(2,5-dioxopyrrolidin-1-yl) oxalate, also known as N,N'-Disuccinimidyl oxalate (DSO), with other commonly used NHS ester crosslinkers such as Disuccinimidyl suberate (DSS), Bis(sulfosuccinimidyl) suberate (BS3), and Disuccinimidyl glutarate (DSG).

This comparison focuses on the key performance parameters of these crosslinkers, supported by their structural characteristics and the general principles of NHS ester chemistry. While direct comparative experimental data for this compound is limited in the current scientific literature, this guide provides a framework for its evaluation against established alternatives.

Core Principles of NHS Ester Reactivity

NHS esters react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, through nucleophilic acyl substitution to form a stable amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5. A critical competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce crosslinking efficiency. The choice of crosslinker is therefore dependent on factors such as the desired spacer arm length, solubility, and cell membrane permeability.

Comparative Analysis of NHS Ester Crosslinkers

A summary of the key properties of this compound and other common NHS ester crosslinkers is presented in the table below. This allows for a quick reference to their structural and functional differences.

FeatureThis compound (DSO)Disuccinimidyl suberate (DSS)Bis(sulfosuccinimidyl) suberate (BS3)Disuccinimidyl glutarate (DSG)
Molecular Weight 284.18 g/mol [1][2][3]368.34 g/mol [4]572.43 g/mol [5]326.26 g/mol [6][7]
Spacer Arm Length ~5.3 Å (estimated)11.4 Å[4]11.4 Å[5][8]7.7 Å[6][7]
Solubility Insoluble in water, soluble in organic solvents (e.g., DMSO, DMF)Insoluble in water, soluble in organic solvents (e.g., DMSO, DMF)[9]Water-soluble[8][9]Insoluble in water, soluble in organic solvents (e.g., DMSO, DMF)[6][7]
Membrane Permeability PermeablePermeable[9]Impermeable[9]Permeable[7]
Cleavability Non-cleavableNon-cleavableNon-cleavable[10]Non-cleavable
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterSulfo-N-hydroxysuccinimide (Sulfo-NHS) esterN-hydroxysuccinimide (NHS) ester

In-depth Comparison

This compound (DSO) is a homobifunctional NHS ester crosslinker with a short and rigid oxalate spacer. Its insolubility in aqueous solutions and consequent membrane permeability make it suitable for intracellular crosslinking studies. The short spacer arm is a key feature, making it ideal for probing for proteins in very close proximity.

Disuccinimidyl suberate (DSS) is one of the most commonly used homobifunctional NHS ester crosslinkers.[11] It possesses a longer spacer arm of 11.4 Å, allowing it to bridge more distant amine groups.[4] Similar to DSO, it is water-insoluble and membrane-permeable, making it a valuable tool for intracellular protein-protein interaction studies.[9]

Bis(sulfosuccinimidyl) suberate (BS3) is the water-soluble analog of DSS.[9] The addition of sulfonate groups to the NHS rings makes it hydrophilic and membrane-impermeable.[9][10] This property is particularly advantageous for crosslinking cell surface proteins without affecting intracellular components.[9]

Disuccinimidyl glutarate (DSG) is another water-insoluble, membrane-permeable crosslinker with a shorter spacer arm (7.7 Å) compared to DSS.[6][7] It is often used to stabilize protein-protein interactions before cell lysis and immunoprecipitation.[6]

Experimental Workflow for Comparative Analysis

To objectively evaluate the performance of this compound against other NHS ester crosslinkers, a standardized experimental workflow is essential. The following diagram illustrates a typical process for a comparative protein crosslinking study.

Crosslinking_Workflow cluster_reaction Crosslinking Reaction cluster_analysis Analysis Protein_Sample Protein Sample (e.g., purified protein, cell lysate) Reaction_Setup Incubate Protein with each Crosslinker separately (Optimize concentration, time, and temperature) Protein_Sample->Reaction_Setup Crosslinker_Prep Prepare Crosslinker Stock Solutions (DSO, DSS, BS3, DSG in appropriate solvent) Crosslinker_Prep->Reaction_Setup Quenching Quench Reaction (e.g., with Tris or Glycine) Reaction_Setup->Quenching SDS_PAGE SDS-PAGE Analysis (Visualize crosslinked products) Quenching->SDS_PAGE Mass_Spec Mass Spectrometry (Identify crosslinked peptides) Quenching->Mass_Spec Data_Analysis Comparative Data Analysis (Efficiency, Stability, Side Products) SDS_PAGE->Data_Analysis Mass_Spec->Data_Analysis

A typical experimental workflow for comparing NHS ester crosslinkers.

Detailed Experimental Protocol: Comparative Crosslinking of a Model Protein

This protocol provides a general framework for comparing the efficiency of this compound with other NHS ester crosslinkers using a model protein such as Bovine Serum Albumin (BSA).

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound (DSO)

  • Disuccinimidyl suberate (DSS)

  • Bis(sulfosuccinimidyl) suberate (BS3)

  • Disuccinimidyl glutarate (DSG)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Tris buffer (1 M, pH 7.5)

  • SDS-PAGE gels and reagents

  • Coomassie Brilliant Blue stain

Procedure:

  • Protein Solution Preparation: Prepare a 1 mg/mL solution of BSA in PBS (pH 7.4).

  • Crosslinker Stock Solution Preparation:

    • Immediately before use, prepare 10 mM stock solutions of DSO, DSS, and DSG in anhydrous DMSO.

    • Prepare a 10 mM stock solution of BS3 in PBS (pH 7.4).

  • Crosslinking Reaction:

    • Set up four separate reactions, one for each crosslinker.

    • To 100 µL of the BSA solution, add the appropriate volume of the 10 mM crosslinker stock solution to achieve a final concentration of 1 mM.

    • For the water-insoluble crosslinkers (DSO, DSS, DSG), ensure the final DMSO concentration does not exceed 10% (v/v).

    • Incubate the reactions for 30 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding 1 M Tris buffer (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • SDS-PAGE Analysis:

    • Mix an aliquot of each quenched reaction with SDS-PAGE sample loading buffer.

    • Run the samples on a polyacrylamide gel.

    • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

    • Analyze the gel for the appearance of higher molecular weight bands, indicative of crosslinked BSA dimers and oligomers. Compare the intensity of these bands between the different crosslinker reactions to qualitatively assess crosslinking efficiency.

Signaling Pathway and Logical Relationship Visualization

The decision-making process for selecting an appropriate NHS ester crosslinker can be visualized as a logical flow, guiding the researcher to the most suitable option based on the experimental requirements.

Crosslinker_Selection Start Start: Define Crosslinking Needs Intracellular Intracellular Target? Start->Intracellular Spacer_Length_Intra Required Spacer Length? Intracellular->Spacer_Length_Intra Yes Extracellular Extracellular/Cell Surface Target? Intracellular->Extracellular No Short_Spacer_Intra Short (~5-8 Å) Spacer_Length_Intra->Short_Spacer_Intra Long_Spacer_Intra Long (~11 Å) Spacer_Length_Intra->Long_Spacer_Intra DSO_DSG Consider DSO or DSG Short_Spacer_Intra->DSO_DSG DSS Consider DSS Long_Spacer_Intra->DSS Spacer_Length_Extra Required Spacer Length? Extracellular->Spacer_Length_Extra Yes Long_Spacer_Extra Long (~11 Å) Spacer_Length_Extra->Long_Spacer_Extra BS3 Consider BS3 Long_Spacer_Extra->BS3

Decision tree for selecting an amine-reactive NHS ester crosslinker.

Conclusion

The selection of an NHS ester crosslinker is a critical parameter in the design of bioconjugation experiments. While established crosslinkers like DSS, BS3, and DSG have well-characterized properties, newer or less common reagents like this compound offer alternative spacer arm lengths that may be advantageous for specific applications. The provided comparative framework and experimental protocol offer a starting point for researchers to systematically evaluate and select the optimal crosslinker for their needs. Further experimental studies are warranted to fully elucidate the comparative performance of this compound in various biochemical applications.

References

A Comparative Guide to N,N'-Disuccinimidyl Oxalate (DSO) and Bis(2,4,6-trichlorophenyl)oxalate (TCPO) in Chemiluminescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N,N'-Disuccinimidyl oxalate (DSO) and Bis(2,4,6-trichlorophenyl)oxalate (TCPO), two oxalate esters with distinct primary applications in scientific research. While TCPO is a cornerstone reagent in the field of chemiluminescence, DSO is predominantly utilized as a coupling agent in bioconjugation and peptide synthesis. This document will explore the properties, mechanisms, and experimental applications of both compounds, supported by available data and detailed protocols.

Overview and Chemical Properties

Both DSO and TCPO are derivatives of oxalic acid, but their differing succinimidyl and trichlorophenyl leaving groups dictate their primary reactivity and applications.

PropertyN,N'-Disuccinimidyl Oxalate (DSO)Bis(2,4,6-trichlorophenyl)oxalate (TCPO)
CAS Number 57296-03-41165-91-9
Molecular Formula C₁₀H₈N₂O₈C₁₄H₄Cl₆O₄
Molecular Weight 284.18 g/mol 448.88 g/mol
Appearance White to slightly yellow crystalline powderWhite crystalline powder
Melting Point 239 °C (decomposes)188-192 °C
Primary Application Coupling reagent for peptide synthesis and bioconjugationChemiluminescent reagent

Bis(2,4,6-trichlorophenyl)oxalate (TCPO): A Stalwart in Chemiluminescence

TCPO is a key component in peroxyoxalate chemiluminescence (PO-CL), one of the most efficient non-biological light-emitting chemical reactions known.[1] This high efficiency makes it invaluable for sensitive detection methods in various analytical applications.[2]

Mechanism of TCPO Chemiluminescence

The chemiluminescence of TCPO is an indirect process where the energy from a chemical reaction is transferred to a fluorescent molecule (fluorophore), which then emits light. The generally accepted mechanism involves the following key steps:[2][3]

  • Reaction with Hydrogen Peroxide: TCPO reacts with hydrogen peroxide in the presence of a catalyst (often a weak base like sodium salicylate or imidazole) to form a high-energy intermediate, which is believed to be 1,2-dioxetanedione.

  • Energy Transfer to a Fluorophore: The unstable 1,2-dioxetanedione intermediate interacts with a fluorophore.

  • Chemi-excitation via CIEEL: The energy transfer is thought to occur through a Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. An electron is transferred from the fluorophore to the 1,2-dioxetanedione, causing the intermediate to decompose into two molecules of carbon dioxide and the fluorophore to become a radical cation. An immediate back-electron transfer excites the fluorophore.[3]

  • Light Emission: The excited fluorophore relaxes to its ground state by emitting a photon of light. The color of the emitted light is characteristic of the specific fluorophore used.

TCPO_Chemiluminescence TCPO TCPO (Bis(2,4,6-trichlorophenyl)oxalate) Intermediate High-Energy Intermediate (1,2-Dioxetanedione) TCPO->Intermediate + H₂O₂ + Catalyst TCP 2,4,6-Trichlorophenol TCPO->TCP Byproduct H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Intermediate Catalyst Catalyst (e.g., Imidazole) Catalyst->Intermediate ExcitedFluorophore Excited Fluorophore* Intermediate->ExcitedFluorophore Energy Transfer (CIEEL) CO2 2 CO₂ Intermediate->CO2 Decomposition Fluorophore Fluorophore (Ground State) Fluorophore->ExcitedFluorophore ExcitedFluorophore->Fluorophore Relaxation Light Light Emission (Photon) ExcitedFluorophore->Light

Experimental Protocol: TCPO-Based Chemiluminescence Demonstration

This protocol provides a general procedure for demonstrating chemiluminescence using TCPO.

Materials:

  • Bis(2,4,6-trichlorophenyl)oxalate (TCPO)

  • A fluorescent dye (e.g., 9,10-diphenylanthracene for blue light, rubrene for yellow-orange light)

  • Anhydrous solvent (e.g., ethyl acetate or a mixture of diethyl phthalate and tert-butanol)

  • Hydrogen peroxide (30% solution)

  • A weak base catalyst (e.g., sodium salicylate or imidazole)

  • Glass vials or cuvettes

Procedure:

  • Solution A (Oxalate/Fluorophore Solution):

    • Dissolve a small amount of TCPO (e.g., 10 mg) and the chosen fluorophore (e.g., 1-2 mg) in 10 mL of the anhydrous solvent. Gentle warming may be required to fully dissolve the components.

  • Solution B (Activator Solution):

    • In a separate vial, carefully add a few drops of 30% hydrogen peroxide to 10 mL of the solvent containing a catalytic amount of the weak base (e.g., a few milligrams of sodium salicylate).

  • Chemiluminescence Generation:

    • In a darkened room, add a small volume of Solution B to Solution A.

    • Observe the immediate emission of light. The color and duration of the light will depend on the fluorophore and the concentrations of the reactants.

Note: This is a demonstrative protocol. For quantitative analytical assays, precise concentrations and a luminometer for light detection are required.[2]

N,N'-Disuccinimidyl Oxalate (DSO): A Specialist in Amide Bond Formation

In contrast to TCPO, N,N'-Disuccinimidyl oxalate (DSO) is not widely recognized as a chemiluminescent reagent. Instead, its primary utility lies in its ability to act as a highly efficient coupling reagent. The N-hydroxysuccinimide (NHS) esters are excellent leaving groups, making DSO an effective activator of carboxyl groups for the formation of stable amide bonds with primary amines.[4][5] This reactivity is extensively used in peptide synthesis and for conjugating molecules to proteins and other biomolecules.[6][7]

Mechanism of DSO in Peptide Coupling

The role of DSO in amide bond formation is a two-step process:

  • Activation of a Carboxylic Acid (Not applicable for DSO as the oxalate is the activated species): In a more general sense with NHS esters, a carboxylic acid is activated. With DSO, the oxalate itself is the activated species.

  • Nucleophilic Attack by an Amine: A primary amine (e.g., from an amino acid or protein) performs a nucleophilic attack on one of the carbonyl carbons of the oxalate. This results in the displacement of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond. The second NHS ester group can react similarly.

DSO_Coupling DSO DSO (N,N'-Disuccinimidyl Oxalate) Intermediate Tetrahedral Intermediate DSO->Intermediate Amine Primary Amine (R-NH₂) Amine->Intermediate Nucleophilic Attack Amide Amide Product (R-NH-CO-CO-O-NHS) Intermediate->Amide NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS Elimination

Experimental Protocol: Peptide Coupling Using an NHS-Ester (General Protocol)

While DSO itself can be used, the following is a more general protocol for peptide coupling using a pre-formed N-hydroxysuccinimide ester of an amino acid, which is a common application of this chemistry.

Materials:

  • N-terminally protected amino acid-NHS ester

  • C-terminally protected amino acid or peptide with a free N-terminus

  • A suitable solvent (e.g., Dimethylformamide - DMF)

  • A tertiary base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

  • Dissolve the C-terminally protected amino acid or peptide in DMF.

  • Add the N-terminally protected amino acid-NHS ester (typically 1.1-1.5 equivalents) to the solution.

  • Add the tertiary base (e.g., 1-2 equivalents of DIPEA) to the reaction mixture to neutralize any acid formed and to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the product can be isolated by precipitation with water followed by filtration and purification.

Performance Comparison in Chemiluminescence

A direct, data-driven comparison of the chemiluminescence performance of DSO and TCPO is challenging due to the scarcity of literature on DSO's use in this context.

  • TCPO is the established standard for high-quantum-yield peroxyoxalate chemiluminescence. Its performance has been extensively studied and optimized for a wide range of analytical applications, including immunoassays and high-performance liquid chromatography detection, where high sensitivity is paramount.[2] The quantum yield of the peroxyoxalate reaction can be very high, making TCPO-based systems extremely sensitive.[1]

  • DSO's potential for chemiluminescence is not well-documented in peer-reviewed literature. While it is an oxalate ester, the succinimidyl leaving group is primarily exploited for its reactivity with amines rather than for promoting a chemiluminescent reaction with hydrogen peroxide. It is plausible that DSO could undergo a reaction with hydrogen peroxide to produce light, but the efficiency (quantum yield) and kinetics of such a reaction are unknown and likely to be significantly lower than that of TCPO, which has been specifically designed for this purpose.

Conclusion

On the other hand, N,N'-Disuccinimidyl oxalate (DSO) is a specialized reagent for amide bond formation. Its utility in peptide synthesis and bioconjugation is well-established due to the excellent leaving group properties of N-hydroxysuccinimide.

For researchers and professionals in drug development and other scientific fields, the choice between TCPO and DSO is determined by the intended application:

  • For applications requiring highly sensitive light detection , such as in immunoassays or as a post-column HPLC detection reagent, TCPO is the appropriate choice.

  • For applications involving the conjugation of molecules via amide bond formation, such as labeling proteins or synthesizing peptides, DSO (or other NHS esters) is the standard and effective reagent.

Currently, there is insufficient evidence to recommend DSO as a viable alternative to TCPO for chemiluminescence applications. Future research may explore the potential light-emitting properties of DSO, but for now, their roles in the laboratory remain distinct.

References

Comparative analysis of Di(N-succinimidyl) oxalate and disuccinimidyl suberate (DSS)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Di(N-succinimidyl) oxalate and Disuccinimidyl suberate (DSS) for Researchers and Drug Development Professionals

In the realm of protein chemistry and drug development, the selection of an appropriate crosslinking agent is paramount for elucidating protein-protein interactions, stabilizing protein complexes, and constructing antibody-drug conjugates. This guide provides a detailed comparative analysis of two homobifunctional N-hydroxysuccinimide (NHS) ester crosslinkers: Di(N-succinimidyl) oxalate (DNS-oxalate) and Disuccinimidyl suberate (DSS). This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision for their specific applications.

Introduction to NHS-Ester Crosslinkers

Both DNS-oxalate and DSS belong to the class of amine-reactive homobifunctional crosslinkers. They possess two identical NHS ester functional groups that react specifically with primary amines (–NH₂) found at the N-terminus of proteins and on the side chains of lysine residues. This reaction forms stable amide bonds, covalently linking the target molecules. The key differences between various NHS-ester crosslinkers lie in their spacer arm length, solubility, and membrane permeability.

Chemical Properties and Structure

A fundamental comparison of the chemical and physical properties of DNS-oxalate and DSS is presented below.

PropertyDi(N-succinimidyl) oxalate (DNS-oxalate)Disuccinimidyl suberate (DSS)
Synonyms DSO, Di(N-succinimidyl) oxalateSuberic acid bis(N-hydroxysuccinimide ester)
CAS Number 57296-03-4[1][2][3]76403-92-4[4]
Molecular Formula C₁₀H₈N₂O₈[3]C₁₆H₂₀N₂O₈[4]
Molecular Weight 284.18 g/mol [2][3]368.342 g/mol [4]
Spacer Arm Length Data not available11.4 Å[4]
Reactive Groups N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Specificity Primary amines (-NH₂)Primary amines (-NH₂)
Solubility Soluble in organic solvents (DMSO, DMF)Water-insoluble (must be dissolved in DMSO or DMF)[4]
Membrane Permeability Expected to be membrane-permeableMembrane-permeable[4]
Cleavability Non-cleavableNon-cleavable[4]

Mechanism of Action

The crosslinking reaction for both DNS-oxalate and DSS proceeds via a nucleophilic substitution reaction. The primary amine of a protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Crosslinking_Workflow A 1. Sample Preparation B 2. Crosslinker Preparation A->B Dissolve protein in amine-free buffer (pH 7.2-8.5) C 3. Crosslinking Reaction B->C Dissolve crosslinker in DMSO or DMF immediately before use D 4. Quenching C->D Add crosslinker to protein (e.g., 10-100 fold molar excess) Incubate at RT or 4°C E Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry D->E Add quenching buffer (e.g., Tris or Glycine)

References

A Researcher's Guide to Amine-Reactive Crosslinking: An Objective Comparison of Alternatives to Bis(2,5-dioxopyrrolidin-1-yl) oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate crosslinking reagent is a critical decision that profoundly influences experimental outcomes. Bis(2,5-dioxopyrrolidin-1-yl) oxalate, a homobifunctional N-hydroxysuccinimide (NHS) ester, is a widely utilized reagent for covalently linking molecules via primary amines. However, a diverse landscape of alternative reagents exists, each with distinct chemical properties, reactivity profiles, and performance characteristics. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to facilitate informed reagent selection for specific research applications.

Performance Comparison of Amine-Reactive Crosslinkers

The choice of an amine-reactive crosslinker is dictated by several factors, including the desired reactivity, the stability of the resulting bond, specificity, and the physicochemical properties of the spacer arm. The following tables summarize the key performance characteristics of common alternatives to NHS esters.

FeatureNHS Esters (e.g., DSS, BS³)Imidoesters (e.g., DMA, DMP)Isothiocyanates (e.g., FITC)Carbodiimides (e.g., EDC) + NHSAldehydes (e.g., Glutaraldehyde)
Reactive Group N-Hydroxysuccinimide esterImidoesterIsothiocyanateCarbodiimide (activates carboxyls)Aldehyde
Target Primary amines[1]Primary aminesPrimary amines[1]Carboxyl groups (for activation to react with amines)[1]Primary amines
Resulting Bond Amide[1]AmidineThiourea[1]Amide (zero-length)[1]Schiff base (requires reduction for stability)
Optimal pH 7.2 - 8.5[1]8.0 - 10.09.0 - 10.0[1]4.5 - 6.0 (activation); 7.2 - 7.5 (amine reaction)[1]7.0 - 8.0
Reactivity HighHighModerateHigh (with NHS)High
Bond Stability Very StableStableLess stable than amide[1]Very StableUnstable (reversible), stable after reduction
Specificity High for primary aminesHigh for primary aminesHigh for primary aminesProne to side reactionsLow, can react with other nucleophiles
Spacer Arm VariableVariableVariableZero-length[1]Short
Solubility Variable (Sulfo-NHS esters are water-soluble)Generally water-solubleVariableWater-solubleWater-soluble

In-depth Analysis of Alternative Reagents

N-Hydroxysuccinimide (NHS) Esters

NHS esters are the most prevalent class of amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds.[1][2] The reaction proceeds via nucleophilic acyl substitution, where a primary amine attacks the carbonyl carbon of the NHS ester, releasing NHS and forming an amide bond.[1] While effective, NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that reduces conjugation efficiency.[3][4] Their water-soluble counterparts, Sulfo-NHS esters, are particularly useful for cell surface crosslinking as they are membrane-impermeable.[4]

Imidoesters

Imidoesters react with primary amines to form amidine bonds, which are stable and retain the positive charge of the original amine at physiological pH.[4] They exhibit rapid reactivity at alkaline pH but have shorter half-lives compared to NHS esters.[5] This class of reagents can be useful for applications where charge preservation is important.

Isothiocyanates

Isothiocyanates react with primary amines to form stable thiourea linkages.[1] A well-known example is fluorescein isothiocyanate (FITC), a widely used fluorescent labeling reagent.[6] Isothiocyanates are generally more stable in aqueous solutions than NHS esters but exhibit a slower reaction rate and require a higher optimal pH, which may not be suitable for all proteins.[1] The resulting thiourea bond is also less stable than the amide bond formed by NHS esters.[1]

Carbodiimides (EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are categorized as "zero-length" crosslinkers.[1] They do not become part of the final linkage but rather activate carboxyl groups to make them reactive towards primary amines, forming a direct amide bond.[1] The use of EDC is often coupled with NHS or Sulfo-NHS to increase the efficiency of the reaction and create a more stable amine-reactive intermediate.[1][7] A significant drawback is the instability of the O-acylisourea intermediate formed by EDC, which is prone to hydrolysis and can undergo side reactions.[1]

Aldehydes (Glutaraldehyde)

Glutaraldehyde is a homobifunctional crosslinker that reacts with primary amines to form a Schiff base. This reaction is rapid but reversible. For a stable linkage, a subsequent reduction step (e.g., with sodium cyanoborohydride) is required to form a secondary amine bond. Glutaraldehyde is known for its high reactivity but can be less specific than other amine-reactive reagents, potentially leading to the formation of heterogeneous aggregates.[8]

Visualizing the Chemistry and Workflows

To further elucidate the processes involved in amine-reactive crosslinking, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

Amine-Reactive Crosslinking Mechanisms cluster_NHS NHS Ester Reaction cluster_Imidoester Imidoester Reaction cluster_Isothiocyanate Isothiocyanate Reaction cluster_EDC EDC/NHS Reaction NHS_Ester R-C(=O)-O-NHS Amide_Bond R-C(=O)-NH-P NHS_Ester->Amide_Bond + Primary_Amine1 P-NH2 Primary_Amine1->Amide_Bond NHS NHS Amide_Bond->NHS + Imidoester R-C(=NH)-OR' Amidine_Bond R-C(=NH)-NH-P Imidoester->Amidine_Bond + Primary_Amine2 P-NH2 Primary_Amine2->Amidine_Bond Alcohol R'-OH Amidine_Bond->Alcohol + Isothiocyanate R-N=C=S Thiourea_Bond R-NH-C(=S)-NH-P Isothiocyanate->Thiourea_Bond + Primary_Amine3 P-NH2 Primary_Amine3->Thiourea_Bond Carboxyl P1-COOH Amine_reactive_intermediate P1-CO-NHS Carboxyl->Amine_reactive_intermediate + EDC, NHS EDC EDC NHS_reagent NHS Final_Amide P1-CO-NH-P2 Amine_reactive_intermediate->Final_Amide + Primary_Amine4 P2-NH2 Primary_Amine4->Final_Amide

Caption: Reaction mechanisms of common amine-reactive crosslinkers.

General Experimental Workflow for Protein Crosslinking A 1. Prepare Protein Solution (in amine-free buffer, e.g., PBS, pH 7.4) C 3. Mix Protein and Crosslinker (at desired molar ratio) A->C B 2. Prepare Crosslinker Solution (e.g., in DMSO or DMF) B->C D 4. Incubate (e.g., 30-60 min at RT or 2h at 4°C) C->D E 5. Quench Reaction (add Tris or glycine to consume excess crosslinker) D->E F 6. Purify Conjugate (e.g., dialysis, gel filtration, or chromatography) E->F G 7. Analyze Conjugate (e.g., SDS-PAGE, mass spectrometry) F->G

Caption: A generalized workflow for a typical protein crosslinking experiment.

Experimental Protocols

Protocol 1: Protein Labeling with an NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester of the desired label (e.g., fluorescent dye, biotin)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[9]

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., gel filtration, desalting)

Procedure:

  • Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[1]

  • Crosslinker Preparation: Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration of ~10 mM.[10]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution.[10] The optimal molar excess should be determined empirically.[9]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[10]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker and byproducts by passing the reaction mixture through a desalting or gel filtration column.

Protocol 2: Zero-Length Crosslinking with EDC and Sulfo-NHS

Materials:

  • Protein #1 (containing carboxyl groups) in 0.1 M MES, pH 4.5-5.0

  • Protein #2 (containing primary amines) in 1X PBS, pH 7.2-7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • 2-Mercaptoethanol (to quench EDC)

  • Hydroxylamine-HCl (to quench the reaction)

  • Desalting column

Procedure:

  • Activation of Protein #1: In a microcentrifuge tube, combine 1 mg of Protein #1 with 0.4 mg EDC and 1.1 mg Sulfo-NHS. Incubate for 15 minutes at room temperature.[7]

  • Quenching of EDC: Add 1.2 µL of 2-mercaptoethanol to the activated Protein #1 solution to quench the EDC.[7]

  • Conjugation to Protein #2: Add an equimolar amount of Protein #2 to the activated Protein #1 solution. Incubate for 2 hours at room temperature.[1][7]

  • Quenching the Reaction: Stop the reaction by adding hydroxylamine to a final concentration of 10 mM.

  • Purification: Purify the crosslinked protein conjugate using a desalting column to remove excess reagents and byproducts.[7]

Conclusion

The selection of an amine-reactive crosslinker is a critical step in the design of bioconjugation experiments. While this compound and other NHS esters offer a robust and widely applicable method for creating stable amide bonds, their susceptibility to hydrolysis necessitates careful control of reaction conditions.[1] Alternative reagents such as imidoesters, isothiocyanates, carbodiimides, and aldehydes provide a spectrum of reactivities, bond stabilities, and specificities. A thorough understanding of the chemical properties and performance characteristics of each class of crosslinker, as outlined in this guide, will enable researchers to select the optimal reagent for their specific application, thereby enhancing the reliability and success of their conjugation strategies.

References

Performance of N,N'-Disuccinimidyl Oxalate (DSO) in Different Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of N,N'-Disuccinimidyl oxalate (DSO), an amine-reactive homobifunctional crosslinker, in various buffer systems. Understanding the interplay between DSO and the reaction buffer is critical for achieving optimal crosslinking efficiency and reproducibility in protein interaction studies, antibody-drug conjugation, and other bioconjugation applications. This document outlines the key considerations for buffer selection, presents available data on the stability and reactivity of N-hydroxysuccinimide (NHS) esters like DSO, and provides detailed experimental protocols.

The Critical Role of Buffer Systems in DSO Crosslinking

N,N'-Disuccinimidyl oxalate functions by reacting with primary amines, predominantly the ε-amino groups of lysine residues and the N-termini of proteins, to form stable amide bonds. However, the efficiency of this reaction is highly dependent on the composition and pH of the buffer system. The ideal buffer maintains a pH that facilitates the aminolysis reaction while minimizing the competing hydrolysis of the NHS ester.

The reaction of NHS esters is most efficient in the pH range of 7.2 to 8.5.[1][2][3][4] Below this range, the primary amines are protonated, reducing their nucleophilicity and slowing the reaction rate. Above this range, the rate of hydrolysis of the NHS ester increases significantly, leading to the inactivation of the crosslinker before it can react with the target protein.[1][3]

Comparison of Common Buffer Systems for DSO Crosslinking

While specific quantitative data on the performance of DSO in different buffers is limited in publicly available literature, general principles for NHS-ester crosslinkers can be applied. The following table summarizes the characteristics of commonly used buffer systems for amine-reactive crosslinking.

Buffer SystemRecommended pH Range for CrosslinkingAdvantagesDisadvantages
Phosphate-Buffered Saline (PBS) 7.2 - 8.0Mimics physiological conditions, readily available.[2]Can have a slower reaction rate compared to higher pH buffers; may require longer incubation times.[2]
HEPES 7.2 - 8.0Good buffering capacity in the physiological pH range.[3]Generally a reliable choice with minimal known interferences.
Sodium Bicarbonate 8.3 - 9.0Often recommended for achieving a high reaction yield due to the optimal pH for amine reactivity.[2]Higher pH increases the rate of NHS ester hydrolysis, requiring careful control of reaction time.
Sodium Borate 8.0 - 9.0A suitable alkaline buffer for NHS ester reactions.[3]Similar to bicarbonate, the higher pH can accelerate hydrolysis.

Buffers to Avoid: It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with the target protein for reaction with the NHS ester, significantly reducing the conjugation efficiency.[1][4][5] However, Tris or glycine can be used to effectively quench the reaction.[1]

Alternative Crosslinkers to N,N'-Disuccinimidyl Oxalate

For applications where the performance of DSO may not be optimal, several alternative amine-reactive crosslinkers are available. The choice of crosslinker will depend on factors such as the required spacer arm length, solubility, and whether a cleavable or non-cleavable linker is desired.

CrosslinkerSpacer Arm LengthSolubilityCleavable?Key Features
Disuccinimidyl suberate (DSS) 11.4 ÅWater-insoluble (requires organic solvent)NoMembrane permeable, widely used for intracellular crosslinking.[6]
Bis(sulfosuccinimidyl) suberate (BS3) 11.4 ÅWater-solubleNoNot membrane permeable, ideal for cell surface crosslinking.
Disuccinimidyl glutarate (DSG) 7.7 ÅWater-insoluble (requires organic solvent)NoShorter spacer arm than DSS, useful for probing closer interactions.
Disuccinimidyl sulfoxide (DSSO) 10.1 ÅWater-insoluble (requires organic solvent)Yes (MS-cleavable)Enables easier identification of crosslinked peptides in mass spectrometry.

Experimental Protocols

The following section provides a general protocol for protein crosslinking using DSO. Optimization of parameters such as protein concentration, DSO concentration, and incubation time is recommended for each specific application.

General Protocol for In Vitro Protein Crosslinking with DSO

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., PBS, HEPES, Borate)

  • N,N'-Disuccinimidyl oxalate (DSO)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange.

  • Prepare DSO Stock Solution: Immediately before use, dissolve DSO in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 25 mM).

  • Crosslinking Reaction: Add the DSO stock solution to the protein sample to achieve the desired final concentration (typically a 10- to 50-fold molar excess over the protein). The final concentration of the organic solvent should be kept to a minimum (ideally less than 10% of the total reaction volume).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagent: Remove unreacted DSO and quenching buffer by desalting or dialysis.

  • Analysis: Analyze the crosslinked products using appropriate techniques such as SDS-PAGE, western blotting, or mass spectrometry.

Visualizing the Workflow and Reaction Pathway

To further clarify the experimental process and the underlying chemistry, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Prepare Protein in Amine-Free Buffer crosslinking Add DSO to Protein (Crosslinking) protein_prep->crosslinking dso_prep Prepare Fresh DSO Stock Solution dso_prep->crosslinking incubation Incubate (RT or 4°C) crosslinking->incubation quenching Quench Reaction (e.g., Tris buffer) incubation->quenching purification Purify Crosslinked Product quenching->purification analysis Analyze (SDS-PAGE, MS, etc.) purification->analysis

A typical experimental workflow for protein crosslinking with DSO.

reaction_pathway cluster_reactants dso DSO (NHS Ester) amide_bond Protein-NH-CO-... (Stable Amide Bond) dso->amide_bond Aminolysis (Desired Reaction) pH 7.2 - 8.5 hydrolysis_product Inactive Carboxylic Acid dso->hydrolysis_product Hydrolysis (Competing Reaction) Increases with pH protein_amine Protein-NH₂ (Primary Amine) protein_amine->amide_bond

The competing reactions of DSO: aminolysis versus hydrolysis.

References

A Comparative Analysis of Immunoassay Detection Technologies: A Guide to Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various immunoassay detection technologies, offering insights into their performance and methodologies. It is designed for researchers, scientists, and drug development professionals to facilitate the cross-validation of immunoassay results and aid in the selection of the most appropriate detection method for their specific needs.

Introduction to Immunoassay Detection

Immunoassays are powerful bioanalytical tools that leverage the specificity of antigen-antibody interactions to detect and quantify a wide range of analytes, from large protein biomarkers to small molecules.[1][2] The choice of detection method is critical as it directly influences key assay performance characteristics such as sensitivity, dynamic range, and robustness.[3] This guide will compare a novel detection technology with established methods like colorimetric, chemiluminescent, and fluorescent assays.

Comparison of Detection Technologies

The performance of an immunoassay is defined by several key parameters. The following table summarizes a comparative analysis of a novel proprietary detection system against other commonly used immunoassay detection methods.

Parameter Novel Detection System (Proprietary) Colorimetric (ELISA) Chemiluminescence (CLIA) Fluorescence (FIA)
Limit of Detection (LOD) 0.1 - 1.0 pg/mL10 - 100 pg/mL1 - 10 pg/mL5 - 50 pg/mL
Dynamic Range 4 - 5 logs2 - 3 logs3 - 4 logs3 - 4 logs
Precision (CV%) < 10%< 15%< 10%< 12%
Assay Time 1 - 2 hours2 - 4 hours1.5 - 3 hours2 - 3.5 hours
Signal Stability > 24 hours< 1 hour< 30 minutesMinutes to hours (photobleaching)
Instrumentation Specific Plate ReaderStandard Plate ReaderLuminometerFluorometer
Multiplexing Capability HighLowModerateHigh

Experimental Protocols

Accurate cross-validation of immunoassay results requires robust and well-documented experimental protocols.

Protocol 1: Sandwich Immunoassay for Biomarker Quantification

This protocol outlines a typical sandwich immunoassay workflow.

  • Coating: A 96-well microplate is coated with a capture antibody specific to the target analyte and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antibody.

  • Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: The plate is washed again as described in step 2.

  • Sample Incubation: Standards, controls, and unknown samples are added to the wells and incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed to remove unbound analytes.

  • Detection Antibody Incubation: A detection antibody, which binds to a different epitope on the analyte, is added. This antibody is conjugated to a detection molecule (e.g., an enzyme for the novel detection system, HRP for colorimetric ELISA, or a fluorophore for FIA). The plate is incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound detection antibody.

  • Signal Generation:

    • Novel Detection System: The proprietary substrate is added, and the plate is incubated for 15-30 minutes.

    • Colorimetric (ELISA): A substrate like TMB is added, and the reaction is stopped with an acid solution.

    • Chemiluminescence (CLIA): A chemiluminescent substrate is added.

    • Fluorescence (FIA): The plate is read directly in a fluorometer.

  • Data Acquisition: The signal is measured using the appropriate plate reader.

Protocol 2: Cross-Validation of Immunoassay Results

To ensure the reliability and comparability of results obtained from different immunoassay platforms, a cross-validation study should be performed.

  • Sample Selection: A statistically relevant number of samples (e.g., n > 50) covering the expected analytical range should be selected.

  • Parallel Testing: Each sample is analyzed in parallel using the novel detection system-based assay and the reference immunoassay (e.g., a validated ELISA).

  • Data Analysis:

    • Correlation Analysis: The results from both assays are plotted, and a correlation coefficient (e.g., Pearson or Spearman) is calculated. A high correlation (r > 0.9) suggests good agreement between the methods.

    • Bland-Altman Plot: This plot is used to assess the agreement between the two methods by plotting the difference between the measurements against their average. This helps to identify any systematic bias.

    • Linearity and Recovery: The ability of the assays to accurately measure spiked samples and serially diluted samples is assessed to check for matrix effects and parallelism.

Visualizing Workflows and Pathways

Immunoassay Workflow

The following diagram illustrates the general workflow of a sandwich immunoassay.

Sandwich Immunoassay Workflow cluster_plate Microplate Well A 1. Coating (Capture Antibody) B 2. Blocking A->B Wash C 3. Sample Incubation (Analyte Binding) B->C Wash D 4. Detection Ab Incubation C->D Wash E 5. Substrate Addition D->E Wash F 6. Signal Detection E->F

Caption: A simplified workflow of a typical sandwich immunoassay.

Signaling Pathway of the Novel Detection System

This diagram illustrates the hypothetical enzymatic cascade leading to signal generation in the novel detection system.

Novel Detection System Signaling Pathway cluster_enzymes Enzyme Cascade cluster_signal Signal Generation Enzyme Detection Ab-Enzyme Conjugate Substrate Proprietary Substrate Enzyme->Substrate Catalyzes Intermediate Activated Intermediate Substrate->Intermediate Conversion Signal Measurable Signal (e.g., Light, Color) Intermediate->Signal Generates

Caption: Hypothetical signaling pathway for the novel detection system.

References

Quantifying the Efficiency of Bis(2,5-dioxopyrrolidin-1-yl) oxalate Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a crosslinking agent is a critical decision that directly impacts the efficiency, stability, and reproducibility of the resulting conjugate. Bis(2,5-dioxopyrrolidin-1-yl) oxalate (DSO), a homobifunctional N-hydroxysuccinimide (NHS) ester, is a reagent designed for the covalent linkage of molecules containing primary amines. This guide provides an objective comparison of DSO's performance with other common amine-reactive crosslinkers, supported by available experimental data and detailed protocols to inform selection for specific research and development applications.

Executive Summary

Performance Comparison of Amine-Reactive Crosslinkers

The selection of a crosslinking agent is dictated by the specific requirements of the application, including the desired bond stability, spacer arm length, and reaction specificity. The following table summarizes the key performance indicators for DSO and its alternatives.

FeatureThis compound (DSO)Disuccinimidyl suberate (DSS)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) + NHSPentafluorophenyl (PFP) Esters
Reactive Group N-Hydroxysuccinimide (NHS) esterN-Hydroxysuccinimide (NHS) esterCarbodiimide / NHS esterPentafluorophenyl (PFP) ester
Target Group Primary Amines (-NH₂)Primary Amines (-NH₂)Carboxyls (-COOH) & Primary Amines (-NH₂)Primary Amines (-NH₂)
Spacer Arm Length ~4.9 Å~11.4 Å0 Å (Zero-length)Variable
Typical Efficiency Estimated 10-40%*10-40%30-60%Potentially higher than NHS esters
Optimal pH 7.2 - 8.57.2 - 8.5Activation: 4.5-6.0, Conjugation: 7.2-8.57.2 - 8.5
Bond Formed AmideAmideAmideAmide
Key Advantage Short, rigid spacer for proximity studiesWell-characterized, longer spacer armZero-length crosslinking, no spacer introducedHigher hydrolytic stability, potentially higher yields
Key Disadvantage Susceptible to hydrolysis, limited specific dataSusceptible to hydrolysisCan lead to protein polymerization if not controlledHigher cost, less commonly used

*Note: The typical efficiency for DSO is an estimate based on the performance of other homobifunctional NHS esters like DSS. Actual efficiency is highly dependent on the specific protein and reaction conditions.

Experimental Protocols

Detailed and optimized protocols are crucial for achieving successful and reproducible conjugation. The following are generalized methodologies for protein-protein crosslinking using DSO and a common alternative, EDC/NHS coupling.

Protocol 1: Protein-Protein Crosslinking using this compound (DSO)

This protocol outlines a general procedure for crosslinking two proteins using the homobifunctional NHS ester, DSO.

Materials:

  • Protein A and Protein B in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • This compound (DSO)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solutions are in an amine-free buffer. If necessary, perform a buffer exchange. The concentration of the protein mixture should ideally be between 1-5 mg/mL.

  • DSO Stock Solution: Immediately before use, dissolve DSO in anhydrous DMSO to a concentration of 25 mM.

  • Crosslinking Reaction: Add a 20- to 50-fold molar excess of the DSO stock solution to the protein mixture. The final concentration of DMSO in the reaction should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted DSO.

  • Purification: Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques.

Protocol 2: Zero-Length Crosslinking using EDC and NHS

This protocol describes the conjugation of a protein with carboxyl groups to a protein with primary amines using EDC and NHS.

Materials:

  • Protein 1 (with carboxyl groups) in an amine- and carboxyl-free buffer (e.g., 0.1 M MES, pH 5.0-6.0)

  • Protein 2 (with primary amine groups) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Desalting column or dialysis cassette

Procedure:

  • Activation of Protein 1:

    • Dissolve Protein 1 in Activation Buffer.

    • Add a 10-fold molar excess of NHS, followed by a 10-fold molar excess of EDC.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Purification of Activated Protein: Immediately remove excess EDC and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

  • Conjugation to Protein 2:

    • Add the activated Protein 1 to Protein 2 in Coupling Buffer.

    • Incubate for 1-2 hours at room temperature.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

  • Final Purification: Purify the conjugate from unreacted proteins and byproducts using an appropriate method such as size-exclusion chromatography.

Visualizing the Conjugation Process

To better understand the chemical reactions and experimental workflows, the following diagrams are provided.

Conjugation_Mechanism DSO This compound (DSO) Intermediate Reactive NHS Ester DSO->Intermediate Reacts with Protein_NH2 Protein-NH₂ (Primary Amine) Protein_NH2->Intermediate Amide_Bond Stable Amide Bond (Protein-NH-CO-CO-NH-Protein) Intermediate->Amide_Bond Nucleophilic Attack NHS_leaving_group N-Hydroxysuccinimide Intermediate->NHS_leaving_group Releases

Caption: Reaction mechanism of DSO with primary amines.

Experimental_Workflow start Start protein_prep 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) start->protein_prep dso_prep 2. Prepare Fresh DSO Stock (Anhydrous DMSO) protein_prep->dso_prep reaction 3. Add DSO to Protein Solution (Molar Excess) dso_prep->reaction incubation 4. Incubate (RT or 4°C) reaction->incubation quenching 5. Quench Reaction (e.g., Tris buffer) incubation->quenching purification 6. Purify Conjugate (Desalting / Dialysis) quenching->purification analysis 7. Analyze Products (SDS-PAGE, MS) purification->analysis end End analysis->end

Caption: General workflow for protein conjugation with DSO.

Conclusion

This compound is a viable option for crosslinking primary amines over short distances. While specific quantitative efficiency data for DSO is limited, its performance can be reasonably predicted based on the extensive knowledge of other NHS esters. The choice between DSO and its alternatives should be guided by the specific needs of the experiment, considering factors like the required spacer arm length, the functional groups available on the biomolecules, and the desired reaction control and efficiency. For applications requiring a short, rigid linker, DSO presents a suitable choice, provided that reaction conditions are carefully optimized to maximize conjugation and minimize hydrolysis. For applications demanding higher efficiency or zero-length crosslinking, alternatives such as PFP esters or EDC/NHS chemistry may be more appropriate.

Spectroscopic Analysis for Seamless N,N'-Disuccinimidyl Oxalate Reaction Monitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation and crosslinking, ensuring the complete reaction of reagents like N,N'-Disuccinimidyl oxalate (DSO) is paramount for reproducible and reliable results. This guide provides a comprehensive comparison of spectroscopic methods to confirm the successful completion of DSO reactions, alongside an evaluation of alternative crosslinkers, supported by experimental data and detailed protocols.

N,N'-Disuccinimidyl oxalate is a homobifunctional crosslinking agent widely used for covalently linking molecules containing primary amines, such as proteins and peptides. The reaction proceeds through the nucleophilic attack of a primary amine on one of the N-hydroxysuccinimide (NHS) esters of DSO, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. Monitoring the disappearance of the starting material and the appearance of the product and/or byproduct is crucial for optimizing reaction conditions and ensuring the quality of the resulting conjugate.

Spectroscopic Monitoring of DSO Reaction Completion

Three primary spectroscopic techniques can be effectively employed to monitor the progress of a DSO-mediated conjugation: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

¹H NMR Spectroscopy: Tracking Reactant and Byproduct

¹H NMR spectroscopy offers a direct method to observe the consumption of DSO and the formation of the N-hydroxysuccinimide (NHS) byproduct. The succinimide protons of the NHS ester in DSO exhibit a characteristic singlet in the ¹H NMR spectrum. As the reaction progresses, the intensity of this peak will decrease, while a new singlet corresponding to the succinimide protons of the released NHS will appear and increase in intensity.

Key Spectral Features:

CompoundFunctional Group¹H NMR Chemical Shift (δ)
N,N'-Disuccinimidyl oxalate (DSO)Succinimide Protons~2.9 ppm (singlet)
N-hydroxysuccinimide (NHS)Succinimide Protons~2.7 ppm (singlet)

Note: Chemical shifts are approximate and can vary depending on the solvent and other reaction components.

FTIR Spectroscopy: Confirming Amide Bond Formation

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a sample. In the context of a DSO reaction, FTIR can confirm the formation of the desired amide bond. The spectrum of the starting material, DSO, will show characteristic peaks for the NHS ester. As the reaction proceeds, these peaks will diminish, and new peaks corresponding to the amide I (C=O stretch) and amide II (N-H bend) bonds of the newly formed conjugate will appear.

Key Vibrational Frequencies:

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
NHS Ester (in DSO)C=O Stretch~1785 cm⁻¹ and ~1740 cm⁻¹
Amide (Product)Amide I (C=O Stretch)~1650 cm⁻¹
Amide (Product)Amide II (N-H Bend)~1540 cm⁻¹
UV-Vis Spectroscopy: Quantifying NHS Release

A convenient and quantitative method for monitoring the reaction progress is to measure the release of the N-hydroxysuccinimide byproduct using UV-Vis spectroscopy. NHS has a strong absorbance at approximately 260 nm. By creating a standard curve of known NHS concentrations, the amount of NHS released during the reaction can be quantified, which directly correlates to the extent of the reaction.

Comparison with Alternative Amine-Reactive Crosslinkers

Several alternative homobifunctional amine-reactive crosslinkers are available, each with distinct properties. The choice of crosslinker often depends on the specific application, including the desired spacer arm length and solubility.

CrosslinkerSpacer Arm Length (Å)SolubilityKey Characteristics
N,N'-Disuccinimidyl oxalate (DSO) 1.3Insoluble in waterShortest spacer arm, rigid.
Disuccinimidyl suberate (DSS) 11.4Insoluble in waterCommonly used, longer flexible spacer.
Disuccinimidyl glutarate (DSG) 7.7Insoluble in waterMid-length flexible spacer.
Bis(sulfosuccinimidyl) suberate (BS³) 11.4Soluble in waterWater-soluble analog of DSS, ideal for cell surface crosslinking.

The spectroscopic monitoring techniques described for DSO can be readily adapted for these alternatives, as they all involve the reaction of NHS esters with primary amines and the subsequent release of NHS or its sulfonated analog (sulfo-NHS).

Experimental Protocols

Protocol 1: Monitoring DSO Reaction by ¹H NMR Spectroscopy
  • Sample Preparation: In an NMR tube, dissolve the amine-containing substrate in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the substrate to serve as a baseline.

  • Initiate Reaction: Add a stoichiometric amount of DSO to the NMR tube.

  • Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes) to monitor the decrease of the DSO succinimide proton signal (~2.9 ppm) and the increase of the NHS signal (~2.7 ppm).

  • Reaction Completion: The reaction is considered complete when the DSO signal is no longer observed.

Protocol 2: Confirming Amide Bond Formation by FTIR Spectroscopy
  • Sample Preparation: Prepare a solution of the amine-containing substrate in a suitable solvent.

  • Initial Spectrum: Acquire an FTIR spectrum of the substrate.

  • Reactant Spectrum: Acquire an FTIR spectrum of DSO.

  • Reaction: Mix the substrate and DSO according to the desired reaction conditions.

  • Final Spectrum: After the desired reaction time, acquire an FTIR spectrum of the product mixture.

  • Analysis: Compare the spectra. Look for the disappearance of the NHS ester peaks (~1785 cm⁻¹ and ~1740 cm⁻¹) and the appearance of the amide I (~1650 cm⁻¹) and amide II (~1540 cm⁻¹) bands.

Protocol 3: Quantifying Reaction Completion by UV-Vis Spectroscopy
  • Prepare NHS Standard Curve: Prepare a series of known concentrations of N-hydroxysuccinimide in the reaction buffer. Measure the absorbance of each standard at 260 nm and create a standard curve of absorbance versus concentration.

  • Reaction Setup: Initiate the crosslinking reaction by adding DSO to the amine-containing substrate in a quartz cuvette.

  • Kinetic Measurement: Immediately begin monitoring the absorbance at 260 nm over time.

  • Determine NHS Concentration: Once the absorbance reaches a plateau, use the standard curve to determine the final concentration of released NHS.

  • Calculate Reaction Completion: Compare the final NHS concentration to the theoretical maximum concentration (based on the initial DSO concentration) to calculate the percentage of reaction completion.

Visualizing the Process

DSO_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Spectroscopic Monitoring cluster_analysis Analysis Reactants DSO + Amine-containing Molecule Mix Mix and Incubate Reactants->Mix NMR ¹H NMR Mix->NMR Take Aliquots FTIR FTIR Mix->FTIR Take Aliquots UV_Vis UV-Vis Mix->UV_Vis Take Aliquots Completion Confirm Reaction Completion NMR->Completion FTIR->Completion UV_Vis->Completion

Caption: Experimental workflow for monitoring DSO reaction completion.

Reaction_Mechanism DSO DSO (N,N'-Disuccinimidyl oxalate) Product R-NH-CO-CO-NH-R' (Crosslinked Product) DSO->Product + 2 R-NH₂ NHS 2 x NHS (N-hydroxysuccinimide) Amine R-NH₂ (Primary Amine)

Caption: DSO reaction with a primary amine.

Spectroscopic_Changes cluster_NMR ¹H NMR cluster_FTIR FTIR cluster_UVVis UV-Vis Start Reaction Start DSO_NMR DSO Peak (Decreases) Start->DSO_NMR Ester_FTIR NHS Ester Peaks (Disappear) Start->Ester_FTIR End Reaction Completion NHS_NMR NHS Peak (Increases) NHS_NMR->End Amide_FTIR Amide Peaks (Appear) Amide_FTIR->End NHS_UV Absorbance at 260 nm (Increases) NHS_UV->End

Caption: Summary of expected spectroscopic changes.

Literature review of Di(N-succinimidyl) oxalate applications and limitations

Author: BenchChem Technical Support Team. Date: December 2025

Di(N-succinimidyl) oxalate (DNSO), also known as disuccinimidyl oxalate (DSO), is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1][2] It is utilized in bioconjugation to covalently link molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. This guide provides a comprehensive overview of DNSO's applications, limitations, and a comparison with other common crosslinking reagents, supplemented with experimental considerations and protocols.

Principle of Operation

DNSO possesses two NHS ester functional groups connected by a short oxalate spacer.[1] The NHS esters are highly reactive towards nucleophilic primary amines, primarily the ε-amine of lysine residues and the N-terminal α-amine of polypeptides. The reaction results in the formation of stable amide bonds, releasing N-hydroxysuccinimide as a byproduct. Due to its two identical reactive groups, DNSO is primarily used for intramolecular crosslinking (creating loops within a single molecule) or intermolecular crosslinking of identical or different molecules in a one-step reaction.

Applications in Research and Development

As a homobifunctional NHS ester, DNSO is suitable for a variety of bioconjugation applications, including:

  • Protein-Protein Conjugation: Creating protein dimers or oligomers for structural and functional studies.

  • Intramolecular Crosslinking: Probing protein conformation and identifying proximal amino acid residues.

  • Peptide Synthesis: Used as a coupling reagent in the synthesis of peptides.[1]

  • Surface Immobilization: Attaching proteins or other amine-containing ligands to surfaces functionalized with primary amines.

Comparison with Other Crosslinkers

The selection of a crosslinker is critical for the success of a bioconjugation reaction. Below is a comparison of DNSO with other commonly used crosslinking reagents.

FeatureDi(N-succinimidyl) oxalate (DNSO)Disuccinimidyl Suberate (DSS)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) + N-hydroxysuccinimide (NHS)
Reactive Groups Two N-hydroxysuccinimide (NHS) estersTwo N-hydroxysuccinimide (NHS) estersCarbodiimide and N-hydroxysuccinimide
Target Functional Groups Primary amines (-NH₂)Primary amines (-NH₂)Carboxyls (-COOH) and primary amines (-NH₂)
Crosslinker Type HomobifunctionalHomobifunctional"Zero-length" (forms a direct amide bond)
Spacer Arm Length Short (oxalate)11.4 Å0 Å
Reaction pH (Optimal) 7.2 - 8.57.2 - 8.5Activation: 4.5-6.0; Coupling: 7.2-8.5
Byproducts N-hydroxysuccinimideN-hydroxysuccinimideN-hydroxysuccinimide and a soluble urea derivative
Solubility Soluble in organic solvents (e.g., DMSO, DMF)[]Soluble in organic solvents (e.g., DMSO, DMF)EDC and Sulfo-NHS are water-soluble

Limitations and Considerations

Despite its utility, DNSO and other NHS ester crosslinkers have several limitations that researchers must consider:

  • Hydrolysis: The NHS ester groups are susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with increasing pH. This competing reaction reduces the efficiency of the conjugation.

  • Solubility: DNSO is not readily soluble in aqueous buffers and must be dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) prior to addition to the reaction mixture. This can be problematic for proteins that are sensitive to organic solvents.

  • Lack of Specificity: As a homobifunctional reagent targeting abundant primary amines, DNSO can lead to a heterogeneous mixture of crosslinked products, including intramolecularly crosslinked monomers, dimers, and higher-order oligomers.

  • Side Reactions: Besides reacting with primary amines, NHS esters can also react with other nucleophilic groups such as thiols (cysteine) and hydroxyls (tyrosine, serine, threonine) at higher pH, although the reaction with primary amines is favored.

Experimental Protocol: General Procedure for Protein Crosslinking with DNSO

This protocol provides a general framework for crosslinking proteins using DNSO. The optimal conditions, including the molar ratio of crosslinker to protein and reaction time, should be determined empirically for each specific application.

Materials:

  • Di(N-succinimidyl) oxalate (DNSO)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Protein(s) to be crosslinked in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES buffer) at pH 7.2-8.5

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein(s) in the chosen reaction buffer to the desired concentration.

  • Prepare DNSO Stock Solution: Immediately before use, dissolve DNSO in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-25 mM).

  • Crosslinking Reaction: Add the DNSO stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept to a minimum (ideally <10% v/v) to avoid protein denaturation. A common starting point is a 10- to 50-fold molar excess of DNSO to protein.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.

  • Quench Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any excess DNSO.

  • Purification: Remove excess crosslinker and byproducts by desalting chromatography or dialysis against an appropriate buffer.

  • Analysis: Analyze the crosslinked products using methods such as SDS-PAGE (under reducing and non-reducing conditions), size-exclusion chromatography, or mass spectrometry.

Visualizing Key Processes

To further aid in the understanding of DNSO's application, the following diagrams illustrate the reaction mechanism, a typical experimental workflow, and a decision-making guide for choosing a crosslinker.

DNSO_Reaction_Mechanism DNSO Reaction with Primary Amines cluster_reactants Reactants cluster_products Products DNSO Di(N-succinimidyl) oxalate (DNSO) O=C(ON1C(=O)CCC1=O)C(=O)ON2C(=O)CCC2=O Intermediate Amine-Reactive Intermediate O=C(ON1C(=O)CCC1=O)C(=O)NH-R¹ DNSO->Intermediate + Protein 1 Protein1 Protein 1 R¹-NH₂ Protein2 Protein 2 R²-NH₂ Crosslinked_Product Crosslinked Product R²-NH-C(=O)C(=O)NH-R¹ Intermediate->Crosslinked_Product + Protein 2 NHS1 N-hydroxysuccinimide Intermediate->NHS1 - NHS NHS2 N-hydroxysuccinimide Crosslinked_Product->NHS2 - NHS

Caption: Reaction mechanism of DNSO with primary amines.

Experimental_Workflow Experimental Workflow for DNSO Crosslinking start Start prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) start->prep_protein prep_dnso Prepare DNSO Stock (in DMSO or DMF) prep_protein->prep_dnso crosslink Add DNSO to Protein (Gentle mixing) prep_protein->crosslink prep_dnso->crosslink incubate Incubate (RT or 4°C) crosslink->incubate quench Quench Reaction (Tris or Glycine) incubate->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify analyze Analyze Product (SDS-PAGE, SEC, MS) purify->analyze end End analyze->end

Caption: General experimental workflow for protein crosslinking.

Crosslinker_Selection Crosslinker Selection Guide start_node Target Functional Groups? amines_only Primary Amines Only? start_node->amines_only carboxyl_and_amines Carboxyls & Primary Amines? start_node->carboxyl_and_amines homobifunctional Use Homobifunctional NHS Ester (e.g., DNSO, DSS) amines_only->homobifunctional Yes heterobifunctional Need to link different groups (e.g., Amine + Sulfhydryl)? amines_only->heterobifunctional No zerolength Use 'Zero-Length' Crosslinker (EDC/NHS) carboxyl_and_amines->zerolength Yes smcc Use Heterobifunctional (e.g., SMCC) heterobifunctional->smcc Yes

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Bis(2,5-dioxopyrrolidin-1-yl) oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides comprehensive, step-by-step guidance for the safe and effective disposal of Bis(2,5-dioxopyrrolidin-1-yl) oxalate, also known as N,N'-Disuccinimidyl oxalate (DSO). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This protocol is specifically designed for researchers, scientists, and drug development professionals who handle this chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as an irritant and requires careful handling to avoid exposure.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Skin Protection: Wear nitrile gloves and a standard laboratory coat.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust particles.[1][2]

  • Spill Management: In the event of a spill, prevent the generation of dust. Utilize dry clean-up methods and transfer the material into a clearly labeled, sealable container for waste disposal.[3]

Quantitative Data Summary

For quick reference, the key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₈N₂O₈
Molecular Weight 284.18 g/mol [4]
Appearance White to off-white solid
Melting Point 239 °C (decomposes)[4][5]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]
Storage Temperature Recommended to be stored in a cool, dry place.[2]

Disposal Protocol: Hydrolysis-Based Deactivation

The primary and recommended method for the disposal of this compound is through hydrolysis. This process effectively breaks down the reactive N-hydroxysuccinimide (NHS) esters into less hazardous components: oxalic acid and N-hydroxysuccinimide. The rate of this hydrolysis reaction is significantly increased in a basic environment. This protocol outlines the deactivation of small quantities of the chemical prior to collection by environmental health and safety personnel.

Materials:

  • This compound waste (solid or in solution)

  • 1M Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl) solution for neutralization

  • A designated and appropriately labeled hazardous waste container

  • Stir plate and magnetic stir bar

  • pH indicator strips or a calibrated pH meter

  • Beakers and other necessary glassware

Experimental Protocol:

  • Preparation: In a certified chemical fume hood, place a beaker containing a magnetic stir bar on a stir plate.

  • Dissolution (if applicable): If you are disposing of solid waste, it is advisable to first dissolve it in a minimal amount of a water-miscible organic solvent in which it is soluble, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). This will facilitate a more efficient and complete reaction.

  • Hydrolysis: Begin stirring the waste solution (or the solvent in which the solid waste will be dissolved). Slowly and carefully add the this compound waste to an excess of 1M NaOH solution. The basic conditions will initiate the hydrolysis of the NHS esters. Allow the reaction to proceed for at least one hour to ensure complete degradation.

  • Neutralization: After the hydrolysis period, check the pH of the solution using pH paper or a pH meter. The solution will be basic. Carefully and slowly add 1M HCl to neutralize the solution. The target pH should be between 6 and 8.

  • Waste Collection: Once neutralized, transfer the solution to a designated hazardous waste container. Ensure the container is properly labeled with its contents for collection by your institution's environmental health and safety department.

  • Final Disposal: Dispose of the hazardous waste container through your institution's authorized hazardous or special waste collection point, in accordance with all local, regional, and national regulations.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: this compound Waste B Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Work in a Chemical Fume Hood B->C D Is the waste solid? C->D E Dissolve in minimal water-miscible organic solvent (e.g., DMSO, DMF) D->E Yes F Prepare 1M NaOH solution D->F No E->F G Slowly add waste solution to stirring 1M NaOH F->G H Allow hydrolysis for at least 1 hour G->H I Check pH of the solution H->I J Neutralize with 1M HCl to pH 6-8 I->J pH > 8 K Transfer to labeled hazardous waste container J->K L Arrange for disposal by Environmental Health & Safety K->L M End L->M

References

Personal protective equipment for handling Bis(2,5-dioxopyrrolidin-1-yl) oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Bis(2,5-dioxopyrrolidin-1-yl) oxalate, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety.

Immediate Safety Precautions: Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound and its analogues are known to be irritating to the eyes, skin, and respiratory system.[1][2]

Personal Protective Equipment (PPE) Summary

A summary of the recommended personal protective equipment is provided in the table below. This information is compiled from safety data for structurally similar compounds and general laboratory safety guidelines.

PPE CategoryItemStandard/SpecificationPurpose
Eye/Face Protection Chemical Safety Goggles or Face ShieldANSI Z87.1Protects eyes from splashes and dust. A face shield offers broader protection.[1][3]
Skin Protection Nitrile or other chemical-resistant glovesASTM D6978 (for chemotherapy gloves) or equivalentPrevents skin contact with the chemical.[1][4][5]
Impermeable Lab Coat or GownLong-sleeved, closed frontProtects skin and clothing from contamination.[5]
Respiratory Protection Chemical Fume Hood-Handle the compound within a fume hood to minimize inhalation of dust or vapors.[1]
N95 Respirator or higherNIOSH-approvedRecommended if handling outside of a fume hood or if dust generation is likely.[6]

Operational Plan: From Handling to Disposal

This section outlines a step-by-step plan for the safe handling and disposal of this compound.

1. Preparation and Handling:

  • Work Area: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood to prevent inhalation of any dust or fumes.[1]

  • Personal Protective Equipment: Before handling, don the appropriate PPE as detailed in the table above. This includes safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Weighing: When weighing the solid compound, do so within the fume hood to contain any airborne particles.

  • Dissolving: If dissolving the compound, add it slowly to the solvent to avoid splashing.

2. Spill Management:

  • In the event of a spill, avoid generating dust.[1]

  • Use dry clean-up procedures for solid spills.[1]

  • Gently cover the spill with an absorbent material.

  • Collect the material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[4]

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

3. Disposal Plan:

The primary method for the disposal of related N-hydroxysuccinimide (NHS) esters is through hydrolysis, which deactivates the reactive ester groups.[1]

  • Deactivation: Small quantities of waste this compound can be deactivated by slowly adding the material to an excess of a basic solution, such as 1M sodium hydroxide (NaOH), with stirring. This hydrolysis reaction will break down the reactive NHS esters.[1] The reaction should be carried out in a chemical fume hood.

  • Neutralization: After allowing the reaction to complete, check the pH of the solution. Carefully neutralize the solution to a pH between 6 and 8 using an acid like 1M hydrochloric acid (HCl).[1]

  • Waste Collection: The neutralized solution should be transferred to a properly labeled hazardous waste container.

  • Contaminated Materials: All contaminated PPE and lab supplies (e.g., weigh boats, pipette tips) should be placed in a sealed bag and disposed of as hazardous waste.

  • Regulatory Compliance: Always follow your institution's and local regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Perform Experiment handle1->handle2 cleanup1 Decontaminate Glassware handle2->cleanup1 cleanup2 Dispose of Waste cleanup1->cleanup2 disp1 Hydrolyze with Base cleanup2->disp1 Chemical Waste disp2 Neutralize Solution disp1->disp2 disp3 Collect in Hazardous Waste disp2->disp3

Caption: Workflow for Safe Handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.